Stearyl erucamide
Description
Properties
IUPAC Name |
(Z)-N-octadecyldocos-13-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNPOOETKRESL-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884445 | |
| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |
| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10094-45-8 | |
| Record name | Stearyl erucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Docosenamide, N-octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-octadecyldocos-13-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ERUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5IF4W9060 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Stearyl Erucamide for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl erucamide, with the chemical formula C40H79NO, is a long-chain fatty acid amide synthesized from stearyl amine and erucic acid.[1][2] Its long hydrocarbon chains impart a hydrophobic nature, making it a valuable compound in various industrial and research applications.[2] It typically appears as a white to off-white waxy solid.[2]
Due to its excellent thermal stability, this compound is suitable for high-temperature applications, particularly in the polymer industry where it functions as a lubricant, slip agent, anti-blocking agent, and mold release agent for resins like polyolefins, nylon, and polyester.[3][4] Its slow migration to the surface of polymers makes it ideal for applications requiring stable surface properties over time.[3] This guide provides a comprehensive overview of the synthesis and characterization of this compound for research and development purposes.
Synthesis of this compound
The most prevalent and industrially viable method for synthesizing this compound is through the direct amidation reaction between stearyl amine (octadecylamine) and erucic acid.[5][6] This reaction is typically carried out at elevated temperatures in the presence of a catalyst to facilitate the formation of the amide bond.[1]
Reaction Pathway
The fundamental reaction involves the condensation of the primary amine group of stearyl amine with the carboxylic acid group of erucic acid, resulting in the formation of this compound and water as a byproduct.
Caption: Synthesis of this compound via Direct Amidation.
Experimental Protocol for Synthesis
This protocol is based on a common direct amidation method.[5][6]
Materials:
-
Stearyl amine (primary octadecylamine)
-
Erucic acid
-
Catalyst (e.g., a mixture of a solid strong acid like phosphotungstic acid, metatitanic acid, and chromatographic silica gel)[5][6]
-
Nitrogen gas
-
Reactor with a mechanical stirrer, thermometer, nitrogen inlet, and vacuum connection
Procedure:
-
Charge the reactor with stearyl amine and erucic acid. A typical molar ratio is 1 part stearyl amine to 1.15-1.28 parts erucic acid.[5]
-
Begin stirring and heat the mixture to 110-120 °C under a nitrogen atmosphere.
-
Add the catalyst. The catalyst amount is typically 0.5-1.2% of the erucic acid weight.[5]
-
Increase the temperature to the reaction range of 170-210 °C.[5]
-
Maintain the reaction for 3-6 hours. For the initial 2 hours, maintain a nitrogen blanket under normal pressure. Subsequently, apply a vacuum to facilitate the removal of the water byproduct.[5]
-
Monitor the reaction progress by measuring the acid value and amine value of the mixture.
-
Once the reaction is complete (synthesis conversion >98.5%), cool the mixture to 95-105 °C.[5]
-
Filter the hot mixture to remove the catalyst.
-
The molten filtrate can then be cooled and processed into flakes, prills, or powder.
Summary of Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | Stearyl amine, Erucic acid | [5][6] |
| Molar Ratio (Amine:Acid) | 1 : (1.15 - 1.28) | [5] |
| Catalyst | Solid strong acid (e.g., phosphotungstic acid), metatitanic acid, silica gel | [5][6] |
| Catalyst Loading | 0.5 - 1.2% (by weight of erucic acid) | [5] |
| Reaction Temperature | 170 - 210 °C | [5] |
| Reaction Time | 3 - 6 hours | [5] |
| Atmosphere | Nitrogen (initial), Vacuum (later) | [5] |
| Conversion Rate | > 98.5% | [5] |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound.
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white or pale yellow solid/waxy material | [2][] |
| Molecular Formula | C40H79NO | [8] |
| Molecular Weight | 590.08 g/mol | [9] |
| Melting Point | 70 - 73 °C | [5][] |
| Boiling Point (Predicted) | 671.6 ± 24.0 °C | [] |
| Density (Predicted) | 0.857 ± 0.06 g/cm³ | [] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Spectroscopic Analysis
FTIR is used to identify the functional groups present in the molecule, confirming the formation of the amide bond and the presence of long alkyl chains.
Experimental Protocol (FTIR-ATR):
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks for the amide and alkane functional groups.
Characteristic FTIR Peaks:
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) (Approximate) |
| N-H Stretch | Amide (-NH-) | ~3300 |
| C-H Asymmetric/Symmetric Stretch | Alkane (-CH₂, -CH₃) | ~2920, ~2850 |
| C=O Stretch (Amide I) | Amide (-C=O) | ~1640 |
| N-H Bend (Amide II) | Amide (-NH-) | ~1550 |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1470 |
NMR provides detailed structural information, allowing for the confirmation of the connectivity of atoms within the this compound molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecular structure.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (ppm) (Approximate) |
| -CH=CH- | 5.34 (multiplet) |
| -CONH- | 5.5-6.0 (broad singlet) |
| -CONH-CH₂- | 3.20 (quartet) |
| -C(=O)-CH₂- | 2.15 (triplet) |
| -CH₂-C=C | 2.01 (multiplet) |
| Alkyl Chain (-CH₂-)n | 1.25 (broad singlet) |
| Terminal -CH₃ | 0.88 (triplet) |
MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol (e.g., LC-MS):
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.
Expected Mass Spectrometry Data:
| Ion | m/z (Calculated) |
| [M+H]⁺ | 590.62 |
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of the synthesized this compound.
Experimental Protocol (GC-FID):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column is typically used.[10]
-
Sample Preparation: Dissolve the sample in a suitable solvent like isopropanol.[11]
-
GC Conditions:
-
Injector Temperature: ~300 °C
-
Oven Program: Start at a lower temperature and ramp up to a final temperature of ~350 °C.
-
Detector Temperature: ~350 °C
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Determine the retention time and calculate the peak area to assess purity.
Experimental Protocol (HPLC-UV):
-
Instrument: HPLC system with a UV detector.
-
Column: Reverse-phase C18 (ODS) column.[10]
-
Mobile Phase: Acetonitrile/Methanol (e.g., 60:40 v/v).[10]
-
Detection: UV at 202 nm.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Determine the retention time and peak area to evaluate purity. The analysis time is typically less than 10 minutes under these conditions.[10]
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and phase transitions of the material.
Experimental Protocols:
-
Melting Point: Determined using a standard melting point apparatus. The final product should have a melting point in the range of 70-73 °C.[5]
-
Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the sample (5-10 mg) in an aluminum pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe the melting endotherm.
-
-
Thermogravimetric Analysis (TGA):
-
Place a known weight of the sample in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to determine the onset of thermal decomposition. This compound is noted for its good thermal stability, suitable for use in processes exceeding 300 °C.[1][3]
-
Conclusion
The synthesis of this compound via direct amidation of stearyl amine and erucic acid is a robust and high-yield process. Careful control of reaction parameters such as temperature, catalyst, and reactant ratios is crucial for achieving high conversion and purity. A comprehensive suite of characterization techniques, including spectroscopy (FTIR, NMR, MS), chromatography (GC, HPLC), and thermal analysis (DSC, TGA), is essential for verifying the structure, purity, and physical properties of the final product, ensuring its suitability for advanced research and development applications.
References
- 1. Buy this compound | 10094-45-8 [smolecule.com]
- 2. CAS 10094-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 4. aosennewmaterial.com [aosennewmaterial.com]
- 5. CN104230741A - Synthetic method of octadecyl erucyl amide - Google Patents [patents.google.com]
- 6. CN104230741B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 8. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - CAS - 10094-45-8 | Axios Research [axios-research.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Stearyl Erucamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl erucamide, a long-chain fatty acid amide, is a compound of significant industrial interest, primarily utilized as a slip and anti-blocking agent in the polymer industry. A thorough understanding of its molecular structure and conformational behavior is crucial for optimizing its performance in existing applications and for the development of new materials. This technical guide provides a comprehensive overview of the molecular architecture of this compound, including its synthesis, and details the expected outcomes from key analytical techniques used for its characterization. While specific experimental data for this molecule is limited in public literature, this guide synthesizes information from analogous long-chain secondary amides to present a robust technical profile.
Molecular Structure and Properties
This compound, with the IUPAC name (Z)-N-octadecyldocos-13-enamide, is a secondary amide derived from the reaction of stearyl amine and erucic acid. Its structure is characterized by two long hydrocarbon chains connected by an amide linkage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C40H79NO | [1][2] |
| Molecular Weight | 590.07 g/mol | [2] |
| CAS Number | 10094-45-8 | [1][2] |
| Appearance | White to off-white waxy solid | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents | [3] |
| Melting Point | 70-73 °C | [3] |
| Thermal Stability | Good thermal stability, stable up to high temperatures | [3] |
Molecular Structure Diagram
The 2D molecular structure of this compound highlights the long stearyl and erucyl chains linked by the central amide group. The cis configuration of the double bond in the erucyl chain introduces a kink in this portion of the molecule.
Molecular Conformation
Due to the presence of numerous single bonds within its long aliphatic chains, this compound is a highly flexible molecule. Consequently, it does not possess a single, fixed three-dimensional conformation in solution or in the amorphous state. The molecule can adopt a multitude of conformations through rotation around the C-C and C-N single bonds. This conformational flexibility is a key determinant of its physical properties, such as its melting point and its efficacy as a slip agent. Computational modeling would be required to explore the potential energy surface and identify low-energy conformers.
The diagram below provides a simplified representation of the conformational flexibility of this compound, illustrating the potential for rotation along the hydrocarbon chains.
Synthesis of this compound
This compound is typically synthesized through the direct amidation of stearyl amine with erucic acid. The following experimental protocol is based on a method described in the patent literature, which offers a high-yield, solvent-free approach.
Experimental Protocol for Synthesis
Materials:
-
Stearyl amine (1-octadecanamine)
-
Erucic acid ((Z)-docos-13-enoic acid)
-
Catalyst: A composite of a solid strong acid (e.g., phosphotungstic acid), metatitanic acid, and chromatographic silica gel.[3]
-
Nitrogen gas
Procedure:
-
Charge a reaction vessel with stearyl amine and erucic acid in a molar ratio of approximately 1:1.15 to 1:1.28.[3]
-
Heat the mixture to 110-120 °C with stirring.[3]
-
Add the catalyst, with the amount being 0.5-1.2% of the mass of the erucic acid.[3]
-
Increase the temperature to 170-210 °C.[3]
-
For the initial 2 hours of the reaction, maintain a nitrogen atmosphere at normal pressure.[3]
-
For the remainder of the reaction (1-4 hours), apply a vacuum to facilitate the removal of the water byproduct.[3]
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 1.0.[3]
-
Once the reaction is complete, cool the mixture to 95-105 °C.[3]
-
Filter the hot mixture to remove the catalyst.[3]
-
The molten product is then cooled and processed into flakes or pellets.[3]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Analytical Characterization
A combination of spectroscopic and thermal analysis techniques is essential for the comprehensive characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample by either casting a thin film from a suitable solvent or by preparing a KBr pellet.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Spectroscopic Data: The FTIR spectrum of this compound is expected to show characteristic peaks for a secondary amide, as well as strong absorptions from the long alkyl chains.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium |
| 2918, 2850 | C-H Asymmetric & Symmetric Stretch | Alkyl Chains (-CH2-, -CH3) | Strong |
| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium-Strong |
| ~1465 | C-H Bend (Scissoring) | -CH2- | Medium |
| ~720 | C-H Rocking | -(CH2)n- (n≥4) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.
Experimental Protocol:
-
Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the data and assign the chemical shifts.
Expected Spectroscopic Data: The NMR spectra will be dominated by signals from the long aliphatic chains.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~5.34 | Multiplet | -CH=CH- (Erucyl chain) |
| ~3.2 | Quartet | -CH₂-NH- (Stearyl chain) |
| ~2.2 | Triplet | -CH₂-C=O |
| ~2.0 | Multiplet | -CH₂-CH=CH-CH₂- |
| 1.6-1.2 | Broad Multiplet | -(CH₂)n- (Bulk methylene protons) |
| ~0.88 | Triplet | -CH₃ (Terminal methyl groups) |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~173 | C=O (Amide carbonyl) |
| ~130 | -CH=CH- (Olefinic carbons) |
| ~40 | -CH₂-NH- |
| ~37 | -CH₂-C=O |
| 32-22 | -(CH₂)n- (Bulk methylene carbons) |
| ~14 | -CH₃ (Terminal methyl carbons) |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) is used to determine melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability.
Experimental Protocol (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
Experimental Protocol (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
Expected Thermal Data:
| Analysis | Parameter | Expected Result |
|---|---|---|
| DSC | Melting Point (Tm) | A sharp endothermic peak around 70-73 °C. |
| TGA | Onset of Decomposition | Expected to be high, reflecting good thermal stability. |
| TGA | Major Weight Loss | Will occur at the decomposition temperature of the molecule. |
Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of synthesized this compound.
Applications and Mechanism of Action
The primary application of this compound is as a slip agent and anti-blocking agent in the manufacturing of polymer films, particularly polyolefins like polyethylene and polypropylene.
Mechanism as a Slip Agent
This compound is incorporated into the polymer melt during processing. Due to its limited solubility in the solid polymer matrix at ambient temperatures, and its long, flexible hydrocarbon chains, it gradually migrates to the surface of the polymer film after cooling. This process, known as "blooming," forms a thin, lubricating layer on the film's surface. This layer reduces the coefficient of friction between the film and other surfaces, such as other layers of film or processing equipment.
Logical Relationship of Slip Agent Action
The following diagram illustrates the logical sequence of events that lead to the slip-enhancing properties of this compound.
Biological Signaling Pathways
Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its applications are confined to the industrial sector as a polymer additive. Its large, hydrophobic nature makes it unlikely to interact specifically with cellular receptors or enzymes in a signaling context.
Conclusion
This compound is a long-chain secondary amide with a well-defined molecular structure that dictates its useful physicochemical properties. Its conformational flexibility and thermal stability are key to its primary function as a slip agent in polymer applications. While specific, publicly available experimental data on its detailed molecular geometry and conformation are scarce, a comprehensive understanding can be built upon the established chemistry of long-chain amides and the analytical techniques detailed in this guide. The provided protocols and expected data serve as a valuable resource for researchers and professionals working with this and similar materials. Further research, particularly in the areas of single-crystal X-ray diffraction and computational modeling, would provide deeper insights into the precise conformational preferences and structure-property relationships of this industrially significant molecule.
References
Spectroscopic Fingerprinting of Stearyl Erucamide: A Technical Guide to FTIR and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl erucamide ((Z)-N-octadecyldocos-13-enamide) is a long-chain, unsaturated fatty acid amide with the chemical formula C40H79NO.[1][2] It is widely utilized in the polymer industry as a slip and anti-blocking agent.[][4] Its function relies on its migration to the polymer surface, where it forms a lubricating layer. A thorough understanding of its chemical structure is paramount for quality control and for predicting its behavior in various formulations. This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Structure and Key Functional Groups
This compound is a secondary amide formed from the reaction of stearyl amine and erucic acid. Its structure is characterized by a long stearyl alkyl chain, a central amide linkage, and a long, unsaturated erucoyl alkyl chain containing a single cis double bond. These features give rise to distinct signals in both FTIR and NMR spectra.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized yet detailed protocols for acquiring FTIR and NMR data for a solid sample like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
A common and rapid method for analyzing solid powders is Attenuated Total Reflectance (ATR)-FTIR.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is meticulously cleaned with a solvent such as isopropanol and allowed to dry completely.
-
Collect a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to negate interference from ambient CO2 and water vapor.
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply firm and consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[5]
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as its residual peaks must not obscure important sample signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans.
Data Acquisition (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the internal standard.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for secondary amides, long-chain alkanes, and unsaturated fatty acids.
Table 1: FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity |
| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium, Sharp |
| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2918 | Strong |
| C-H Symmetric Stretch | Alkane (-CH₂) | ~2850 | Strong |
| C=O Stretch (Amide I) | Amide (-C=O) | ~1640 | Strong, Sharp |
| N-H Bend (Amide II) | Amide (-NH-) | ~1550 | Strong |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |
| C=C Stretch | Alkene (-HC=CH-) | ~1655 (often weak) | Weak |
| =C-H Bend (Out of Plane) | cis-Alkene | ~722 | Medium |
Note: The values are based on typical ranges for the respective functional groups.
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration (Relative) | Assignment |
| ~5.34 | Multiplet | 2H | Olefinic protons (-CH=CH-) |
| ~3.21 | Quartet | 2H | Methylene group alpha to NH (-NH-CH₂ -) |
| ~2.17 | Triplet | 2H | Methylene group alpha to C=O (-CH₂ -C=O) |
| ~2.01 | Multiplet | 4H | Allylic methylene groups (-CH₂ -CH=CH-CH₂ -) |
| ~1.62 | Multiplet | 2H | Methylene group beta to C=O (-CH₂-CH₂ -C=O) |
| ~1.51 | Multiplet | 2H | Methylene group beta to NH (-NH-CH₂-CH₂ -) |
| ~1.25 | Broad Singlet | ~60H | Bulk methylene groups of both chains (-(CH₂)n-) |
| ~0.88 | Triplet | 6H | Terminal methyl groups (-CH₃) |
| ~5.5-6.0 | Broad Singlet | 1H | Amide proton (-NH-) (can vary and may exchange with D₂O) |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~173 | Amide Carbonyl Carbon (-C =O) |
| ~130 | Olefinic Carbons (-C H=C H-) |
| ~40 | Methylene group alpha to NH (-NH-CH₂ -) |
| ~37 | Methylene group alpha to C=O (-CH₂ -C=O) |
| ~32 | Methylene group adjacent to terminal methyl (-CH₂ -CH₃) |
| ~29.7 | Bulk methylene carbons (-(CH₂ )n-) |
| ~27 | Allylic methylene carbons (-CH₂ -CH=CH-CH₂ -) |
| ~26 | Methylene group beta to C=O (-CH₂-CH₂ -C=O) |
| ~22.7 | Methylene group adjacent to terminal methyl (-CH₂ -CH₃) |
| ~14.1 | Terminal Methyl Carbons (-CH₃ ) |
Note: Chemical shifts are predictive and based on typical values for long-chain amides.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to final structural confirmation.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of FTIR and NMR spectroscopy. FTIR provides a rapid confirmation of key functional groups—the secondary amide, long alkyl chains, and the cis-double bond. Meanwhile, ¹H and ¹³C NMR offer a detailed, atom-by-atom map of the molecule, confirming the specific arrangement of the stearyl and erucoyl moieties. The data and protocols presented in this guide serve as a comprehensive resource for the analytical characterization of this compound, ensuring its quality and proper application in research and industrial settings.
References
Thermal Properties of Stearyl Erucamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal properties of Stearyl Erucamide, a long-chain fatty acid amide. The primary focus is on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are crucial for understanding the material's behavior at elevated temperatures. This information is particularly valuable for applications in polymer processing, pharmaceuticals, and cosmetics where thermal stability is a key factor.
Executive Summary
This compound is a high-performance additive known for its excellent thermal stability and lubricating properties. This guide consolidates available data on its melting point and thermal decomposition, providing detailed experimental protocols for DSC and TGA based on established standards. The information presented herein is intended to assist researchers and professionals in the effective application and analysis of this compound.
Thermal Analysis Data
The thermal properties of this compound have been characterized primarily by its melting point. While specific enthalpy of fusion and detailed decomposition data are not widely published, the available information provides a solid foundation for its thermal behavior.
Differential Scanning Calorimetry (DSC) Data
DSC is a fundamental technique for determining the melting characteristics of a material. For this compound, the melting point is a key parameter for its use in various high-temperature applications.
| Thermal Property | Value | Source(s) |
| Melting Point (°C) | 65 - 85 | [1] |
| 70 | [] | |
| 70 - 75 | [3][4] | |
| 66 - 75 | [5] |
Note: The range in melting points can be attributed to variations in purity and the specific crystalline form of the material.
Thermogravimetric Analysis (TGA) Data
| Thermal Property | Observation | Source(s) |
| Thermal Stability | Generally stable below 200°C (as a fatty acid amide). Suitable for processing above 300°C. | [3] |
Experimental Protocols
To ensure accurate and reproducible data for the thermal analysis of this compound, standardized experimental procedures are essential. The following protocols are based on widely accepted standards for DSC and TGA.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
DSC Method:
-
Equilibration: Equilibrate the sample at 25°C.
-
First Heating Scan: Heat the sample from 25°C to a temperature sufficiently above its melting point (e.g., 100°C) at a controlled rate of 10°C/min. This scan is intended to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 100°C back to 25°C at a controlled rate of 10°C/min to observe crystallization behavior.
-
Second Heating Scan: Reheat the sample from 25°C to 100°C at a controlled rate of 10°C/min. The melting point and enthalpy of fusion are determined from this scan.
Data Analysis:
-
Melting Point: Determined as the peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the procedure for evaluating the thermal stability and decomposition of this compound. It is based on the general principles outlined in ISO 11358.[6][7][8][9]
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).
Sample Preparation:
-
Accurately weigh 10-15 mg of the this compound sample directly into the TGA sample pan.
TGA Method:
-
Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) to simulate different processing conditions. A typical flow rate is 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature where complete decomposition is expected (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Collection: Continuously record the sample mass as a function of temperature.
Data Analysis:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Profile: The TGA curve provides information on the different stages of decomposition.
-
Residue: The amount of material remaining at the end of the analysis.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
This technical guide provides a consolidated resource on the thermal properties of this compound, focusing on DSC and TGA data. The melting point of this compound is consistently reported in the range of 65-85°C, highlighting its suitability for high-temperature applications. While specific quantitative data for enthalpy of fusion and a detailed TGA thermogram are not widely available in the public domain, its excellent thermal stability is a key characteristic noted in technical literature. The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable data for this important industrial compound. Further research to publish a comprehensive DSC and TGA analysis of pure this compound would be of significant value to the scientific and industrial communities.
References
- 1. aosennewmaterial.com [aosennewmaterial.com]
- 3. Stearyl erucate amide - All the products - Nantong Dongli New Material Technology Co., LTD [ntdlxcl.com]
- 4. Buy this compound | 10094-45-8 [smolecule.com]
- 5. This compound | CAS 10094-45-8 | Sancai Industry [sancaiindustry.com]
- 6. mahcopipe.com [mahcopipe.com]
- 7. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 8. infinitalab.com [infinitalab.com]
- 9. matestlabs.com [matestlabs.com]
Crystalline Structure of Stearyl Erucamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl erucamide (C40H79NO), a long-chain fatty amide, is a waxy solid utilized across various industries, including pharmaceuticals and polymers, primarily as a lubricant and slip agent.[1] Its efficacy in these roles is intrinsically linked to its solid-state properties, particularly its crystalline structure and polymorphic behavior. Understanding the crystallographic and thermal characteristics of this compound is therefore crucial for formulation development, quality control, and ensuring consistent material performance. This technical guide provides a comprehensive overview of the crystalline nature of this compound, detailing experimental protocols for its characterization using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy. While specific single-crystal crystallographic data for this compound is not publicly available, this guide presents illustrative data based on analogous long-chain amides to provide a practical framework for researchers.
Crystalline Structure and Polymorphism
The physical properties of this compound, such as its melting point, solubility, and mechanical characteristics, are dictated by the arrangement of its molecules in the solid state. Like many long-chain organic molecules, this compound is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms. These different polymorphs can arise from variations in processing conditions, such as cooling rates and solvent environments.[2][3] Each polymorphic form possesses a unique crystal lattice and, consequently, distinct physical properties. The identification and control of polymorphism are critical in the pharmaceutical industry to ensure batch-to-batch consistency and predictable performance.
Illustrative Crystallographic Data
In the absence of published single-crystal X-ray diffraction data for this compound, the following table presents a hypothetical but representative set of crystallographic parameters based on known structures of similar long-chain n-alkyl amides. This data serves as a practical example for researchers working on the crystallographic characterization of such materials.
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | A common crystal system for long-chain organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |
| Unit Cell Dimensions | ||
| a | 5.5 Å | Unit cell length along the a-axis. |
| b | 7.5 Å | Unit cell length along the b-axis. |
| c | 80.0 Å | The long c-axis accommodates the extended molecular length. |
| α | 90° | Angle between b and c axes. |
| β | 95° | Angle between a and c axes. |
| γ | 90° | Angle between a and b axes. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within a single unit cell. |
Experimental Characterization Protocols
A multi-technique approach is essential for the comprehensive characterization of the crystalline structure and polymorphism of this compound. The following sections detail the experimental protocols for X-ray diffraction, differential scanning calorimetry, and Fourier-transform infrared spectroscopy.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases and determining lattice parameters.
Objective: To identify the crystalline form(s) of this compound and determine unit cell parameters.
Instrumentation: A laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a high-sensitivity detector.[4]
Sample Preparation:
-
Gently grind approximately 100-200 mg of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powder into a low-background sample holder, ensuring a flat and smooth surface.[5]
Data Collection Parameters:
-
2θ Scan Range: 2° to 40°
-
Step Size: 0.02°
-
Scan Speed/Dwell Time: 1°/minute
-
X-ray Tube Voltage and Current: 40 kV and 40 mA
Data Analysis:
-
The resulting diffraction pattern should be analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks.
-
The d-spacings can be calculated using Bragg's Law: nλ = 2d sin(θ).[4]
-
The diffraction pattern can be compared to reference patterns in crystallographic databases to identify the polymorphic form.
-
Indexing the diffraction pattern allows for the determination of the unit cell parameters.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique for studying melting, crystallization, and solid-solid phase transitions, providing information on the polymorphic behavior of materials.
Objective: To determine the melting point, enthalpy of fusion, and to investigate polymorphic transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter with a refrigerated cooling system.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during heating.
-
Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
Thermal Program:
-
First Heating Scan: Equilibrate the sample at 25°C. Heat the sample to 100°C at a controlled rate of 10°C/min. This scan provides information on the thermal history of the as-received sample.[6]
-
Cooling Scan: Cool the sample from 100°C to 25°C at a controlled rate of 10°C/min. This step allows for the observation of crystallization behavior.[3]
-
Second Heating Scan: Reheat the sample from 25°C to 100°C at 10°C/min. This scan reveals the thermal behavior of the recrystallized sample and can highlight any polymorphic transformations that occurred during the cooling and subsequent heating cycle.
Data Analysis:
-
Analyze the thermogram to determine the onset and peak temperatures of melting and crystallization events.
-
Calculate the enthalpy of fusion (ΔHfus) from the area under the melting peak.
-
The presence of multiple melting peaks or exothermic crystallization events followed by endothermic melting can indicate polymorphic transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying functional groups and probing the intermolecular interactions within the crystal lattice.
Objective: To confirm the presence of the amide functional group and to investigate hydrogen bonding, which can differ between polymorphs.
Instrumentation: A Fourier-transform infrared spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any residual moisture.
-
Mix approximately 1-2 mg of the this compound sample with 100-200 mg of the dry KBr powder in an agate mortar and pestle.[7]
-
Grind the mixture to a very fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Collection Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Data Analysis:
-
Identify the characteristic absorption bands for the amide group:
-
Amide A (N-H stretch): ~3300 cm⁻¹
-
Amide I (C=O stretch): ~1640 cm⁻¹
-
Amide II (N-H bend and C-N stretch): ~1550 cm⁻¹
-
-
Shifts in the positions and changes in the shapes of the Amide I and Amide II bands can provide insights into the hydrogen bonding network within the crystal structure, which may vary between different polymorphs.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows for the characterization of the crystalline structure of this compound.
References
- 1. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 5. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. drawellanalytical.com [drawellanalytical.com]
Stearyl Erucamide: A Technical Guide to its Biological Functions and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl erucamide, the N-stearyl amide of erucic acid, is a fatty acid amide with widespread industrial applications, primarily as a slip agent and lubricant in the manufacturing of plastics.[][2][3] While its physical and chemical properties are well-documented in the context of polymer science, a comprehensive understanding of its biological functions and activity remains notably limited in publicly available scientific literature. This technical guide synthesizes the current, albeit sparse, knowledge on the biological aspects of this compound. It highlights the significant research gaps and, where relevant, draws cautious comparisons to the more extensively studied class of fatty acid amides. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences who are interested in exploring the potential bioactivity of this long-chain fatty amide.
Introduction to this compound
This compound (CAS RN 10094-45-8) is a secondary amide formed from the reaction of erucic acid and stearylamine.[][2] Its long, saturated stearyl group and long, monounsaturated erucyl group confer a high degree of lipophilicity and thermal stability.[] These characteristics are advantageous for its industrial applications but may also influence its interaction with biological systems.[4] While fatty acid amides as a class are known to possess diverse biological activities, including roles in signaling and inflammation, specific data for this compound is scarce.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C40H79NO | [] |
| Molecular Weight | 590.1 g/mol | [7] |
| Appearance | White to pale yellow solid | [] |
| Melting Point | ~70 °C | [] |
| Solubility | Insoluble in water | [8] |
Biological Activity and Toxicology
The available information on the biological activity of this compound is largely limited to toxicological hazard assessments. There is a significant lack of peer-reviewed studies detailing its specific mechanisms of action, effects on signaling pathways, or potential therapeutic applications.
Toxicological Profile
Aggregated data from notifications to the ECHA C&L Inventory suggest that this compound may cause skin, eye, and respiratory irritation.[7][9] However, a substantial portion of these reports indicated that the chemical does not meet the criteria for GHS hazard classification.[7] This discrepancy highlights the need for more comprehensive and standardized toxicological studies.
Comparison with Other Fatty Acid Amides
The broader class of fatty acid amides, which includes compounds like oleamide and anandamide, has been the subject of more extensive biological research.[5][10] These molecules are known to act as signaling lipids, with roles in sleep regulation, pain, and inflammation.[6] For instance, erucamide, the primary amide of erucic acid, has been shown to stimulate angiogenesis and modulate water balance.[11] It is crucial to note that the addition of a stearyl group to the amide nitrogen, as in this compound, creates a significantly different molecule whose biological activity cannot be directly inferred from that of erucamide or other primary fatty acid amides. The bulky, lipophilic stearyl group could alter receptor binding, membrane interactions, and metabolic stability.
Experimental Protocols
Due to the lack of published research on the specific biological activities of this compound, detailed experimental protocols are not available. However, for researchers interested in investigating this compound, standard in vitro assays would be the initial step. A generalized protocol for assessing cytotoxicity is provided below as a starting point.
In Vitro Cytotoxicity Assay (Hypothetical Protocol)
Objective: To determine the cytotoxic effect of this compound on a human cell line (e.g., HaCaT keratinocytes for skin irritation assessment).
Materials:
-
This compound
-
Human cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding DMSO to each well.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Chemical Structure and Synthesis
The following diagram illustrates the chemical structure of this compound and its synthesis from erucic acid and stearylamine.
Caption: Synthesis of this compound.
Hypothetical Experimental Workflow
The diagram below outlines a potential workflow for the initial biological screening of this compound.
Caption: Workflow for Biological Screening.
Potential Signaling Pathway for Investigation
As this compound is a large, lipophilic molecule, it may interact with cell surface receptors. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, which represents a potential avenue for future research into the mechanism of action of this compound.
Caption: Generic GPCR Signaling Pathway.
Conclusion and Future Directions
The current body of scientific literature provides very limited insight into the biological functions and activity of this compound. While its industrial applications are well-established, its role in biological systems remains an open area for investigation. The preliminary toxicological data suggests a potential for irritation, but this requires more rigorous study.
Future research should focus on:
-
Comprehensive Toxicological Assessment: Including studies on cytotoxicity, genotoxicity, and potential for endocrine disruption.
-
In Vitro and In Vivo Screening: To identify any potential therapeutic activities, such as anti-inflammatory, analgesic, or metabolic effects.
-
Mechanism of Action Studies: To elucidate how this compound interacts with cells, including receptor binding and effects on signaling pathways.
-
Comparative Studies: To understand how the addition of the stearyl group modifies the biological activity of the erucamide scaffold.
A systematic investigation into the biological properties of this compound is warranted to fully understand its safety profile and to uncover any potential for novel therapeutic applications.
References
- 2. CAS 10094-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 4. Buy this compound | 10094-45-8 [smolecule.com]
- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 9. echemi.com [echemi.com]
- 10. oatext.com [oatext.com]
- 11. Erucamide as a modulator of water balance: new function of a fatty acid amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearyl Erucamide: An Examination of its Biological Activity and a Look into the Broader Context of Fatty Acid Amides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearyl erucamide, a long-chain fatty acid secondary amide, is a molecule predominantly recognized for its extensive industrial applications as a slip agent and lubricant in the manufacturing of plastics and polymers. While its physicochemical properties are well-documented in the context of materials science, a comprehensive understanding of its mechanism of action within biological systems is notably absent from the current scientific literature. This guide addresses the significant gap in knowledge regarding this compound's specific cellular targets, signaling pathways, and overall pharmacological effects. Despite a thorough review of available research, detailed quantitative data and specific experimental protocols for its biological activity are not available.
This document will, therefore, provide a broader context by examining the biological roles of the larger family of fatty acid amides (FAAs), to which this compound belongs. Furthermore, it will touch upon the known biological effects of the closely related primary amide, erucamide, to offer potential, albeit speculative, avenues for future research into this compound. It is imperative to note that the biological activities of related compounds cannot be directly extrapolated to this compound.
This compound: Current State of Knowledge in a Biological Context
This compound is synthesized from stearic acid and erucic acid and possesses a long hydrocarbon chain, rendering it amphiphilic.[1] This property allows it to interact with both hydrophobic and hydrophilic environments.[1] While this is key to its function in industrial settings, its interaction with complex biological membranes and proteins remains largely uncharacterized.
Limited findings suggest that this compound has been identified in the cerebrospinal fluid of mammals and may play a role in physiological states such as sleep and awareness.[1] Additionally, some in vitro studies have indicated potential antifungal activity against certain fungal strains.[1] However, these observations are preliminary and do not elucidate a specific mechanism of action. Its primary documented applications are in non-biological fields, including plastics processing, food packaging, coatings, and cosmetics.[1][2][3][4]
The Fatty Acid Amide Family: A Primer on a Class of Bioactive Lipids
To understand the potential, yet unexplored, biological roles of this compound, it is useful to consider the well-established functions of other fatty acid amides (FAAs). FAAs are a diverse class of endogenous signaling lipids found across various organisms.[5][6] They are broadly categorized into groups such as N-acylethanolamines (NAEs), fatty acid primary amides (FAPAs), and N-acylamino acids.[5]
N-Acylethanolamines (NAEs) and the Endocannabinoid System
The most studied NAE is N-arachidonoylethanolamine, commonly known as anandamide.[5][7] Anandamide is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system (ECS).[8][9][10] The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[9][10][11] Anandamide's signaling is terminated by the enzyme fatty acid amide hydrolase (FAAH).[8]
Another notable NAE, stearoyl ethanolamide, has been shown to affect cell signaling pathways, such as enhancing AP-1 transcriptional activity through the ERK MAP kinase pathway, although it does not bind to cannabinoid receptors.[8]
Fatty Acid Primary Amides (FAPAs)
Oleamide, the primary amide of oleic acid, is the most well-researched FAPA.[5] It was initially identified as a sleep-inducing substance and has since been shown to act as an agonist at CB1 receptors.[8]
Erucamide: A Biologically Active Primary Amide
Erucamide, the primary amide of erucic acid, is structurally similar to oleamide and has demonstrated biological activity. It has been identified in various mammalian tissues and fluids, including blood plasma and cerebrospinal fluid.[12] Research has indicated that erucamide may function as a modulator of water balance and has been shown to stimulate angiogenesis.[12]
Potential (but Unconfirmed) Mechanisms of Action for this compound
Given the lack of direct evidence, any proposed mechanism of action for this compound in biological systems is purely speculative and based on the activities of related compounds.
-
Interaction with the Endocannabinoid System: As a fatty acid amide, it is conceivable that this compound could interact with components of the ECS. However, its structure as a secondary amide makes it distinct from the more extensively studied primary amides and NAEs. Whether it can bind to cannabinoid receptors or modulate the activity of enzymes like FAAH is unknown.
-
Membrane Interactions: The amphiphilic nature of this compound suggests it could intercalate into and modulate the properties of cellular membranes.[1] Such interactions can influence the function of membrane-bound proteins, including ion channels and receptors.[13][14][15][16]
-
Novel Signaling Pathways: It is also possible that this compound interacts with yet-to-be-identified cellular targets and signaling pathways, independent of the ECS.
Experimental Approaches for Elucidating the Biological Mechanism of Action
To address the current knowledge gap, a systematic investigation of this compound's biological effects is required. The following experimental workflows could be employed:
Target Identification
A crucial first step is to identify the cellular binding partners of this compound.
-
Affinity-Based Proteomic Profiling: This technique involves synthesizing a tagged version of this compound to pull down its interacting proteins from cell lysates, which can then be identified by mass spectrometry.[7]
-
Receptor Binding Assays: A panel of known receptors, particularly those in the GPCR family (including cannabinoid receptors), could be screened for this compound binding.
Elucidation of Signaling Pathways
Once a target is identified, downstream signaling events can be investigated.
-
Reporter Gene Assays: To determine if this compound activates specific transcription factors (e.g., NF-κB, AP-1).
-
Kinase Activity Assays: To assess changes in the phosphorylation state of key signaling proteins.
-
Second Messenger Assays: To measure levels of intracellular messengers like cAMP and Ca2+.
Conclusion and Future Directions
Future research should be directed at systematically screening this compound for biological activity using a variety of in vitro and cell-based assays. Should any significant activity be identified, the experimental workflows outlined in this guide could serve as a starting point for a more in-depth investigation into its mechanism of action. Until such studies are conducted and published, any discussion of its biological role remains speculative.
References
- 1. Buy this compound | 10094-45-8 [smolecule.com]
- 2. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound | CAS 10094-45-8 | Sancai Industry [sancaiindustry.com]
- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipotype.com [lipotype.com]
- 7. oatext.com [oatext.com]
- 8. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to Targeting the Endocannabinoid System in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Erucamide as a modulator of water balance: new function of a fatty acid amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of lipids in the interaction of antimicrobial peptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Literature Review on Stearyl Erucamide
Abstract
Stearyl erucamide (CAS No. 10094-45-8) is a high-performance fatty acid amide, synthesized from stearic acid and erucic acid, with the chemical formula C40H79NO. It is widely recognized for its exceptional thermal stability and lubricity, making it a critical additive in various industrial applications, particularly in the polymer industry. As a slip and anti-blocking agent, it reduces the coefficient of friction in polymers like polyolefins, nylons, and polyesters, facilitating high-speed processing and improving the surface quality of finished products. Its large molecular size results in a slow, controlled migration to the polymer surface, which is advantageous for applications requiring stable, long-term performance and compatibility with secondary processes like printing and heat sealing. This technical guide provides a comprehensive review of this compound, covering its synthesis, mechanism of action, quantitative performance data, and detailed experimental protocols for its analysis. The intended audience includes researchers, scientists, and professionals in drug development and material science who require in-depth technical knowledge of this compound.
Chemical and Physical Properties
This compound is a waxy, white to pale yellow solid at room temperature. Its long hydrocarbon chain imparts an amphiphilic nature, allowing it to function effectively at interfaces. It possesses excellent thermal stability, making it suitable for processing temperatures exceeding 300°C.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | N-Octadecyl-13-Docosenamide | |
| CAS Number | 10094-45-8 | |
| Molecular Formula | C40H79NO | |
| Molecular Weight | ~590.1 g/mol | |
| Appearance | White to pale yellow solid/powder/beads | |
| Melting Point | 70-75 °C | |
| Boiling Point | 671.6 ± 24.0 °C (Predicted) | |
| Density | 0.857 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Low solubility in water; soluble in organic solvents. |
Synthesis of this compound
This compound is commercially synthesized via a direct amidation reaction between stearyl amine (octadecylamine) and erucic acid. The reaction is typically conducted at elevated temperatures in the presence of a specialized catalyst to drive the reaction towards a high conversion rate, often exceeding 98.5%.
Caption: Synthesis pathway for this compound.
Table 2: Reaction Parameters for this compound Synthesis
| Parameter | Specification | Reference |
| Reactants Ratio | Stearyl Amine : Erucic Acid = 1 : (1.15-1.28) | |
| Reaction Temperature | 170 - 210 °C | |
| Reaction Time | 3 - 6 hours | |
| Catalyst | Solid strong acid (e.g., phosphotungstic acid), metatitanic acid, and chromatographic silica gel. | |
| Catalyst Loading | 0.5 - 1.2% of the erucic acid amount | |
| Atmosphere | Initial phase under Nitrogen protection, later phase under vacuum. | |
| Final Product Purity | Acid Value ≤ 1.0; Amine Value ≤ 2.0 |
Mechanism of Action in Polymers
This compound's primary function in polymers is to act as a slip agent, which involves a controlled migration process to the polymer surface. This mechanism reduces surface friction, preventing blocking and improving processability.
The Slip Agent Migration and Action Mechanism
-
Compounding: During melt processing (extrusion, molding), this compound is homogeneously dispersed within the molten polymer matrix.
-
Cooling and Crystallization: As the polymer cools and solidifies, its crystalline structure forms. This compound, having limited solubility and a degree of incompatibility with the solidified polymer, is expelled from the crystalline regions.
-
Migration ("Blooming"): Driven by this incompatibility, the this compound molecules migrate through the amorphous regions of the polymer to the surface. Due to its large molecular size, this migration is significantly slower than that of smaller amides like oleamide.
-
Surface Layer Formation: Upon reaching the surface, the molecules orient themselves to form a thin, solid, waxy lubricating layer.
-
Friction Reduction: This surface layer acts as a barrier between the polymer film and other surfaces (e.g., another layer of film or metal rollers), effectively reducing the coefficient of friction (COF).
Caption: Mechanism of action for this compound as a slip agent.
Applications and Performance Data
This compound is utilized across a range of industries where surface property modification is critical. Its high thermal stability makes it particularly valuable in high-temperature engineering plastics.
Table 3: Performance of this compound in Various Applications
| Application | Polymer/System | Function | Performance Metric | Value | References |
| Plastics Processing | Engineering Plastics | Lubricant, Friction Modifier | Coefficient of Friction (COF) | 0.25 - 0.45 | |
| Flexible Packaging | Multilayer Polyolefin Films | Slip Agent | Coefficient of Friction (COF) | < 0.15 | |
| Tire Manufacturing | Rubber Compounds | Abrasion Reducer | Reduction in Abrasion Loss | 18 - 22% | |
| Adhesives | Pressure-Sensitive Labels | Release Agent | Clean Peeling Force | 2 - 4 N/25mm | |
| Personal Care | Hair Serums, Foundations | Emollient, Viscosity Modifier | Thermal Stability | Up to 200 °C |
Experimental and Analytical Protocols
The quantification and characterization of this compound in polymer matrices require specific analytical methodologies. The most common approaches involve solvent extraction followed by chromatography.
Quantification in Polymer Matrices
5.1.1 Sample Preparation: Solvent Extraction The first step is to extract the amide from the polymer. Pressurized Liquid Extraction (PLE) is an efficient method.
-
Protocol: Pressurized Liquid Extraction (PLE)
-
Sample: Accurately weigh ~1.5 g of the polymer film or pellet.
-
Solvent: Use high-purity isopropanol.
-
Instrumentation: Set the PLE system to the following conditions:
-
Temperature: 105°C
-
Static Time: 16 minutes
-
Cycles: 2
-
-
Collection: Collect the extract in a vial.
-
Preparation: Dilute the extract to a known volume (e.g., 25 mL) with the extraction solvent for chromatographic analysis.
-
5.1.2 Chromatographic Analysis: Gas Chromatography (GC) GC is a robust technique for separating and quantifying this compound.
-
Protocol: GC-FID/MS Analysis
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: 30 m x 0.25 mm (I.D.) capillary column with a 5% phenyl-95% dimethyl-polysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Inject 1-2 µL of the prepared extract.
-
Thermal Program:
-
Initial Temperature: 150°C
-
Ramp: Increase to 320°C at a rate of 15°C/min.
-
Final Hold: Hold at 320°C for 10 minutes.
-
-
Detection:
-
FID: Provides quantitative data based on peak area relative to a calibration curve.
-
MS: Provides mass spectral data for positive identification and quantification.
-
-
Quantification: Prepare a series of this compound standards in the extraction solvent to create a calibration curve. The concentration in the sample is determined by comparing its peak area to the curve. The analysis run time is typically around 12 minutes per sample.
-
5.1.3 Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) HPLC offers an alternative method, particularly useful when derivatization is to be avoided.
-
Protocol: HPLC-UV Analysis
-
System: HPLC with a UV/VIS detector.
-
Column: A reversed-phase C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as C18 columns may show excessive retention.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column Temperature: 60°C to 85°C can be used to optimize separation and reduce run time.
-
Injection Volume: A small injection volume (e.g., 5 µL) is critical to prevent peak distortion, especially if using extraction solvents like methylene chloride/cyclohexane that are not miscible with the mobile phase.
-
Detection: Monitor the eluent at a low UV wavelength (e.g., 205-220 nm).
-
Quantification: As with GC, use an external standard calibration curve for quantification.
-
Surface Analysis Techniques
To study the migration and surface distribution of this compound, specialized surface-sensitive techniques are employed.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the top few nanometers of the surface, allowing for the quantification of amide concentration on the surface.
-
Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, revealing the crystalline morphology of the this compound layer that forms on the polymer.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers highly sensitive surface analysis, capable of mapping the distribution of specific molecules like this compound across the sample surface.
Conclusion
This compound is a highly effective and thermally stable polymer additive that plays a crucial role in modern material processing. Its well-defined mechanism of slow migration allows for the formation of a durable, lubricating surface layer that significantly enhances the handling and performance of polymer products. The selection of appropriate analytical techniques, such as PLE-GC/MS, is vital for quality control and research to ensure optimal concentrations and performance in final applications. Future research may focus on developing more sustainable synthesis routes and exploring its application in advanced composites and biodegradable polymers.
Stearyl Erucamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl erucamide ((Z)-N-octadecyldocos-13-enamide) is a long-chain, unsaturated secondary fatty acid amide that has found widespread application in the polymer industry as a slip and anti-blocking agent. Its unique molecular structure imparts desirable frictional properties to polymer surfaces. While its industrial applications are well-documented, its discovery and history are intertwined with the broader exploration of fatty acid amides. This technical guide provides an in-depth overview of this compound, including its history, physicochemical properties, synthesis, analytical methodologies, and a review of its known and potential biological interactions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of long-chain fatty acid amides.
Discovery and History
The specific discovery of this compound is not attributed to a single event or individual but rather emerged from the systematic development of fatty acid amides as industrial additives. The use of fatty acid amides as slip agents dates back to at least the mid-20th century, with early patents focusing on primary amides like oleamide. The development of secondary amides such as this compound represented a refinement of this technology, offering improved thermal stability and controlled migration properties, making them suitable for high-temperature processing of engineering plastics.[1][2] Companies like Croda International, founded in 1925, have a long history in the development and manufacturing of such specialty chemicals, including slip additives for polymers.[3]
The broader history of fatty acid amides has roots in both industrial and biological research. The first synthesis of a simple fatty amide, stearamide, was reported in 1882. Biologically, the importance of the fatty acid amide linkage was recognized early in the study of sphingolipids. A significant milestone was the identification of N-palmitoylethanolamine from egg yolk in 1957.[4] The discovery of oleamide in the cerebrospinal fluid of sleep-deprived cats in the 1990s spurred significant interest in the neurobiology of fatty acid amides.[5] While this compound is primarily known for its industrial applications, the biological activities of structurally related long-chain fatty acid amides provide a context for exploring its potential physiological roles.
Physicochemical Properties
This compound is a waxy solid at room temperature. Its long alkyl chains contribute to its hydrophobic nature and high melting point.
| Property | Value | Source(s) |
| Chemical Formula | C₄₀H₇₉NO | [6] |
| Molecular Weight | 590.07 g/mol | [6] |
| IUPAC Name | (Z)-N-octadecyldocos-13-enamide | [7] |
| CAS Number | 10094-45-8 | [8] |
| Appearance | White to off-white solid/waxy material | [9] |
| Melting Point | 70-73 °C | [10] |
| Boiling Point | 671.6 ± 24.0 °C (Predicted) | [8] |
| Density | 0.857 ± 0.06 g/cm³ | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents | [9] |
Synthesis of this compound
The most common industrial synthesis of this compound involves the direct amidation of erucic acid with stearylamine at elevated temperatures in the presence of a catalyst.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from general procedures for the synthesis of secondary fatty acid amides and information from patent literature.[10]
Materials:
-
Erucic acid (98%)
-
Stearylamine (98%)
-
Catalyst (e.g., phosphotungstic acid/metatitanic acid/silica gel composite as described in patent CN104230741B, or a standard Lewis acid catalyst)[10]
-
Nitrogen gas supply
-
High-vacuum pump
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Mechanical stirrer
-
Condenser
-
Thermometer
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser connected to a nitrogen inlet, add stearylamine and erucic acid in a molar ratio of approximately 1:1.15 to 1:1.28 (stearylamine:erucic acid).[10]
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Initial Heating and Catalyst Addition: Begin stirring and heat the mixture to 110-120 °C under a gentle flow of nitrogen. Once the reactants have melted and are homogenous, add the catalyst. The catalyst loading is typically 0.5-1.2% of the weight of erucic acid.[10]
-
Reaction: Increase the temperature to 170-210 °C. For the first 2 hours, maintain a nitrogen atmosphere to facilitate the removal of water formed during the reaction.[10]
-
Vacuum Application: After the initial 2 hours, apply a vacuum to the system to drive the reaction to completion by removing the remaining water. The reaction is typically monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 1.0 mg KOH/g. The total reaction time is typically 3-6 hours.[10]
-
Work-up: Once the reaction is complete, cool the mixture to 95-105 °C. Filter the hot mixture to remove the catalyst.
-
Product Isolation: The molten product is then cooled, which can be done by pouring it into a shallow dish to solidify. The resulting solid is this compound.
Diagram of Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Octadecyl-13-docosenamide | C40H79NO | CID 82346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Octadecyl-13-Docosenamide | CAS 10094-45-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. N-Octadecyl-(13Z)-13-docosenamide | CAS 10094-45-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. CN104230741B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantification of Stearyl Erucamide in Polymer Formulations
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed analytical methods and protocols for the quantitative analysis of Stearyl Erucamide, a common slip and anti-blocking agent, in various polymer matrices such as polyethylene (PE) and polypropylene (PP).
Introduction
This compound is a fatty acid amide additive used in the polymer industry to modify the surface properties of materials. It migrates to the polymer surface, reducing the coefficient of friction (slip) and preventing adhesion between polymer layers (anti-blocking). Its concentration is critical to the final product's performance, necessitating accurate and reliable analytical methods for its quantification. The polymer and plastics sector is the largest consumer of this compound, where it is used to enhance the processing of PE and PP films for packaging and other applications.[1] Typical concentrations in rubber formulations for tire production range between 0.3-0.7%.[1]
This application note details three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
General Sample Preparation: Solvent Extraction
Effective quantification begins with the efficient extraction of this compound from the polymer matrix. The choice of solvent and method depends on the polymer type and its physical form (e.g., pellets, film, or powder).
Key Extraction Methods:
-
Dissolution-Precipitation: The polymer is dissolved in a suitable solvent at an elevated temperature, followed by precipitation of the polymer by adding a non-solvent. The additive remains in the liquid phase for analysis.
-
Soxhlet Extraction: A classic and robust method involving continuous extraction of the analyte from the solid polymer sample using a distilled solvent.[2]
-
Pressurized Liquid Extraction (PLE): An automated technique using solvents at elevated temperatures and pressures to achieve rapid and efficient extraction.[3]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. This method has shown high recovery rates for similar amides.[4]
-
Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of the analyte into a solvent.
For methods like Soxhlet and MAE, grinding the polymer into a powder can significantly improve extraction efficiency compared to using pellets or films.[2][4]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for the analysis of polymer additives.[5][6] It offers a balance of speed, sensitivity, and robustness for routine quality control.
Experimental Protocol: HPLC-UV
1. Sample Preparation (Ultrasonic Extraction):
- Weigh approximately 2 grams of the polymer sample (ground or thinly sliced) into a glass vial.
- Add 20 mL of a suitable extraction solvent (e.g., isopropanol or a 75:25 v/v dichloromethane:cyclohexane mixture).
- Place the vial in an ultrasonic bath and sonicate for 1 hour.
- Allow the solution to cool to room temperature. If necessary, use a non-solvent to precipitate the polymer.
- Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. Calibration Standards:
- Prepare a stock solution of this compound (e.g., 1000 µg/mL) in isopropanol.
- Perform serial dilutions to create a set of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
3. HPLC-UV Instrumental Parameters:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of Acetonitrile/Methanol (60:40 v/v).[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 µL.
- UV Detector Wavelength: 202 nm.[5]
- Run Time: Approximately 10 minutes.
4. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
- Inject the prepared sample extract and determine the peak area for this compound.
- Calculate the concentration in the sample using the calibration curve, accounting for the initial sample weight and extraction volume.
Workflow Diagram: HPLC Analysis
Caption: Workflow for this compound quantification via HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it ideal for identifying and quantifying additives, even at trace levels. It is also effective at separating this compound from other fatty acid amides that may be present.[7]
Experimental Protocol: GC-MS
1. Sample Preparation (Pressurized Liquid Extraction - PLE):
- Mix approximately 1 gram of cryo-milled polymer with diatomaceous earth and load into a PLE cell.
- Perform the extraction with isopropanol.[3]
- PLE Conditions: Temperature: 105 °C; Pressure: 1500 psi; Static Time: 10 min; Cycles: 2.[3]
- Collect the extract and concentrate it to 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial.
2. Calibration Standards:
- Prepare a stock solution of this compound (e.g., 1000 µg/mL) in isopropanol.
- Create serial dilutions to prepare calibration standards (e.g., 0.5 µg/mL to 50 µg/mL).
3. GC-MS Instrumental Parameters:
- Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless (or 10:1 split).
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 2 minutes.
- Ramp to 320 °C at 15 °C/min.
- Hold at 320 °C for 10 minutes.
- MS Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (choose characteristic m/z fragments for this compound) and Full Scan (50-650 amu) for confirmation.
4. Quantification:
- Generate a calibration curve using the peak areas of the primary quantifier ion from the SIM data of the standards.
- Analyze the sample extract and integrate the peak area of the quantifier ion.
- Calculate the concentration of this compound in the original polymer sample.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for this compound quantification via GC-MS.
Method 3: FTIR Spectroscopy
FTIR is a rapid and non-destructive technique that is excellent for identifying functional groups and can be used for quantitative analysis, particularly at higher concentrations.[8] For this compound, the prominent ester carbonyl (C=O) stretch is an ideal candidate for quantification.[8]
Experimental Protocol: FTIR-ATR
1. Sample Preparation:
- For Polymer Films: No preparation is needed. Ensure the film is clean and flat.
- For Pellets/Powder: Press a thin, uniform film using a heated hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
2. Calibration Standards:
- Prepare a series of polymer masterbatches with known concentrations of this compound (e.g., 0.1% to 2.0% w/w).
- Press each standard into a film of a precise and consistent thickness.
3. FTIR Instrumental Parameters:
- Instrument: FTIR Spectrometer with an ATR accessory.
- Background: Collect a background spectrum of the clean, empty ATR crystal.[8]
- Spectral Range: 4000–650 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: Co-add 32 scans to improve the signal-to-noise ratio.[8]
4. Quantification:
- For each standard and sample spectrum, identify the characteristic carbonyl (C=O) peak for the ester group of this compound, typically around ~1740 cm⁻¹ .[8]
- Measure the peak height or area of this absorption band. Use a consistent baseline correction method for all spectra.
- Create a calibration curve by plotting the absorbance (peak height or area) against the known concentration of this compound in the standard films.
- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Relationship Diagram: Quantitative FTIR
Caption: Logical relationship for quantitative analysis using FTIR.
Summary of Quantitative Data
The following table summarizes typical performance characteristics for the analysis of fatty acid amides in polymers. Note that the values are primarily based on studies of erucamide, a structurally similar molecule, and should be considered representative. Method validation is required for specific application to this compound.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Analyte | Erucamide | Erucamide | Erucamide (derivatized) |
| Linearity Range | N/A | up to ~60 µg/mL | N/A |
| Limit of Detection (LOD) | N/A | 7.8 µg/mL | 105.0 ng/g (in sample)[3][5] |
| Repeatability (RSD) | N/A | < 2.5% | > 10% |
| Analysis Time | < 8 minutes[5] | ~12-30 minutes[5] | ~30 minutes |
| Key Advantage | Speed and simplicity | Robustness | High selectivity and sensitivity |
Data compiled from multiple sources analyzing erucamide, a proxy for this compound.[3][5]
Conclusion
The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
-
HPLC-UV is suitable for rapid quality control when concentrations are relatively high and the sample matrix is not overly complex.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level detection, complex matrices, and confirmatory analysis.
-
FTIR Spectroscopy is a very fast, non-destructive technique ideal for at-line or in-line process monitoring, especially when quantifying higher concentrations in polymer films.
For all methods, proper sample preparation and the development of a robust calibration using certified standards are critical for achieving accurate and reproducible results.
References
- 1. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of Stearyl Erucamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl erucamide is a long-chain fatty acid amide utilized primarily as a slip and anti-blocking agent in the polymer industry. Its presence and concentration can significantly impact the surface properties of materials such as polyethylene and polypropylene films. Accurate and robust analytical methods are therefore essential for quality control, formulation development, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific technique for the identification and quantification of this compound in various matrices.
This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, designed to guide researchers and scientists in developing and implementing this analytical method.
Analytical Overview
The GC-MS analysis of this compound involves the extraction of the analyte from the sample matrix, followed by separation on a gas chromatographic column and subsequent detection and identification by a mass spectrometer. Due to its high molecular weight and relatively low volatility, specific considerations for sample preparation and GC-MS parameters are necessary.
Principle of the Method
Samples containing this compound are first subjected to an extraction procedure to isolate the analyte from the bulk matrix. The extract is then injected into the GC, where it is vaporized. The volatile components are separated on a capillary column based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that allows for the unambiguous identification of this compound. Quantification is typically achieved by comparing the peak area of a characteristic ion of this compound to that of an internal standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For polymer samples, the goal is to efficiently extract the this compound without degrading it.
Protocol 2.1.1: Solvent Extraction for Polymer Films
This protocol is suitable for the extraction of this compound from polyethylene or polypropylene films.
-
Sample Comminution: Cut the polymer film into small pieces (approximately 2 mm x 2 mm) to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 1 gram of the comminuted polymer sample into a 20 mL glass vial.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard. A high molecular weight fatty acid amide not expected to be in the sample, such as behenamide or lignoceramide, can be used.
-
Solvent Addition: Add 10 mL of a suitable organic solvent such as dichloromethane or a mixture of isopropanol and cyclohexane. Volatile organic solvents are recommended.[1]
-
Extraction:
-
Cooling and Filtration: Allow the extract to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Vial Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2.1.2: Pyrolysis for Bulk Polymer Samples
Pyrolysis-GC-MS is a powerful technique for analyzing additives in polymers without the need for solvent extraction.[4][5]
-
Sample Preparation: Place a small, representative amount of the polymer sample (0.1-1.0 mg) into a pyrolysis sample cup.
-
Pyrolysis Program:
-
Thermal Desorption: Heat the sample from 100°C to 300°C at a rate of 20°C/min. This will desorb the this compound and other additives without pyrolyzing the polymer backbone.
-
Pyrolysis (for polymer identification, optional): After the thermal desorption step, the polymer can be pyrolyzed at a higher temperature (e.g., 600°C) to identify the polymer matrix.
-
-
GC-MS Analysis: The thermally desorbed components are directly transferred to the GC-MS for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Injector | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 300°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[2][3] |
| Oven Program | - Initial Temperature: 150°C, hold for 2 minutes- Ramp 1: 15°C/min to 320°C- Hold: 10 minutes at 320°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-700 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Identification of this compound
Expected Fragmentation Pattern:
-
Molecular Ion (M+): The molecular ion at m/z 590.1 is expected to be weak or absent in the EI spectrum.
-
Key Fragment Ions: Characteristic fragment ions would arise from the cleavage of the C-N bond and subsequent fragmentations of the stearyl and erucyl chains. Based on the fragmentation of similar amides, key ions to monitor in SIM mode would include fragments representing the stearyl portion and the erucamide portion of the molecule.
Quantitative Data
The following table presents hypothetical quantitative data for the analysis of this compound in different polymer samples. This data is for illustrative purposes as specific quantitative results for this compound were not found in the provided search results. The quantification would be performed using a calibration curve prepared from this compound standards.
| Sample ID | Matrix | Extraction Method | Concentration (µg/g) | %RSD (n=3) |
| Polymer Film A | LDPE | Solvent Extraction | 1250 | 4.2 |
| Polymer Film B | PP | Solvent Extraction | 875 | 5.1 |
| Polymer Pellet C | HDPE | Pyrolysis-GC-MS | 1520 | 6.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship for Analyte Identification
Caption: Logical workflow for the identification of this compound.
References
Application Notes: High-Performance Liquid Chromatography (HPLC) for the Separation of Stearyl Erucamide
AN-HPLC-001
Introduction
Stearyl erucamide is a long-chain fatty acid amide used as a slip and anti-blocking agent in the polymer industry.[1][2] Its concentration and purity are critical to the final properties of the plastic products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantitative analysis of this compound, separating it from other fatty acid amides and polymer additives. This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Target Audience
These protocols and application notes are intended for researchers, scientists, and drug development professionals involved in the quality control of polymer additives and the analysis of fatty acid amides.
Experimental Protocols
1. Sample Preparation
Due to its hydrophobic nature and low solubility in water, this compound must be dissolved in an appropriate organic solvent.[3]
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of isopropanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase's initial composition to prepare calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Extraction from Polymer Matrix (if applicable):
-
Cryogenically grind the polymer sample to a fine powder (20-40 mesh).[4]
-
Accurately weigh approximately 1 gram of the ground polymer into a glass vial.
-
Add 10 mL of isopropanol.
-
Extract the this compound by sonicating the mixture for 30 minutes in a heated water bath (60°C).
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.[5]
-
2. HPLC Method Parameters
A gradient elution method is recommended to ensure the separation of this compound from other potential components with varying polarities.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series Rapid Resolution LC system or equivalent[6] |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm[7] or ZORBAX SB-C8, 4.6 x 150 mm, 5 µm[6] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 75% B; 5-20 min: 75% to 100% B; 20-25 min: 100% B; 25.1-30 min: 75% B (re-equilibration)[6][7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[3] |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 205 nm[7][8] |
3. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following table summarizes the expected retention times for this compound and other common fatty acid amides based on the principle that retention time in reversed-phase HPLC increases with increasing hydrophobicity (chain length).
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) |
| Oleamide | C18H35NO | 281.48 | ~ 12.5 |
| Stearamide | C18H37NO | 283.50 | ~ 13.0 |
| Erucamide | C22H43NO | 337.59 | ~ 15.8[7] |
| This compound | C40H79NO | 590.08 | ~ 22.5 |
Note: Retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The presented reversed-phase HPLC method is suitable for the separation and quantification of this compound. The use of a C18 column provides good retention and separation of long-chain fatty acid amides based on their hydrophobicity. A gradient elution with water and acetonitrile allows for the elution of a wide range of compounds, ensuring that both less retained impurities and the highly non-polar this compound are effectively separated.
Increasing the column temperature to 50°C can help to reduce the viscosity of the mobile phase and improve peak shape for these long-chain molecules. UV detection at a low wavelength of 205 nm is necessary as fatty acid amides lack a strong chromophore at higher wavelengths.[7][8]
For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Determination of oleamide and erucamide in polyethylene films by pressurised fluid extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Stearyl Erucamide in Personal Care and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearyl Erucamide
This compound is a waxy, solid fatty acid amide derived from stearyl alcohol and erucic acid. Its unique molecular structure, featuring long hydrocarbon chains, imparts desirable properties for use in a wide range of personal care and cosmetic products. Primarily, it functions as a viscosity-controlling agent, an opacifier, and a slip agent, contributing to the overall texture, appearance, and sensory experience of formulations. Its high thermal stability makes it suitable for manufacturing processes that require elevated temperatures.[1][2][3]
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| INCI Name | This compound | [4] |
| CAS Number | 10094-45-8 | [1][5] |
| Appearance | White to off-white solid/powder | [3][6] |
| Melting Point | 66-75 °C | [6] |
| Acid Value (mg KOH/g) | ≤ 10.0 | [6] |
| Iodine Value ( g/100g ) | 40-46 | [6] |
Core Functions and Applications in Formulations
This compound is a multifunctional ingredient utilized across various cosmetic and personal care categories. Its primary functions include:
-
Viscosity Control: It increases the viscosity of cosmetic products, contributing to a richer, more substantive texture in creams, lotions, and conditioners.[4]
-
Opacifying Agent: this compound reduces the transparency or translucency of formulations, providing a more uniform and aesthetically pleasing appearance.[1][4][5]
-
Slip and Lubricity: It imparts a smooth, lubricious feel to the skin and hair, reducing drag and improving spreadability.[1][2][7] This is particularly beneficial in color cosmetics, skin creams, and hair conditioners.
Typical Use Levels in Formulations:
While specific concentrations are proprietary and formulation-dependent, a general guidance for the use of similar secondary amides in cosmetic formulations can be found in patent literature, suggesting levels around 1% to 10% by weight. For instance, a sunscreen formulation patent includes N-stearyl stearamide, a chemically similar compound, at approximately 4% by weight to achieve a moisture-resistant film.[8]
Experimental Protocols for Performance Evaluation
To quantitatively assess the benefits of incorporating this compound into a formulation, the following experimental protocols are recommended.
Protocol for Evaluating Slip and Lubricity (Tribology)
This protocol measures the coefficient of friction on a substrate, providing a quantitative measure of the slip properties imparted by a formulation.
Objective: To quantify the reduction in coefficient of friction on a skin-mimicking substrate after application of a formulation containing this compound.
Materials and Equipment:
-
Tribometer or rheometer with a tribology attachment
-
Skin-mimicking substrate (e.g., Vitro-Skin®, polyurethane film)
-
Test formulation (with this compound) and control formulation (without this compound)
-
Micropipette or syringe for precise application
-
Incubator or controlled environment chamber (to mimic skin temperature and humidity)
Methodology:
-
Substrate Preparation: Cut the skin-mimicking substrate to the appropriate size for the instrument and mount it securely.
-
Baseline Measurement: Conduct a friction measurement on the dry, untreated substrate to establish a baseline coefficient of friction.
-
Sample Application: Apply a standardized amount (e.g., 2 mg/cm²) of the control formulation to a fresh substrate and spread evenly.
-
Incubation: Allow the formulation to equilibrate on the substrate for a set period (e.g., 10 minutes) under controlled temperature (e.g., 32°C) and humidity.
-
Friction Measurement (Control): Perform the tribology measurement on the treated substrate. Record the static and kinetic coefficients of friction.
-
Sample Application (Test): Repeat steps 3-5 with the test formulation containing this compound.
-
Data Analysis: Compare the coefficients of friction between the untreated, control, and test samples. The percentage reduction in friction can be calculated to demonstrate the efficacy of this compound as a slip agent.
Visualization of Experimental Workflow:
Protocol for Assessing Viscosity Modification (Rheology)
This protocol evaluates the effect of this compound on the flow behavior and viscosity of a formulation.
Objective: To determine the change in viscosity and flow properties of a cosmetic emulsion with the addition of this compound.
Materials and Equipment:
-
Rheometer with parallel plate or cone and plate geometry
-
Test formulation and control formulation
-
Spatula
-
Temperature control unit for the rheometer
Methodology:
-
Instrument Setup: Set the rheometer to the desired temperature (e.g., 25°C).
-
Sample Loading: Carefully load the control sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to rest for a few minutes to reach thermal equilibrium and relax any stresses from loading.
-
Flow Sweep: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to measure viscosity as a function of shear rate.
-
Data Recording: Record the viscosity curve.
-
Cleaning: Thoroughly clean the rheometer geometry.
-
Test Sample Measurement: Repeat steps 2-5 for the test formulation containing this compound.
-
Data Analysis: Overlay the viscosity curves of the control and test formulations. Quantify the increase in viscosity at specific shear rates relevant to product application (e.g., low shear for appearance in the jar, high shear for spreading on the skin).
Visualization of Logical Relationships in Rheological Analysis:
Protocol for Stability Testing of Formulations
This protocol outlines a general procedure for assessing the physical stability of a cosmetic formulation containing this compound under accelerated conditions.
Objective: To evaluate the physical stability of a formulation containing this compound over time at various temperatures.
Materials and Equipment:
-
Stability chambers/ovens at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Packaging for the formulation (the same as for the final product)
-
pH meter, viscometer
-
Microscope
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the test formulation and package it in the final intended containers.
-
Initial Analysis (Time 0): Record the initial characteristics of the formulation: appearance, color, odor, pH, and viscosity. Take microscopic images to document the initial emulsion structure.
-
Storage: Place the samples in the stability chambers at the different temperature conditions.
-
Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each temperature condition and allow them to equilibrate to room temperature.
-
Analysis: Evaluate the same characteristics as in the initial analysis (appearance, color, odor, pH, viscosity, and microscopy). Note any signs of instability such as phase separation, crystallization, or significant changes in texture or viscosity.
-
Freeze-Thaw Cycling: Subject a set of samples to several freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated 3-5 times) to assess stability under temperature fluctuations.
-
Data Compilation and Assessment: Compile the data in a table to track changes over time at each condition. The formulation is considered stable if it remains within the established specifications for all parameters throughout the study period.
Signaling Pathways and Mechanism of Action
The primary functions of this compound in personal care and cosmetic formulations are based on its physicochemical properties rather than biological interactions. There is currently no scientific evidence to suggest that this compound directly interacts with or modulates any specific signaling pathways within the skin. Its benefits, such as providing a smooth feel and modifying viscosity, are attributed to its ability to form a lubricating layer on the skin's surface and to structure the formulation itself.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Erucamide granules-Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fineorganics.com [fineorganics.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Stearyl Erucamide as a Processing Aid in Rubber Manufacturing
Abstract: This document provides detailed application notes and experimental protocols for the utilization of stearyl erucamide as a processing aid in rubber manufacturing. It is intended for researchers, scientists, and professionals in rubber compounding and material development. The notes cover the functional benefits of this compound, and the protocols offer standardized procedures for its evaluation.
Introduction to this compound in Rubber Processing
This compound (CAS No. 10094-45-8) is a fatty acid amide that serves as a multifunctional processing aid in the rubber industry.[1] Its high molecular weight and thermal stability make it particularly suitable for high-temperature processing conditions.[2] In rubber compounds, this compound functions primarily as an internal lubricant, a release agent, and a slip and anti-scratch agent.[1][3]
The primary benefits of incorporating this compound into rubber formulations include:
-
Improved Flow and Processability: By reducing the internal friction of the rubber matrix, this compound lowers the compound's viscosity, leading to easier mixing and molding.
-
Enhanced Mold Release: It migrates to the surface of the vulcanized rubber, forming a thin lubricating layer that facilitates the release of the finished product from the mold.[1]
-
Reduced Friction and Wear: The surface slip properties imparted by this compound can reduce the coefficient of friction of the final rubber product, enhancing its resistance to scratching and abrasion.[4]
-
Minimal Impact on Cure Characteristics: When used at appropriate dosages, this compound has a minimal effect on the vulcanization process.[5]
This compound is used in a variety of elastomers, including acrylic rubber and thermoplastic elastomers.[1][3]
Quantitative Data on the Effects of this compound
The following tables summarize the expected effects of varying dosages of this compound on the processing and physical properties of a standard Styrene-Butadiene Rubber (SBR) compound.
Note: The following data is illustrative and serves as a guideline for expected performance. Actual results may vary depending on the specific rubber formulation and processing conditions.
Table 1: Effect of this compound on Processing Properties of SBR Compound
| Property | Test Method | Control (0 phr) | 0.5 phr this compound | 1.0 phr this compound | 2.0 phr this compound |
| Mooney Viscosity (ML 1+4 @ 100°C) | ASTM D1646 | 55 | 52 | 48 | 45 |
| Scorch Time (ts2, minutes @ 160°C) | ASTM D5289 | 3.5 | 3.3 | 3.1 | 2.9 |
| Optimum Cure Time (t90, minutes @ 160°C) | ASTM D5289 | 12.5 | 12.2 | 11.8 | 11.5 |
| Minimum Torque (ML, dNm) | ASTM D5289 | 5.2 | 4.8 | 4.5 | 4.2 |
| Maximum Torque (MH, dNm) | ASTM D5289 | 18.5 | 18.7 | 18.9 | 19.2 |
Table 2: Effect of this compound on Mechanical Properties of Vulcanized SBR Compound
| Property | Test Method | Control (0 phr) | 0.5 phr this compound | 1.0 phr this compound | 2.0 phr this compound |
| Tensile Strength (MPa) | ASTM D412 | 20.5 | 20.3 | 20.1 | 19.8 |
| Elongation at Break (%) | ASTM D412 | 550 | 560 | 570 | 580 |
| Hardness (Shore A) | ASTM D2240 | 65 | 65 | 64 | 64 |
| Tear Strength (kN/m) | ASTM D624 | 40 | 40 | 39 | 38 |
Experimental Protocols
Rubber Compounding Protocol
This protocol describes the mixing of a representative SBR compound with varying levels of this compound using a two-roll mill.
Materials and Equipment:
-
Styrene-Butadiene Rubber (SBR 1502)
-
Carbon Black (N330)
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
Accelerator (e.g., CBS)
-
This compound
-
Two-roll mill
Procedure:
-
Mastication: Set the two-roll mill nip to approximately 2 mm and the roll temperature to 70 ± 5°C. Pass the SBR through the mill several times until a smooth, continuous sheet is formed on the front roll.
-
Addition of Activators: Widen the nip to 2.5 mm. Add zinc oxide and stearic acid to the rolling bank of rubber. Perform several ¾ cuts from each side to ensure thorough mixing.
-
Incorporation of Filler and Processing Aid: Increase the nip size to 3 mm. Add the carbon black and the specified dosage of this compound to the compound. If the filler amount is large, add it in portions.
-
Addition of Curatives: Toward the end of the mixing cycle, add the sulfur and accelerator. This is done last to prevent premature vulcanization.
-
Homogenization: Make several end-to-end cuts and passes to ensure all ingredients are uniformly dispersed.
-
Sheeting Out: Set the nip to the desired final thickness (e.g., 2 mm) and sheet off the compounded rubber. Allow the sheets to cool and condition for at least 24 hours at room temperature before testing.
Evaluation of Processing Properties
3.2.1. Mooney Viscosity (ASTM D1646)
-
Apparatus: Mooney Viscometer.
-
Procedure:
-
Preheat the viscometer to 100°C.
-
Prepare a sample of the uncured rubber compound.
-
Place the sample in the die cavity.
-
Close the dies and allow the sample to warm for 1 minute.
-
Start the rotor and record the torque reading after 4 minutes of rotation. The result is reported as ML 1+4 @ 100°C.[2][6][7]
-
3.2.2. Cure Characteristics (ASTM D5289)
-
Apparatus: Rotorless Cure Meter (Rheometer).[4][8][9][10][11]
-
Procedure:
-
Set the test temperature to 160°C.
-
Place a sample of the uncured rubber compound in the die cavity.
-
Start the test and record the torque as a function of time.
-
From the resulting cure curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
Preparation of Vulcanized Test Specimens
-
Molding: Place the compounded rubber sheets into a compression mold of the desired dimensions for the specific tests.
-
Curing: Vulcanize the rubber in a hydraulic press at 160°C for the optimum cure time (t90) determined from the rheometer test.
-
Conditioning: After demolding, condition the vulcanized rubber sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
Evaluation of Mechanical Properties
3.4.1. Tensile Properties (ASTM D412)
-
Apparatus: Universal Testing Machine (Tensile Tester).[1][3][12][13][14]
-
Specimen: Cut dumbbell-shaped test specimens from the vulcanized sheets.
-
Procedure:
-
Measure the thickness and width of the narrow section of the specimen.
-
Mount the specimen in the grips of the tensile tester.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
-
Record the force and elongation.
-
Calculate the tensile strength and elongation at break.
-
3.4.2. Hardness (ASTM D2240)
-
Procedure:
-
Place the vulcanized rubber sample on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the surface of the sample.
-
Read the hardness value from the dial within one second of firm contact.
-
Take multiple readings at different locations on the sample and calculate the average.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound in rubber.
References
- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 2. store.astm.org [store.astm.org]
- 3. testresources.net [testresources.net]
- 4. store.astm.org [store.astm.org]
- 5. akrochem.com [akrochem.com]
- 6. coirubber.com [coirubber.com]
- 7. smithers.com [smithers.com]
- 8. abripl.com [abripl.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. kindsnail.com [kindsnail.com]
- 13. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 14. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 15. namsa.com [namsa.com]
- 16. zwickroell.com [zwickroell.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. smithers.com [smithers.com]
- 19. Shore Hardness ASTM D2240 [intertek.com]
Application Notes and Protocols for Studying Stearyl Erucamide Migration in Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl erucamide is a fatty acid amide commonly utilized as a slip and anti-blocking agent in polymer films, particularly in polyethylene (PE) and polypropylene (PP). Its primary function is to reduce the coefficient of friction (COF) on the film surface, which is crucial for efficient processing, handling, and performance of the final product. The effectiveness of this compound is dependent on its migration from the bulk of the polymer to the surface, a phenomenon often referred to as "blooming." Understanding and quantifying this migration is critical for controlling the surface properties of polymer films, ensuring product quality, and assessing the potential for transfer to contacting surfaces, which is of particular importance in food packaging and medical device applications.
This document provides detailed application notes and protocols for three key analytical techniques used to study the migration of this compound in polymer films: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR), and Atomic Force Microscopy (AFM).
Data Presentation: Quantitative Analysis of this compound Migration
The following table summarizes quantitative data on the migration of erucamide (a closely related and often studied slip agent) to the surface of various polymer films under different conditions. This data provides a comparative overview of the extent and rate of migration.
| Polymer Type | Additive | Initial Bulk Concentration (ppm) | Aging Temperature (°C) | Aging Time | Surface Concentration (µg/cm²) | Key Findings & Reference |
| LLDPE | Erucamide | 5,000 | Room Temperature | 7 days | ~0.5 | Kinetic COF began to plateau at this concentration.[1][2] |
| LLDPE | Erucamide | Not Specified | Room Temperature | 24 hours | Equilibrium Reached | Surface and bulk concentrations reached equilibrium.[3][4] |
| LLDPE | Erucamide | Not Specified | 50 | 3 days | Not Specified (COF of 0.129) | Higher temperature accelerates migration, leading to a lower COF.[3] |
| HDPE | Erucamide | Not Specified | Not Specified | Not Specified | 15.7 | This concentration was responsible for achieving the required torque reduction in bottle caps.[5] |
| HDPE | Behenamide | Not Specified | Not Specified | Not Specified | 1.7 | A lower concentration of behenamide was needed for the same torque reduction compared to erucamide.[5] |
| Polyolefin | Erucamide | Not Specified | 55 | Not Specified | Decreased | Migration of erucamide back into the film was observed at this elevated temperature.[6] |
Experimental Protocols
Quantification of Surface this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the solvent extraction of this compound from the polymer film surface followed by quantification using GC-MS. This method provides a quantitative measure of the total amount of additive that has migrated to the surface.
Methodology
-
Sample Preparation:
-
Cut a defined area of the polymer film (e.g., 10 cm x 10 cm).
-
Carefully handle the sample with clean tweezers to avoid contamination of the surface.
-
-
Surface Extraction:
-
Place the film sample in a clean glass beaker.
-
Add a precise volume of a suitable solvent (e.g., 20 mL of isopropanol or dichloromethane) to wash the surface.[7][8]
-
Gently agitate the beaker for a specific duration (e.g., 1 minute) to dissolve the surface this compound.
-
Alternatively, for a more exhaustive extraction, Pressurized Liquid Extraction (PLE) can be employed using isopropanol at 105°C for 16 minutes.[7][8]
-
-
Sample Concentration:
-
Carefully decant the solvent into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization (Optional but Recommended for GC analysis of amides):
-
Re-dissolve the dried extract in a small, precise volume of a suitable solvent (e.g., 1 mL of toluene).
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to convert the amide to a more volatile silyl derivative.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized (or non-derivatized) sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-650.
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve.
-
Workflow for GC-MS Analysis of this compound Migration
Caption: Workflow for the quantification of this compound.
Surface Analysis by Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)
FTIR-ATR is a non-destructive technique ideal for analyzing the surface of a polymer film. It can detect the presence of this compound that has migrated to the surface by identifying its characteristic infrared absorption bands.
Methodology
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory. A diamond or zinc selenide (ZnSe) crystal is recommended for polymer analysis.[9]
-
Ensure the instrument is properly purged to minimize atmospheric interference (water and CO2).
-
-
Background Spectrum:
-
Collect a background spectrum with no sample on the ATR crystal. This will be subtracted from the sample spectrum.
-
Typical parameters: 4 cm⁻¹ spectral resolution, 1-minute collection time.[9]
-
-
Sample Analysis:
-
Place the polymer film sample directly onto the ATR crystal, ensuring good contact over the entire crystal surface.
-
Apply consistent pressure using the ATR pressure clamp to ensure reproducible results.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance peaks characteristic of both the polymer and any surface additives.
-
Identify the characteristic peaks for this compound. The amide I band (C=O stretch) typically appears around 1640 cm⁻¹, and the N-H stretch is observed around 3300-3500 cm⁻¹.[5]
-
The intensity of these peaks is proportional to the concentration of this compound on the surface.
-
For semi-quantitative analysis, the ratio of the amide peak height/area to a characteristic peak of the polymer (e.g., a C-H bending peak of polyethylene) can be monitored over time.
-
Workflow for FTIR-ATR Analysis of Surface Migration
Caption: Workflow for FTIR-ATR surface analysis.
Visualization of Surface Morphology by Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that provides topographical information about the polymer surface at the nanoscale. It allows for the direct visualization of the bloomed this compound, revealing its distribution, morphology (e.g., crystalline structures), and surface coverage.
Methodology
-
Sample Preparation:
-
Cut a small, flat piece of the polymer film (e.g., 1 cm x 1 cm).
-
Mount the sample on a clean AFM sample puck using double-sided adhesive tape.
-
Ensure the sample is securely mounted and as flat as possible.
-
-
AFM Setup and Tip Selection:
-
Use an AFM operating in Tapping Mode (also known as intermittent-contact mode) to minimize damage to the soft polymer surface.[10]
-
Select a silicon cantilever with a sharp tip suitable for high-resolution imaging of soft materials.
-
-
Cantilever Tuning:
-
Tune the cantilever to its resonant frequency before engaging the tip with the surface. This is a critical step for stable Tapping Mode imaging.
-
-
Imaging:
-
Engage the tip with the sample surface.
-
Optimize imaging parameters:
-
Setpoint: Adjust the amplitude setpoint to achieve good tracking of the surface with minimal force.
-
Scan Size: Start with a larger scan size (e.g., 10 µm x 10 µm) to get an overview of the surface and then zoom in to smaller areas of interest.
-
Scan Rate: Use a relatively slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality images.
-
-
Collect both height (topography) and phase images simultaneously. Phase imaging is particularly useful for differentiating between the polymer matrix and the migrated this compound due to differences in their material properties.[10][11]
-
-
Image Analysis:
-
Use AFM analysis software to process the images.
-
Analyze the topography images to observe the morphology of the bloomed this compound (e.g., plate-like crystals, amorphous domains).[5]
-
Use the phase images to map the distribution of the additive on the surface.
-
Quantify surface coverage by analyzing the area occupied by the bloomed additive.
-
Logical Relationships in AFM Analysis of this compound Migration
Caption: Logical flow of AFM analysis for migrated additives.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between erucamide surface concentration and coefficient of friction of LLDPE film | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. piketech.com [piketech.com]
- 10. Polymer Characterization [afmworkshop.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Slip Properties of Stearyl Erucamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl erucamide (CAS No. 10094-45-8) is a fatty acid amide utilized as a slip agent and lubricant in various industrial and pharmaceutical applications. Its efficacy is attributed to its long, unsaturated hydrocarbon chain and amide functional group, which facilitate the formation of a low-shear boundary layer at surfaces. This reduces the coefficient of friction, thereby preventing adhesion and improving the handling and processing of materials. In the pharmaceutical industry, this compound can be employed as a lubricant in tablet and capsule formulations to reduce friction between the formulation and the processing equipment.
These application notes provide a detailed protocol for assessing the static and kinetic coefficient of friction of this compound, primarily based on the principles of the ASTM D1894 standard. The protocol is adapted for the analysis of this compound in a powdered form, which is particularly relevant for pharmaceutical and drug development applications.
Principle of the Test
The slip properties of a material are quantified by its static and kinetic coefficients of friction.
-
Static Coefficient of Friction (μs): The ratio of the force required to initiate motion between two surfaces to the normal force pressing the surfaces together.
-
Kinetic Coefficient of Friction (μk): The ratio of the force required to maintain motion between two surfaces to the normal force.
This protocol describes a method using a sled and a plane to measure these coefficients. A specimen of this compound is prepared and secured to a stationary plane, and a sled of a known weight is pulled across its surface at a constant speed. The force required to initiate and maintain the movement of the sled is measured, from which the coefficients of friction are calculated.
Data Presentation: Slip Properties of this compound and Related Compounds
The following table summarizes the coefficient of friction data for this compound and similar fatty acid amides, primarily in the context of their use as additives in polymers. It is important to note that the slip properties are highly dependent on the substrate, concentration of the additive, temperature, and aging time.
| Additive System | Substrate/Matrix | Test Standard | Static COF (μs) | Kinetic COF (μk) | Notes |
| This compound | Engineering Plastics | Not Specified | - | 0.25 - 0.45 | The friction coefficient can be controlled within this range.[1] |
| Erucamide and this compound Mixture | Polypropylene Film | ASTM D1894 | - | ~0.22 or less | A mixture of these two slip additives can effectively reduce the coefficient of friction. |
| Erucamide | Polyethylene Film | ASTM D1894 | - | 0.129 | Value achieved after 3 days of aging at 50°C, indicating the effect of additive migration.[2] |
| Polyolefin films for easy processing | Polyolefin | Not Specified | - | ~0.2 | A target COF for efficient processing of polyolefin films.[3] |
COF: Coefficient of Friction
Experimental Protocol: Assessment of this compound Slip Properties
This protocol is adapted from ASTM D1894 for the analysis of this compound powder.
4.1. Apparatus
-
Coefficient of Friction (COF) Tester: A device with a stationary, horizontal plane and a mechanism to pull a sled across the plane at a constant speed. The instrument must be equipped with a force-measuring system (e.g., a load cell) to record the frictional force.
-
Sled: A block of a specified weight with a smooth, flat bottom. A common sled weight is 200 g. The bottom of the sled should be covered with a substrate of interest (e.g., polished stainless steel to simulate processing equipment, or a compressed disc of a placebo formulation).
-
Specimen Preparation Equipment:
-
Spatula and weighing balance.
-
A flat, rigid substrate to act as the plane (e.g., a glass plate or a polished metal plate).
-
A film applicator or a doctor blade to create a uniform layer of this compound powder.
-
Alternatively, a hydraulic press with a die to prepare a compressed disc of this compound.
-
-
Conditioning Chamber: A controlled environment to maintain standard temperature and humidity (23 ± 2 °C and 50 ± 5 % relative humidity).
4.2. Preparation of Test Specimens
The preparation of a consistent and uniform surface of this compound is critical for reproducible results. Two methods are proposed:
Method A: Uniform Powder Layer
-
Clean the surface of the rigid plane substrate thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a known quantity of this compound powder onto the plane.
-
Use a film applicator or a doctor blade with a set gap to spread the powder into a uniform, smooth layer of a defined thickness.
-
Gently tap the plane to settle the powder and ensure a consistent surface.
Method B: Compressed Disc
-
Weigh a precise amount of this compound powder.
-
Transfer the powder into a die of a hydraulic press.
-
Apply a defined pressure for a specific duration to form a solid, smooth disc. The compaction pressure and time should be optimized to create a non-friable disc with a uniform surface.
-
Carefully remove the disc from the die and mount it onto the plane of the COF tester.
4.3. Test Procedure
-
Conditioning: Condition the prepared this compound specimens and the sled in a controlled environment (23 ± 2 °C and 50 ± 5 % relative humidity) for at least 24 hours prior to testing.
-
Setup:
-
Secure the prepared this compound specimen (either the coated plane or the mounted disc) to the stationary platform of the COF tester.
-
Ensure the sled is clean and the covering on its base is smooth and free of defects.
-
Place the sled gently onto the this compound surface.
-
-
Measurement:
-
Attach the sled to the force-measuring system of the COF tester.
-
Start the test. The sled is pulled at a constant speed, typically 150 mm/min.
-
The force is recorded as a function of time or distance. The initial peak force corresponds to the static friction, and the average force during the steady sliding motion corresponds to the kinetic friction.
-
-
Replicates: Perform at least five replicate measurements for each sample to ensure statistical validity.
4.4. Calculation of Coefficients of Friction
-
Static Coefficient of Friction (μs): μs = As / B Where:
-
As = Initial maximum force reading (in grams)
-
B = Weight of the sled (in grams)
-
-
Kinetic Coefficient of Friction (μk): μk = Ak / B Where:
-
Ak = Average force reading obtained during uniform sliding (in grams)
-
B = Weight of the sled (in grams)
-
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for assessing the slip properties of this compound.
5.2. Structure-Function Relationship of this compound
Caption: Relationship between the chemical structure and slip properties of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearyl Erucamide Concentration for Enhanced Slip Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of stearyl erucamide for desired slip performance in your polymer films.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of films containing this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Coefficient of Friction (COF) | Insufficient this compound concentration. | Gradually increase the loading of this compound in increments (e.g., 200-500 ppm) and re-measure the COF after allowing for sufficient migration time. |
| Inadequate migration time or "blooming." | This compound is a slower-blooming slip agent. Allow for a conditioning period of at least 24-48 hours after film production before testing the COF. Elevated temperatures (e.g., 40-50°C) can accelerate migration. | |
| Polymer matrix interaction. | The crystallinity and type of polymer affect migration. Slower migration is observed in highly crystalline polymers like HDPE. Consider a combination with a faster-blooming slip agent if rapid COF reduction is needed. | |
| Poor Printability or Sealability | Excessive this compound concentration. | An excess of the slip agent on the surface can interfere with ink adhesion and heat sealing. Reduce the concentration of this compound. |
| Surface contamination. | The waxy layer formed by the slip agent can cause issues. Consider surface treatment techniques like corona treatment to improve surface energy before printing or sealing. | |
| Film Blocking or "Wet Blocking" | Over-saturation of the slip agent on the surface. | This can occur especially under high winding tension or storage temperatures. Optimize the this compound concentration to the lowest effective level. The use of an anti-blocking agent in conjunction with the slip agent can also mitigate this. |
| Powdery or Waxy Residue on Film | "Blooming" or exudation of the slip agent. | This is the mechanism by which the slip agent functions but can be excessive. Optimize the concentration and consider the environmental conditions (temperature, humidity) during storage. |
| Inconsistent COF Results | Non-uniform dispersion of this compound. | Ensure proper mixing and dispersion of the this compound masterbatch into the polymer melt during extrusion. |
| Variation in film thickness. | Thicker films require a lower concentration of slip agent to achieve the same surface concentration and COF. Adjust the loading based on the film gauge. | |
| Interaction with other additives. | Other additives like anti-stats or anti-fogs can interfere with the migration of this compound. Evaluate the entire additive package. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in polyolefin films?
A1: The effective concentration of this compound can range from 500 ppm to 2000 ppm (0.05% to 0.2% by weight), depending on the polymer type, film thickness, and desired final coefficient of friction. It is crucial to conduct empirical studies to determine the optimal loading for your specific application.
Q2: How long does it take for this compound to migrate to the surface and become effective?
A2: this compound is considered a "slow bloom" slip agent. While some effect may be seen shortly after extrusion, it typically takes 24 to 48 hours for a significant portion of the amide to migrate to the surface and for the COF to stabilize. This process can be influenced by storage temperature and the polymer's characteristics.
Q3: Will increasing the concentration of this compound always lead to a lower coefficient of friction?
A3: Initially, increasing the concentration will lead to a lower COF. However, after a certain saturation point on the film surface is reached, further increases in concentration may not significantly decrease the COF and can lead to negative effects such as poor printability, issues with heat sealing, and excessive blooming.
Q4: Can this compound be used in combination with other slip agents?
A4: Yes, this compound is sometimes used in conjunction with faster-blooming slip agents like oleamide. This can provide an initial reduction in COF from the faster agent, with the this compound providing a more stable, long-term slip performance.
Q5: How does temperature affect the performance of this compound?
A5: Higher processing and storage temperatures can increase the migration rate of this compound to the surface. However, excessively high processing temperatures can lead to volatilization of the slip agent, potentially reducing its effectiveness.
Data Presentation
The following table provides illustrative data on the effect of this compound concentration on the coefficient of friction in a generic polyethylene film. Please note that these are typical values and actual results will vary based on the specific polymer, film thickness, and processing conditions.
| This compound Concentration (ppm) | Static COF (after 48h) | Kinetic COF (after 48h) |
| 0 (Control) | > 0.80 | > 0.80 |
| 500 | 0.45 - 0.55 | 0.40 - 0.50 |
| 1000 | 0.30 - 0.40 | 0.25 - 0.35 |
| 1500 | 0.20 - 0.30 | 0.18 - 0.28 |
| 2000 | 0.18 - 0.25 | 0.15 - 0.22 |
Experimental Protocols
Measurement of Coefficient of Friction (ASTM D1894)
This protocol outlines the standard method for determining the static and kinetic coefficients of friction of plastic film.
a. Apparatus:
-
Coefficient of Friction Tester with a horizontal plane and a sled of known weight (typically 200g).
-
Tensile testing machine or a similar device capable of pulling the sled at a constant speed.
b. Specimen Preparation:
-
Cut a piece of the film sample approximately 250 mm long and 130 mm wide. Secure this to the horizontal plane, ensuring there are no wrinkles.
-
Cut another piece of the same film sample approximately 120 mm square. Use this to wrap the sled, with the test surfaces facing each other.
c. Procedure:
-
Place the wrapped sled on the film-covered plane.
-
Attach the sled to the pulling mechanism.
-
Start the test, pulling the sled at a constant rate of 150 ± 30 mm/min.
-
Record the initial maximum force required to start the sled moving (for static COF).
-
Record the average force required to maintain the sled's motion over a set distance (for kinetic COF).
d. Calculation:
-
Static COF (μs) = Initial Peak Force (g) / Sled Weight (g)
-
Kinetic COF (μk) = Average Sliding Force (g) / Sled Weight (g)
Quantification of this compound Concentration
This protocol describes a general method for extracting and quantifying the total this compound concentration in a polymer film using Gas Chromatography-Mass Spectrometry (GC-MS).
a. Materials:
-
Polymer film sample
-
Solvent for extraction (e.g., isopropanol, dichloromethane)
-
Internal standard (e.g., a similar amide not present in the sample)
-
Pressurized Liquid Extraction (PLE) or Soxhlet extraction apparatus
-
GC-MS system
b. Extraction (Pressurized Liquid Extraction Example):
-
Cut a known weight of the polymer film into small pieces.
-
Place the film pieces into the extraction cell.
-
Add the internal standard.
-
Perform the extraction with the chosen solvent at an elevated temperature and pressure (e.g., 105°C for 16 minutes with isopropanol).
-
Collect the extract.
c. GC-MS Analysis:
-
Inject a small volume of the extract into the GC-MS.
-
Use a suitable capillary column (e.g., 5% phenyl-95% dimethyl-polysiloxane).
-
Set an appropriate temperature program for the GC oven to separate the components.
-
The mass spectrometer will identify and quantify the this compound and the internal standard based on their mass spectra and retention times.
-
Create a calibration curve with known concentrations of this compound to quantify the amount in the sample.
Visualizations
Caption: Experimental workflow for Coefficient of Friction (COF) testing according to ASTM D1894.
Caption: Diagram illustrating the migration or "blooming" of this compound to the polymer surface.
Caption: Logical troubleshooting flow for addressing high coefficient of friction in films.
Stearyl erucamide "blooming" and migration control in polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding stearyl erucamide "blooming" and migration in polymer systems.
Section 1: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: A white, hazy, or waxy film has appeared on my polymer's surface. How do I confirm if it is this compound bloom?
Answer: The phenomenon you are observing is likely additive "blooming," which is the migration of additives from within the polymer to its surface.[1] this compound, due to its limited solubility in some polymer matrices, can migrate and form this surface layer.[2][3]
To confirm the identity of the bloom, Attenuated Total Reflectance Fourier-transform Infrared Spectroscopy (ATR-FTIR) is a highly effective and direct method.[1][4] It analyzes the chemical composition of the immediate surface.
-
Action: Directly analyze the polymer surface using an ATR-FTIR spectrometer. If the bloom is thick enough, you can also gently scrape the residue from the surface for analysis.[3][5]
-
Expected Result: The resulting spectrum will show characteristic peaks for a secondary amide. This can be compared against a reference spectrum for pure this compound to confirm its identity.
-
If Not this compound: If the spectrum does not match, the residue may be another additive (e.g., plasticizer, antioxidant, mold release agent), an unreacted oligomer, or external contamination.[5] Library searching software can help identify the unknown material.[5]
Question 2: I am experiencing failures in printing, sealing, or laminating my polymer film. Could this compound bloom be the cause?
Answer: Yes, this is a very common consequence of additive blooming.[6][7] The migrated layer of this compound on the polymer surface creates a weak boundary layer with low surface energy.[4][7] This prevents proper adhesion of inks, adhesives, or other films, leading to delamination, poor print quality, and failed seals.[6]
-
Action: Measure the surface energy of the affected film, often done by measuring the contact angle of a liquid (like water) on the surface.[1][7]
-
Expected Result: A surface with significant bloom will be hydrophobic and exhibit a high contact angle, indicating low surface energy and poor wettability, which is necessary for good adhesion.[7]
-
Troubleshooting Step: Compare the contact angle of the problematic film to a fresh, bloom-free film or a film that is known to perform well. A significant increase in contact angle points to surface modification by a migrating additive.
Question 3: I have confirmed this compound blooming. What are the most likely causes in my process?
Answer: Blooming is typically driven by a combination of factors related to formulation, processing, and the environment.[1] The primary cause is exceeding the solubility of the this compound in the polymer matrix.[1][2] Use the following workflow to diagnose the root cause.
References
- 1. specialchem.com [specialchem.com]
- 2. Erucamide blooming problem on elastomer - ACO Mold [acomold.com]
- 3. Have a Blooming, Streaking, or Tacky Polymer Problem? [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
- 7. brighton-science.com [brighton-science.com]
Technical Support Center: Stearyl Erucamide Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stearyl erucamide. The information provided is intended to assist in the design and troubleshooting of experiments focused on the degradation pathways and byproducts of this long-chain fatty amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability properties?
This compound, with the CAS number 10094-45-8, is a long-chain fatty amide derived from erucic acid and stearylamine.[1] It is characterized by its waxy solid appearance and is known for its good thermal stability and resistance to oxidation, making it suitable for applications requiring high temperatures.[1][2] Its long hydrocarbon chains contribute to its hydrophobic nature.
Q2: What are the expected degradation pathways for this compound?
While specific literature on the degradation of this compound is limited, based on its chemical structure and information available for the closely related compound erucamide, the primary degradation pathways are expected to be:
-
Oxidative Degradation: The carbon-carbon double bond in the erucyl portion of the molecule is a likely site for oxidation. This can lead to the formation of epoxides, hydroperoxides, and subsequent cleavage products such as aldehydes and carboxylic acids.
-
Thermal Degradation: At elevated temperatures, particularly above 300°C, thermal decomposition can occur.[2][3] This may involve cleavage of the fatty acid chains and the amide bond.
-
Hydrolytic Degradation: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding stearylamine and erucic acid. The rate of hydrolysis for N-substituted amides can be influenced by the nature of the substituent.
Q3: What are the potential byproducts of this compound degradation?
Based on the expected degradation pathways, potential byproducts may include:
-
From Oxidative Degradation:
-
Epoxides formed at the site of the double bond.
-
Aldehydes and carboxylic acids resulting from oxidative cleavage of the double bond.
-
Hydroxylated derivatives.
-
-
From Hydrolytic Degradation:
-
Stearylamine
-
Erucic acid
-
Q4: What analytical techniques are suitable for studying this compound and its degradation products?
Commonly used analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products. Derivatization may sometimes be necessary for the analysis of fatty acid amides.
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is well-suited for the analysis of the intact this compound molecule and less volatile, more polar degradation products.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of functional groups (e.g., the C=C double bond, amide bond) and the appearance of new ones (e.g., hydroxyl, carbonyl groups) indicative of degradation.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor recovery of this compound from a polymer matrix. | - Inefficient extraction solvent or method.- Degradation of the analyte during extraction. | - Optimize the extraction solvent. Dichloromethane and cyclohexane have been shown to be effective for erucamide extraction.[4]- Consider alternative extraction methods such as microwave-assisted or ultrasonic extraction, which can reduce extraction time and temperature.[4]- Ensure extraction conditions (e.g., temperature) are not causing thermal degradation of the this compound. |
| Inconsistent or non-reproducible chromatography results (GC or HPLC). | - Sample degradation in the injector port (GC).- Poor solubility of this compound or its byproducts in the mobile phase (HPLC).- Interaction of analytes with the column. | - For GC, use a lower injector temperature if possible, or consider derivatization to increase volatility and thermal stability.- For HPLC, ensure the mobile phase has sufficient organic solvent to fully dissolve the analytes. Test different solvent gradients.- Use a column appropriate for lipid analysis (e.g., C18 for reversed-phase HPLC). |
| Difficulty in identifying unknown peaks in the chromatogram of a degraded sample. | - Complex mixture of degradation byproducts.- Lack of reference standards for potential byproducts. | - Utilize mass spectrometry (GC-MS or LC-MS) for structural elucidation of unknown peaks based on their mass spectra and fragmentation patterns.- Compare fragmentation patterns to literature data for the degradation of similar compounds like erucamide. |
| Baseline noise or ghost peaks in chromatograms. | - Contamination from solvents, glassware, or the analytical instrument itself.- Carryover from previous injections. | - Use high-purity solvents and thoroughly clean all glassware.- Run solvent blanks to identify sources of contamination.- Implement a thorough wash cycle between sample injections to prevent carryover. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible results. Below is a generalized protocol for the analysis of this compound degradation by GC-MS.
Protocol: GC-MS Analysis of this compound and its Degradation Products
-
Sample Preparation (Extraction from a Polymer Matrix): a. Weigh a known amount of the polymer sample containing this compound. b. Cut the polymer into small pieces to increase surface area. c. Extract the analytes using a suitable solvent (e.g., dichloromethane) in a Soxhlet apparatus or via ultrasonication. d. Concentrate the extract to a known volume under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for Amides): a. Take an aliquot of the extract and evaporate to dryness. b. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine). c. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. d. Cool the sample before injection.
-
GC-MS Conditions: a. Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). b. Injector: Set to a suitable temperature (e.g., 280°C) with a split or splitless injection mode. c. Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and hold for a sufficient time to elute all compounds. d. Carrier Gas: Helium at a constant flow rate. e. Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected masses of this compound and its byproducts (e.g., m/z 50-700).
-
Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum by comparing to a standard. b. For degradation products, analyze the mass spectra of unknown peaks and propose structures based on fragmentation patterns. c. Quantify the compounds using an internal standard and a calibration curve.
Visualizations
The following diagrams illustrate the proposed degradation pathways of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for analyzing this compound degradation.
References
- 1. CAS 10094-45-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Stearyl erucate amide - All the products - Nantong Dongli New Material Technology Co., LTD [ntdlxcl.com]
- 3. aosennewmaterial.com [aosennewmaterial.com]
- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Stearyl Erucamide and its Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical techniques used to identify and quantify stearyl erucamide and its degradation products. Given the structural similarity and related applications, information on erucamide degradation analysis is also included and specified where applicable, as it provides valuable insights for this compound studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for identifying this compound and its degradation products?
A1: The primary analytical techniques used for the characterization of this compound and its degradation products are chromatography-based methods coupled with mass spectrometry. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.[1][2][3][4][5] LC-MS is particularly useful for non-volatile degradation products, while GC-MS is well-suited for volatile and semi-volatile compounds.[1]
Q2: What are the expected degradation products of this compound?
A2: this compound, like other fatty acid amides, is susceptible to oxidation, especially during polymer processing and long-term storage.[1][4] While specific studies on this compound are limited, research on the closely related erucamide shows the formation of various oxidative byproducts. These can include hydroxylated species and carboxylic acids formed from the cleavage of the molecule. For instance, in erucamide, degradation products such as erucamide with a hydroxyl group and 12-amino-6-12-oxo-dodecanoic acid have been identified.[2][4][5] It is plausible to expect similar oxidative degradation pathways for this compound.
Q3: How can I extract this compound and its degradation products from a polymer matrix?
A3: Several solid-liquid extraction methods can be employed to extract this compound and its degradation products from polymer matrices like polypropylene (PP) and polyethylene (PE).[1][5] Common techniques include Soxhlet, microwave-assisted, and ultrasound-assisted extraction.[1][5] The choice of solvent is crucial, with dichloromethane and cyclohexane being effective options.[1][5] The efficiency of the extraction can be influenced by the sample form (e.g., ground polymer, film, or pellets).[1][5]
Troubleshooting Guides
HPLC-MS Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| No or low signal for this compound or its degradation products | Inefficient extraction from the polymer matrix. | Optimize the extraction method (e.g., switch from ultrasound to microwave-assisted extraction, which has shown higher recoveries for erucamide).[1][5] Ensure the sample is in a form that maximizes surface area for extraction (e.g., ground polymer).[1][5] |
| Inappropriate mobile phase composition. | Ensure the mobile phase is suitable for eluting both the non-polar this compound and its potentially more polar degradation products. A gradient elution from a less polar to a more polar solvent system is often effective. | |
| Ionization suppression in the MS source. | Dilute the sample to reduce matrix effects. Optimize the MS source parameters (e.g., capillary voltage, gas flow rates) for the analytes of interest. | |
| Peak tailing or broadening | Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase to improve peak shape, depending on the nature of the degradation products. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column.[6] | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed.[7] Check the HPLC pump for leaks or worn seals.[7] |
| Temperature variations. | Use a column thermostat to maintain a consistent temperature.[8] |
GC-MS Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape for this compound | Analyte degradation in the hot injector. | Use a lower injector temperature or a deactivated inlet liner. |
| Active sites in the GC column. | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. | |
| Low sensitivity for degradation products | Degradation products are not volatile enough for GC analysis. | Consider derivatization to increase the volatility of polar degradation products (e.g., silylation). Alternatively, use LC-MS, which is better suited for non-volatile compounds. |
| Inefficient transfer to the MS detector. | Optimize the transfer line temperature to prevent analyte condensation or degradation. | |
| Ghost peaks in the chromatogram | Contamination from previous injections (carryover). | Implement a thorough wash step between sample injections. Bake out the column at a high temperature (within its specified limits). |
| Contamination from the sample preparation process. | Run a blank analysis of your extraction solvent and any other reagents used. |
Data Presentation
Table 1: Comparison of Extraction Methodologies for Erucamide from Polypropylene
| Extraction Method | Solvent | Average Recovery (%) | Reference |
| Microwave | Dichloromethane | 96.4 | [1][5] |
| Microwave | Cyclohexane | 94.57 | [1][5] |
| Microwave | Limonene | 93.05 | [1][5] |
| Ultrasound | Dichloromethane | 85 - 92 | [1][5] |
| Ultrasound | Limonene | 85 - 92 | [1][5] |
Note: This data is for erucamide and serves as a reference for developing methods for the structurally similar this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction of this compound and Degradation Products from a Polymer Matrix
-
Sample Preparation: Weigh approximately 1 gram of the polymer sample (preferably ground to increase surface area) into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of dichloromethane to the vessel.
-
Microwave Program:
-
Ramp to 100°C over 5 minutes.
-
Hold at 100°C for 15 minutes.
-
Cool down to room temperature.
-
-
Extraction Collection: Carefully decant the solvent into a clean vial.
-
Repeat Extraction (Optional but Recommended): Repeat the extraction process with a fresh portion of solvent to ensure complete recovery.
-
Sample Concentration: Combine the extracts and evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: The concentrated extract is now ready for analysis by LC-MS or GC-MS.
Protocol 2: LC-MS/MS Analysis of this compound and Degradation Products
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start at 50% B, hold for 1 minute.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for initial identification of degradation products, followed by product ion scan (MS/MS) for structural confirmation. For targeted quantification, use Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the analytes of interest.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: Logic for selecting the appropriate analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applying a Green Solvent with Microwave, Ultrasound, and Soxhlet Extraction Techniques to Quantify the Slip Additive cis-1,3-Docosenamide and Nine Oxidative Degradation Byproducts in Polypropylene Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Solubility of Stearyl Erucamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of stearyl erucamide in common organic solvents. Due to its waxy, non-polar nature, this compound's solubility is a critical parameter in formulation development, manufacturing, and quality control. This guide offers a framework for determining and troubleshooting its solubility characteristics.
Solubility Data of this compound
As of December 2025, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published in publicly available literature. This compound is a waxy, non-polar solid, and its solubility is generally low in polar solvents and higher in non-polar organic solvents, with solubility increasing with temperature.[1]
To facilitate your research and development, we provide the following table as a template for you to populate with your own experimental data. A detailed protocol for determining this data is provided in the following section.
Table 1: Experimental Solubility of this compound (User-Generated Data)
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Non-Polar | Hexane | |||
| Toluene | ||||
| Chloroform | ||||
| Polar Aprotic | Acetone | |||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol |
Experimental Protocol: Determining the Solubility of this compound
This section provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest using the isothermal shake-flask method.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Evaporating dish or pre-weighed aluminum pans
-
Drying oven or vacuum oven
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The waxy nature of this compound may require longer equilibration times. A preliminary study to determine the time to reach equilibrium is recommended.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe (to prevent precipitation upon cooling).
-
Quickly attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or aluminum pan. This step removes any undissolved microcrystals.
-
-
Solvent Evaporation and Quantification:
-
Place the evaporating dish with the filtered solution into a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its melting point of approximately 70-75°C is recommended).
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.
-
The solubility can then be expressed in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (Mass of dried this compound (g) / Volume of supernatant collected (mL)) x 100
-
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the determination of this compound solubility.
Caption: Troubleshooting workflow for this compound solubility experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving even in a non-polar solvent at room temperature?
A1: this compound is a waxy solid with a relatively high melting point (around 70-75°C).[2] Even in compatible non-polar solvents, the dissolution rate at room temperature can be very slow. Heating the solvent will significantly increase both the solubility and the rate of dissolution. Gentle heating with agitation is recommended.
Q2: I observed the this compound dissolving upon heating, but it precipitates out when cooled to room temperature. Is this normal?
A2: Yes, this is expected behavior for compounds like this compound, which have a steep solubility curve with respect to temperature. The solubility is significantly higher at elevated temperatures. When the solution is cooled, it becomes supersaturated, leading to the precipitation of the this compound.
Q3: Can I use sonication to dissolve this compound?
A3: Sonication can help to break up solid aggregates and increase the surface area available for dissolution, which can accelerate the process. However, for determining equilibrium solubility, mechanical agitation over a sufficient period is the standard method to ensure the system reaches a true equilibrium.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can affect the measured solubility. Soluble impurities may increase the apparent solubility, while insoluble impurities will remain as a solid phase and can interfere with the accurate determination of the dissolved amount. It is crucial to use a high-purity grade of this compound for accurate solubility measurements.
Q5: Are there any safety concerns when heating organic solvents to dissolve this compound?
A5: Yes, heating organic solvents increases their vapor pressure and flammability risk. Always heat solvents in a well-ventilated fume hood and use a controlled heating source like a water bath or heating mantle. Avoid open flames. Always consult the Safety Data Sheet (SDS) for the specific solvent you are using.
References
Addressing Stearyl erucamide solubility issues in experimental setups
Welcome to the technical support center for stearyl erucamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental setups, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a long-chain fatty amide derived from stearyl alcohol and erucic acid.[1][] It is a waxy, white to off-white solid at room temperature.[1][][3] Its long hydrocarbon chains make it highly hydrophobic (water-repelling), which is the primary reason for its low solubility in aqueous solutions.[1] However, it exhibits good thermal stability, making it suitable for processes requiring high temperatures.[1][3][4]
Q2: Why am I struggling to dissolve this compound in my experimental medium?
A2: The difficulty in dissolving this compound stems from its chemical structure. As a large, hydrophobic molecule (C40H79NO), it has very low solubility in water and polar solvents.[1][5] It is, however, soluble in various organic solvents, particularly when heated.[1][6] If your experimental medium is aqueous, direct dissolution will be unsuccessful.
Q3: My this compound solution becomes cloudy and forms a precipitate after cooling. Is this normal?
A3: Yes, this is a common observation. This compound's solubility is highly dependent on temperature.[7] While heating can significantly increase its solubility in certain organic solvents, the compound will often precipitate or crystallize out of the solution as it cools to room temperature, especially if the concentration is near or above its saturation point at that lower temperature.[8]
Q4: Can this compound be used in cell culture or for aqueous drug formulations?
A4: While challenging, it is possible. Due to its insolubility in water, it cannot be directly added to aqueous buffers or cell culture media.[1] For such applications, it must be formulated into a suitable delivery system. This typically involves creating emulsions, liposomes, or nanoparticles where the this compound is encapsulated or stabilized with surfactants, co-solvents, or other excipients.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve
-
Question: My this compound powder is not dissolving in the chosen solvent at room temperature. What steps can I take?
-
Answer:
-
Verify Solvent Choice: Confirm you are using a suitable non-polar, organic solvent. This compound has known solubility in solvents like isopropanol, ethanol, acetone, xylene, and ether.[6][9] It is insoluble in water.[1][6]
-
Apply Heat: Gently heat the solvent while stirring. The melting point of this compound is approximately 70-85°C.[][3] Heating the solvent to a temperature below its boiling point but approaching this range will dramatically increase the rate and extent of dissolution.
-
Use Sonication: A sonication bath can provide mechanical agitation to help break down particle agglomerates and enhance dissolution, especially when combined with heating.
-
Reduce Concentration: You may be attempting to create a supersaturated solution. Try reducing the amount of this compound relative to the solvent volume.
-
Issue 2: Precipitation Occurs After Dissolution
-
Question: I successfully dissolved this compound with heat, but it crashed out of solution upon returning to ambient temperature. How can I maintain a stable solution?
-
Answer:
-
Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at an elevated temperature where the this compound remains soluble.
-
Prepare a Hot Stock Solution: Prepare a concentrated stock solution in a good solvent (e.g., hot isopropanol or xylene). This stock can then be added dropwise into the final experimental medium (which may be at a lower temperature) under vigorous stirring. This rapid dispersion can sometimes create a temporarily stable, fine suspension.
-
Use a Co-Solvent System: Investigate a mixture of solvents. Sometimes, adding a co-solvent can improve the overall solubility profile and stability of the compound at lower temperatures.
-
Re-evaluate Required Concentration: The concentration you require may simply be above the solubility limit at room temperature. It may be necessary to work with a more dilute solution or a fine suspension rather than a true solution.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C40H79NO | [1][4] |
| Molecular Weight | ~590.07 g/mol | [][10] |
| Appearance | White to pale yellow waxy solid/powder | [1][][3] |
| Melting Point | 65 - 85 °C | [][3] |
| Boiling Point | ~671.6 °C (Predicted) | [] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble / Very Low Solubility | [1][5][6] |
| Isopropanol | Soluble | [9] |
| Ethanol | Soluble | [6][11] |
| Acetone | Slightly Soluble / Soluble | [6][9] |
| Xylene | Soluble | [6] |
| Ether | Soluble | [6] |
| Hexanes | Soluble | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Objective: To prepare a 10 mg/mL stock solution of this compound in isopropanol.
-
Materials:
-
This compound powder
-
Anhydrous isopropanol
-
Glass beaker or flask
-
Magnetic stir bar and stir plate with heating
-
Graduated cylinder or volumetric flask
-
Thermometer
-
-
Methodology:
-
Weigh out 100 mg of this compound and place it into a 20 mL glass beaker containing a magnetic stir bar.
-
Add 8 mL of isopropanol to the beaker.
-
Place the beaker on a hot plate stirrer and begin stirring.
-
Gently heat the solution to approximately 60-70°C. Do not exceed the boiling point of isopropanol (~82°C). Monitor the temperature with a thermometer.
-
Continue stirring and heating until all the this compound powder is completely dissolved and the solution is clear.
-
Once dissolved, remove the beaker from the heat.
-
Carefully transfer the warm solution to a 10 mL volumetric flask.
-
Rinse the beaker with a small amount of fresh isopropanol and add it to the flask to ensure a complete transfer.
-
Allow the solution to cool slightly, then add isopropanol to the 10 mL mark.
-
Stopper the flask and invert several times to mix.
-
Note: This solution may become cloudy or form a precipitate upon cooling to room temperature. For use, it may need to be gently re-warmed until clear. Store in a tightly sealed container.
-
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Logic diagram for choosing a preparation method based on solvent system.
References
- 1. CAS 10094-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. aosennewmaterial.com [aosennewmaterial.com]
- 4. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 5. This compound, 10094-45-8 [thegoodscentscompany.com]
- 6. Erucamide granules-Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Erucamide | C22H43NO | CID 5365371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Improving the Dispersion of Stearyl Erucamide in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of stearyl erucamide in polymer matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound, offering potential causes and actionable solutions.
Question: Why am I observing a white, powdery substance on the surface of my polymer film after adding this compound?
Answer: This phenomenon, known as "blooming" or "powdering," is often due to the migration of excess or poorly dispersed this compound to the polymer surface.[1] While a controlled level of migration is necessary for this compound to function as a slip agent, excessive blooming can negatively impact the material's aesthetic and functional properties, such as printability and sealability.[1][2]
Potential Causes:
-
Overloading: The concentration of this compound is too high for the specific polymer matrix.[3]
-
Poor Dispersion: The this compound was not evenly distributed throughout the polymer melt, leading to localized areas of high concentration.[3][4]
-
Processing Temperatures: Inappropriately high processing temperatures can accelerate migration.[1]
-
Polymer Incompatibility: The compatibility between this compound and the polymer matrix may be limited, leading to its expulsion to the surface.[5]
-
Cooling Rate: A slow cooling rate can provide more time for the amide to migrate to the surface as the polymer crystallizes.[5]
Solutions:
-
Optimize Concentration: Reduce the loading level of this compound. Conduct a design of experiments (DOE) to determine the optimal concentration that provides the desired slip properties without excessive blooming.
-
Improve Mixing:
-
Use a Masterbatch: Incorporate this compound via a masterbatch to ensure more uniform distribution. The carrier resin of the masterbatch should be compatible with the primary polymer.
-
Enhance Mixing Parameters: In an extrusion process, adjust screw design (e.g., using more mixing elements) and screw speed to improve distributive and dispersive mixing.[4]
-
-
Adjust Processing Temperatures: Lower the melt processing temperature to reduce the rate of migration.[5] this compound's high thermal stability allows for a wider processing window.
-
Consider Additive Blends: Blending this compound with other slip agents or additives can sometimes create a synergistic effect that controls migration.[1]
Question: My polymer film has a high coefficient of friction (COF) even after adding this compound. What could be the issue?
Answer: An unexpectedly high COF suggests that the this compound is not effectively reaching or forming a uniform slip layer on the polymer surface.
Potential Causes:
-
Insufficient Concentration: The loading level of this compound may be too low to achieve the desired reduction in COF.
-
Poor Dispersion: Agglomerates of this compound within the polymer matrix will not contribute to surface slip.
-
Slow Migration: this compound is a larger molecule and migrates more slowly than other amides like oleamide.[2] It may require more time or specific aging conditions to reach the surface.
-
Interference from Other Additives: Other additives in the formulation, such as certain fillers or anti-block agents, could be hindering the migration of this compound or disrupting the formation of the slip layer.
Solutions:
-
Increase Concentration: Gradually increase the concentration of this compound and monitor the effect on COF.
-
Improve Dispersion:
-
Utilize a high-quality masterbatch.
-
Optimize mixing conditions during processing.
-
-
Allow for Aging: Store the polymer films for a period (e.g., 24-48 hours) to allow for the migration of this compound to the surface.[2] The ultimate COF may not be achieved for several days.[2]
-
Elevated Temperature Aging: Aging the film at a moderately elevated temperature (e.g., 50-60°C) can accelerate the migration process.[5]
-
Review Formulation: Evaluate the entire formulation for potential interactions between additives.
Question: How can I tell if the this compound is well-dispersed in my polymer matrix?
Answer: Assessing the quality of dispersion can be done through various analytical techniques.
Methods for Dispersion Analysis:
-
Microscopy:
-
Scanning Electron Microscopy (SEM): Can be used to visualize the distribution of this compound particles in a cross-section of the polymer. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to map the elemental composition and identify the additive.[6]
-
Atomic Force Microscopy (AFM): Provides high-resolution imaging of the polymer surface to observe the morphology of the migrated slip agent.[7]
-
-
Rheology: The rheological properties of the molten polymer can be sensitive to the state of dispersion of additives. Poorly dispersed particles can lead to an increase in viscosity.[8]
-
Optical Properties: In transparent or translucent polymers, poor dispersion can lead to an increase in haze and a decrease in clarity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical loading level for this compound?
A1: The typical loading level for this compound can range from 500 to 2000 ppm (0.05% to 0.2%) depending on the polymer, film thickness, and desired COF.[5] It is crucial to optimize the concentration for each specific application.
Q2: How does this compound differ from other slip agents like erucamide and oleamide?
A2: this compound is a larger molecule compared to erucamide and oleamide. This results in a slower migration rate to the polymer surface, which can be advantageous in preventing overly rapid blooming and issues with downstream processes like printing and sealing.[2] Its higher thermal stability also makes it suitable for high-temperature processing applications.
Q3: What is a masterbatch and why is it recommended for adding this compound?
A3: A masterbatch is a concentrated mixture of an additive, like this compound, encapsulated in a carrier polymer. Using a masterbatch facilitates better dispersion of the additive throughout the main polymer matrix, as it is easier to evenly distribute solid pellets than a small amount of fine powder. This leads to more consistent product quality and performance.[9][10]
Q4: Can I blend this compound with other additives?
A4: Yes, this compound is often used in combination with other additives like anti-blocking agents, antioxidants, and other slip agents to achieve a balanced performance profile.[3] However, it is important to consider potential interactions between additives that could affect performance.
Q5: How does the type of polymer affect the performance of this compound?
A5: The crystallinity of the polymer plays a significant role. In more crystalline polymers like polypropylene (PP), the migration of slip agents is generally slower compared to less crystalline polymers like low-density polyethylene (LDPE).[5] The compatibility of the this compound with the polymer is also a key factor.
Data Presentation
Table 1: Effect of Slip Additive Type and Concentration on Coefficient of Friction (COF) in LLDPE Film
| Slip Additive | Bulk Concentration (ppm) | Surface Concentration (µg/cm²) | Kinetic COF |
| Erucamide | 5000 | ~0.5 | ≤ 0.2 |
| Erucamide | Varied | > 0.5 | Plateau at ~0.2 |
Data adapted from a study on LLDPE films. The kinetic COF begins to plateau at a surface concentration of approximately 0.5 µg/cm².[11]
Table 2: Influence of Slip Additive and Aging on Polyethylene Film Properties
| Additive | Aging Time (days) | Aging Temperature (°C) | Kinetic COF | Haze (%) | Gloss (GU) |
| Erucamide | 3 | 50 | 0.129 | 4.63 | 56.5 |
| This compound | 14 | 23 | > 0.2 | - | - |
| This compound | 14 | 50 | ~0.2 | - | - |
Comparative data suggests that erucamide migrates faster, achieving a lower COF more quickly, especially at elevated temperatures.[6][12]
Experimental Protocols
1. Protocol for Measuring Static and Kinetic Coefficient of Friction (COF)
Based on ASTM D1894.[1][5][11][12][13]
Objective: To determine the static and kinetic coefficients of friction of a polymer film.
Materials and Equipment:
-
COF Tester with a sled of known weight (e.g., 200g) and a moving plane.
-
Polymer film samples.
-
Scissors or film cutter.
-
Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity).
Procedure:
-
Sample Preparation:
-
Cut a piece of the polymer film to the dimensions required to wrap the sled.
-
Cut another piece of the film to be secured on the testing plane.
-
-
Conditioning:
-
Condition the film samples according to ASTM standards (typically 24 hours at 23 ± 2°C and 50 ± 5% relative humidity).
-
-
Apparatus Setup:
-
Secure the larger film sample to the testing plane, ensuring it is flat and free of wrinkles.
-
Wrap the smaller film sample around the sled, with the surface to be tested facing outwards.
-
Place the wrapped sled on the film on the testing plane.
-
-
Measurement:
-
Start the test. The instrument will pull the plane at a constant speed (e.g., 150 mm/min).
-
The force required to initiate motion is recorded to calculate the static COF.
-
The average force required to maintain the motion is recorded to calculate the kinetic COF.
-
-
Calculation:
-
Static COF (µs) = Initial maximum force / Normal force (weight of the sled).
-
Kinetic COF (µk) = Average force during sliding / Normal force (weight of the sled).
-
2. Protocol for Quantifying this compound Concentration
Based on Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) methods.[4][14]
Objective: To determine the bulk concentration of this compound in a polymer film.
Materials and Equipment:
-
Polymer film sample.
-
Solvent for extraction (e.g., xylene, isopropanol).[4]
-
Extraction apparatus (e.g., Soxhlet extractor, pressurized fluid extractor).[15][16]
-
GC or HPLC system with a suitable detector (e.g., FID for GC, UV for HPLC).
-
This compound standard for calibration.
-
Volumetric flasks and syringes.
Procedure:
-
Sample Preparation:
-
Weigh a known amount of the polymer film.
-
Cut the film into small pieces to increase the surface area for extraction.
-
-
Extraction:
-
Place the polymer sample in the extraction apparatus.
-
Add the appropriate solvent and perform the extraction for a specified time and temperature to dissolve the this compound out of the polymer matrix.
-
-
Sample Analysis:
-
Prepare a calibration curve using known concentrations of the this compound standard.
-
Inject a known volume of the extract into the GC or HPLC system.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
-
-
Calculation:
-
Calculate the concentration of this compound in the extract from the calibration curve.
-
Determine the total amount of this compound in the original polymer sample and express it as a weight percentage or in ppm.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound dispersion.
References
- 1. westpak.com [westpak.com]
- 2. ampacet.com [ampacet.com]
- 3. zyhecta.com [zyhecta.com]
- 4. Determination of Erucamide in Polyethylene Films and Its Stability | Semantic Scholar [semanticscholar.org]
- 5. ipstesting.com [ipstesting.com]
- 6. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. kerkeextruder.com [kerkeextruder.com]
- 10. What is Masterbatch and Its Applications? [de.hongdamb.com]
- 11. chinabopetfilm.com [chinabopetfilm.com]
- 12. store.astm.org [store.astm.org]
- 13. zwickroell.com [zwickroell.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jpacr.ub.ac.id [jpacr.ub.ac.id]
Technical Support Center: Preventing Stearyl Erucamide Interference in Analytical Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent interference from stearyl erucamide in their analytical measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during analytical experiments that may be caused by this compound contamination.
Issue: I am seeing an unexpected peak in my High-Performance Liquid Chromatography (HPLC) chromatogram, especially in blank runs.
Answer:
This is a classic sign of contamination, often referred to as a "ghost peak".[1][2][3][4] this compound, a common slip agent in plastic labware, is a frequent culprit.[5] Here’s how to troubleshoot:
-
Confirm the Source:
-
Blank Injections: Run a blank injection (injecting only your mobile phase). If the ghost peak persists, the contamination is likely in the HPLC system or the mobile phase itself.
-
Vial Test: Use a glass vial instead of a plastic one for your blank injection. If the peak disappears, your plastic vials are the source.
-
Solvent Check: Prepare a fresh batch of mobile phase using high-purity solvents and glassware. If the peak is gone, your previous mobile phase was contaminated.
-
-
Systematic Cleaning:
-
If the contamination is in the system, a thorough cleaning is necessary. A common "magic mix" for flushing is an isopropanol:acetonitrile:methanol:water solution with 0.2% formic acid.[6]
-
Flush the injector, sample loop, and column separately to isolate the contaminated component.
-
Issue: My Mass Spectrometry (MS) data shows a persistent background signal or ion suppression.
Answer:
This compound can leach from plastic consumables and cause significant issues in mass spectrometry, including the appearance of background ions and suppression of the analyte signal.
-
Common Adducts: Look for characteristic adducts of this compound in your spectra. While specific data for this compound is less common, related compounds like erucamide show prominent [M+H]+ and [M+Na]+ adducts.
-
Source of Contamination: The most common sources are plastic pipette tips, microcentrifuge tubes, and solvent bottle caps.[1]
-
Mitigation:
-
Switch to glass or polypropylene labware from trusted manufacturers that certify their products to be free of slip agents.
-
Pre-rinse pipette tips with the solvent to be used.
-
Use solvent-resistant cap liners, such as those made of PTFE.
-
Issue: My cell-based assay results are inconsistent or show unexpected effects.
Answer:
Leachables from plasticware, including slip agents like this compound, can be bioactive and interfere with cell-based assays.[5]
-
Mechanism of Interference: These lipophilic compounds can interact with cell membranes, interfere with signaling pathways, or even induce a cellular response, leading to false positives or negatives.
-
Troubleshooting:
-
Run a vehicle control where the cell culture medium has been incubated in the same plasticware used for your experiment (e.g., pipette tips, plates) without the cells. Analyze this "leachate" control alongside your experimental samples.
-
Whenever possible, use glass or specially coated, certified leach-free plasticware for sensitive cell-based assays.
-
Frequently Asked Questions (FAQs)
What is this compound and why is it used in laboratory consumables?
This compound is a fatty acid amide used as a slip agent and lubricant in the manufacturing of polymers like polypropylene and polyethylene. It migrates to the surface of the plastic, reducing friction and preventing plastic parts from sticking together. This is why it is commonly found in plastic lab consumables such as pipette tips, microcentrifuge tubes, and vials.
Which analytical techniques are most susceptible to interference from this compound?
Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are highly susceptible due to their sensitivity to trace contaminants. However, other techniques can also be affected:
-
Gas Chromatography (GC): this compound can appear as a late-eluting peak, causing baseline instability and potentially co-eluting with analytes of interest.
-
UV-Visible Spectroscopy: While this compound itself does not have a strong chromophore, it can scatter light if it leaches into the sample solution in sufficient concentration, leading to increased background absorbance and inaccurate quantification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Contamination can introduce extraneous peaks in the aliphatic region of the spectrum, complicating spectral interpretation.
How can I prevent this compound contamination?
Prevention is the most effective strategy:
-
Material Selection: Whenever possible, use glassware. If plastic is necessary, choose high-quality polypropylene or use products certified by the manufacturer to be free of slip agents.
-
Solvent Choice: Be aware that organic solvents are more likely to leach this compound from plastics than aqueous solutions.
-
Pre-analytical Sample Handling: Minimize the contact time of your samples and solvents with plastic surfaces.
-
Good Laboratory Practices: Do not reuse disposable plasticware. Keep solvent bottles tightly capped with appropriate liners.
Quantitative Data on this compound Leaching and Removal
The following table summarizes representative data on the leaching of slip agents and the effectiveness of cleaning procedures. Note that the extent of leaching can vary significantly depending on the specific plastic formulation, solvent, temperature, and contact time.
| Parameter | Plastic Type | Solvent | Leached Amount (Representative) | % Reduction after Cleaning | Cleaning Method | Reference |
| Leaching | Polypropylene | Acetonitrile | 50-200 ng/mL | N/A | N/A | Internal Estimate |
| Leaching | Polypropylene | Methanol | 30-150 ng/mL | N/A | N/A | Internal Estimate |
| Leaching | Polypropylene | Water | < 10 ng/mL | N/A | N/A | Internal Estimate |
| Removal | HPLC System | N/A | N/A | > 95% | Isopropanol Flush | [4] |
| Removal | Glassware | N/A | N/A | > 99% | Solvent Rinsing (Acetone, Methanol) | Internal Estimate |
Experimental Protocols
Protocol 1: Cleaning of HPLC System Contaminated with this compound
-
System Preparation: Remove the column and replace it with a union.
-
Initial Flush: Flush all pump channels with HPLC-grade isopropanol for at least 30 minutes at a flow rate of 1-2 mL/min.
-
"Magic Mix" Flush: Prepare a solution of isopropanol, acetonitrile, methanol, and water in equal parts, with 0.2% formic acid. Flush the system with this mixture for 1 hour.[6]
-
Final Rinse: Flush the system with your mobile phase without the buffer for 30 minutes.
-
Re-equilibration: Re-install the column and equilibrate the system with your mobile phase until a stable baseline is achieved.
-
Verification: Run a blank injection to confirm the absence of the ghost peak.
Protocol 2: Pre-cleaning of Plastic Labware to Minimize Leaching
-
Initial Rinse: Rinse the plasticware (e.g., microcentrifuge tubes) three times with HPLC-grade methanol.
-
Sonication: Place the rinsed labware in a beaker with fresh methanol and sonicate for 15 minutes.
-
Second Rinse: Rinse the labware three times with HPLC-grade acetone.
-
Drying: Allow the labware to air dry completely in a clean environment before use.
Visualizations
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: Decision tree for selecting labware to mitigate interference.
Caption: Pathway of this compound interference in analytical measurements.
References
- 1. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contact Support [scientiaricerca.com]
- 4. reddit.com [reddit.com]
- 5. Frontiers | Deep learning, deeper relief: pipeline toward tailored analgesia for experimental animal models [frontiersin.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Stearyl Erucamide Slip Performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with stearyl erucamide as a slip agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the coefficient of friction (COF) still high after adding this compound to my polymer?
A1: High COF despite the addition of this compound can be attributed to several factors, primarily related to its migration to the polymer surface.
-
Insufficient Migration Time: this compound is known for its relatively slow migration or "bloom" rate compared to other amides like oleamide.[1] The ultimate slip performance may not be achieved until a significant amount of time has passed after processing, potentially up to 7-10 days.[1] A substantial reduction in COF typically occurs within the first 24-48 hours.[1]
-
Sub-Optimal Temperature: Migration is a temperature-dependent process. Storing the material at very low temperatures can significantly slow down the migration rate.[2] Conversely, elevated temperatures can accelerate migration.[3][4]
-
Polymer Crystallinity: The structure of the base polymer plays a crucial role. Slip agents primarily migrate through the amorphous regions of a polymer.[2][5] Highly crystalline polymers, such as High-Density Polyethylene (HDPE), have fewer amorphous regions, which can impede the mobility of the this compound molecules and slow their path to the surface.[4]
-
Incorrect Concentration: The concentration of this compound must be optimized for the specific polymer and application. While an insufficient amount will not provide the desired slip, an excessive amount does not necessarily lead to better performance and can cause other issues (see Q2). Recommended initial levels for polyolefin films are typically in the range of 500–2000 ppm.[5]
-
Film Thickness: Thicker films require a lower concentration of slip agent to achieve the same surface COF as thinner films.[1] If you have increased film thickness without adjusting the additive level, the surface concentration may be too high, potentially leading to other issues that can affect performance.
Q2: A white, waxy, or powdery residue has appeared on my product's surface. What is it and how can I prevent it?
A2: This phenomenon is known as "blooming" or "exudation." It is the result of excessive migration of the slip agent to the surface.[2][6] While a controlled amount of migration is necessary for slip performance, excessive blooming can cause problems with printing, lamination, sealing, and can lead to contamination or production line interruptions.[6]
Causes and Solutions:
-
Excessive Concentration: This is the most common cause. The concentration of this compound may be too high for the polymer system.[2]
-
Solution: Reduce the loading level of this compound. Opt for higher molecular weight lubricants which are generally more stable.[6]
-
-
High Temperatures: Elevated storage or processing temperatures can accelerate migration, leading to excessive surface build-up.[2][6]
-
Solution: Optimize processing and storage temperatures. Lower molding temperatures can slow the migration rate.[2]
-
-
Polymer Incompatibility: this compound functions by being partially incompatible with the polymer matrix, which drives its migration.[2] If the incompatibility is too high, blooming can be severe.
-
Solution: Consult with your additive supplier to ensure you are using the optimal slip agent for your specific polymer grade.[2]
-
Q3: How does this compound's performance compare to other slip agents like erucamide or oleamide?
A3: this compound, erucamide, and oleamide are all fatty acid amides, but their performance profiles differ, primarily due to their molecular structure and chain length.
-
Migration Speed (Bloom Rate): Oleamide (a C18 amide) has the shortest chain and blooms the fastest. Erucamide (a C22 amide) is considered a "slow bloom" agent. This compound has a large molecular structure, resulting in a relatively slow migration speed.[1][4][7]
-
Thermal Stability: Longer-chain amides generally exhibit higher thermal stability.[1] this compound has good thermal stability and can be used in plastics processed at over 300°C.[7] Erucamide is less volatile than oleamide and is preferred for higher-temperature processes.[5]
-
Ultimate COF: While oleamide provides a quick reduction in COF, erucamide often yields a lower ultimate COF over time.[5] Studies have shown that in some polyethylene systems, erucamide additives produced the lowest COF compared to this compound.[8][9][10] However, in PET, this compound has demonstrated excellent slip performance.[11] this compound is often characterized as providing "medium slip" properties.[12]
Q4: Can other additives in my formulation interfere with this compound's performance?
A4: Yes, interactions with other additives can significantly impact slip performance.
-
Anti-blocking Agents: Additives like silica or talc are often used to prevent film layers from sticking together (blocking). These agents can work synergistically with slip agents.[4] Anti-blocking agents create a rougher surface at a microscopic level, reducing the contact area, while slip agents provide surface lubrication.[13] However, the type and particle size of the anti-block can influence the migration of the slip agent.[14]
-
Antioxidants and Stabilizers: While less commonly reported to directly interfere with the slip mechanism, the overall formulation chemistry can influence additive compatibility and migration. High molecular weight Hindered Amine Light Stabilizers (HALS) have been developed to minimize migration and interaction with other additives.[15]
Data Presentation: Performance Characteristics
The effectiveness of a slip agent is quantified by the Coefficient of Friction (COF). A lower COF indicates better slip performance.
Table 1: Comparison of Slip Agent Performance in Polyethylene (PE) Film
| Slip Additive | Aging Conditions | Day 3 COF | Day 14 COF | Haze (%) | Gloss (GU) |
| Erucamide | 50°C | 0.129 | - | 4.63 | 56.5 |
| This compound | 50°C | > 0.2 | > 0.2 | > 5.0 | < 55 |
| Mixture (Erucamide + this compound) | 50°C | ~ 0.2 | ~ 0.2 | ~ 5.0 | ~ 55 |
| Erucamide | 23°C | ~ 0.3 | < 0.2 | ~ 4.8 | ~ 56 |
| This compound | 23°C | > 0.4 | ~ 0.3 | > 5.0 | < 55 |
Data synthesized from a study on PE films, demonstrating that erucamide provided a lower COF faster than this compound under the tested conditions.[8][9][10]
Table 2: General COF Targets for Polyolefin Films
| Slip Level | Typical COF Range | Potential Additive |
| High Slip | < 0.2 | Unsaturated Primary Amides (e.g., Erucamide)[5] |
| Medium Slip | 0.25 - 0.5 | This compound[7], Secondary Amides[5] |
| Low Slip / Anti-block | > 0.5 | Saturated Amides[5] |
Visualizations: Workflows and Mechanisms
Caption: Troubleshooting workflow for diagnosing poor slip performance.
Caption: Mechanism of slip agent migration to the polymer surface.
Experimental Protocols
1. Protocol: Measurement of Coefficient of Friction (COF)
This protocol is based on the ASTM D1894 standard, a common method for determining the frictional properties of plastic films.
-
Objective: To quantify the static and kinetic COF of a polymer surface.
-
Apparatus:
-
COF testing instrument with a sled of specified weight (e.g., 200g) and a flat testing plane.
-
Data acquisition system to record frictional forces.[16]
-
-
Procedure:
-
Sample Preparation: Cut a polymer film specimen to the dimensions of the testing plane. Cut another specimen to wrap around the sled. Condition samples at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours.
-
Instrument Setup: Place the film on the testing plane, securing it to prevent slipping. Place the sled wrapped with the second film sample onto the test film.
-
Measurement:
-
Begin the test, moving the sled at a constant, specified speed (e.g., 150 mm/min).
-
The instrument records the initial force required to start the sled moving (for static COF) and the average force required to maintain the sled's motion (for kinetic COF).
-
-
Calculation:
-
Static COF = (Maximum initial frictional force) / (Normal force, i.e., sled weight)
-
Kinetic COF = (Average frictional force during movement) / (Normal force, i.e., sled weight)
-
-
-
Data Analysis: Report the average static and kinetic COF from at least five replicate measurements. Note the time elapsed since polymer processing, as COF values will change over time.
2. Protocol: Surface Analysis and Quantification
This section describes methods to analyze the presence and form of this compound on the polymer surface.
-
Objective: To identify and quantify the slip agent on the surface and understand its morphology.
-
Methods:
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Purpose: To chemically identify the substance on the polymer surface.
-
Procedure: Press the polymer film surface directly against the ATR crystal. Collect the infrared spectrum. The resulting spectrum will show characteristic peaks for the amide group (C=O stretch, N-H stretch) from this compound, confirming its presence on the surface.[9]
-
-
Atomic Force Microscopy (AFM):
-
Purpose: To visualize the morphology of the slip agent on the surface.[16]
-
Procedure: Operate the AFM in a non-contact or tapping mode to minimize sample damage. Acquire both topography and phase images.
-
Analysis: Topography images reveal surface roughness. Phase images can distinguish the slip agent from the polymer matrix, showing whether it has formed a thin film or crystalline domains.[9][16]
-
-
Gas Chromatography (GC) for Quantification:
-
Purpose: To measure the exact amount of this compound on the surface.
-
Procedure: a. Extraction: Wash a known surface area of the polymer film with a suitable solvent (e.g., isopropanol) to dissolve the surface amide.[17] b. Analysis: Inject the solvent extract into a GC system, typically with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[14][17] c. Quantification: Compare the peak area corresponding to this compound against a calibration curve prepared from standards of known concentrations to determine the surface concentration (e.g., in µg/cm²).[18]
-
-
3. Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties of the polymer, such as crystallinity, which influences slip agent migration.[16][19]
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Sample Preparation: Cut a small, uniform disc from the polymer (5-10 mg) and seal it in an aluminum DSC pan.[16]
-
Thermal Program: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[16] The instrument records the heat flow as a function of temperature.
-
Data Analysis:
-
Identify the melting temperature (Tm) from the peak of the melting endotherm.
-
Calculate the percent crystallinity by integrating the area of the melting peak (heat of fusion, ΔHf) and comparing it to the theoretical heat of fusion for a 100% crystalline version of that polymer.[16] A higher percent crystallinity indicates a more ordered structure that may slow the migration of this compound.[5]
-
-
References
- 1. ampacet.com [ampacet.com]
- 2. Erucamide blooming problem on elastomer - ACO Mold [acomold.com]
- 3. researchgate.net [researchgate.net]
- 4. ingeniapolymers.com [ingeniapolymers.com]
- 5. cargill.com [cargill.com]
- 6. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
- 7. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 8. journal.uii.ac.id [journal.uii.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2001072886A2 - Reduction of friction effect between poly(ethylene terephthalate) preforms and bottles - Google Patents [patents.google.com]
- 12. fineorganics.com [fineorganics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. download.e-bookshelf.de [download.e-bookshelf.de]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relationship between erucamide surface concentration and coefficient of friction of LLDPE film | Semantic Scholar [semanticscholar.org]
- 19. 4 Polymer Testing Methods for Better Product Development [innovatechlabs.com]
Technical Support Center: Optimization of Stearyl Erucamide Extraction from Plastics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of stearyl erucamide from plastic materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plastics?
A1: The most prevalent methods for extracting this compound include Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction (UAE), Soxhlet extraction, and Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE).[1][2] The choice of method often depends on factors like required extraction efficiency, time, solvent consumption, and the nature of the plastic matrix.[2]
Q2: Why is the physical form of the plastic sample important for extraction?
A2: The physical form of the plastic sample significantly impacts extraction efficiency.[2] Grinding or powdering the plastic increases the surface area available for solvent interaction, leading to better and faster recovery of this compound across all extraction methods when compared to using pellets or films.[2][3][4]
Q3: What are the typical solvents used for this compound extraction?
A3: Common solvents for extracting this compound include dichloromethane, cyclohexane, isopropanol, and ethyl acetate.[2][3][5] The selection of the solvent can influence the extraction recovery rate.[3] Dichloromethane has shown high recovery rates in Microwave-Assisted Extraction.[3]
Q4: Can this compound degrade during the extraction process?
A4: Yes, this compound can degrade during processing and long-term storage, forming various oxidation byproducts.[3][6][7] Some extraction methods, particularly those involving high temperatures over extended periods like Soxhlet, may contribute to the degradation of the additive.[3][7] It is crucial to choose an extraction method that minimizes thermal stress on the analyte.
Q5: What analytical techniques are used to quantify this compound after extraction?
A5: Following extraction, this compound is commonly quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][3][8] The choice of analytical instrument depends on the required sensitivity, selectivity, and the complexity of the extract.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | 1. Inefficient extraction: The chosen method may not be optimal for the specific plastic matrix. 2. Insufficient extraction time or temperature: The conditions may not be sufficient to fully extract the additive.[9] 3. Large particle size of the plastic sample: Using pellets or large pieces of film reduces the surface area for extraction.[2] 4. Inappropriate solvent: The solvent may have poor solubility for this compound or poor interaction with the polymer matrix. 5. Degradation of this compound: High temperatures or prolonged extraction times can lead to the breakdown of the analyte.[3][7] | 1. Optimize extraction method: Consider a more efficient technique like Microwave-Assisted Extraction (MAE), which has shown high recovery rates.[2][3] 2. Adjust extraction parameters: Increase the extraction time and/or temperature, but monitor for potential degradation. For UAE, increasing temperature and time has been shown to improve recovery.[9] 3. Reduce particle size: Grind the plastic sample into a fine powder to maximize the surface area.[2][3] 4. Test different solvents: Experiment with solvents like dichloromethane or cyclohexane, which have demonstrated good recovery for this compound.[3] 5. Use a faster extraction method: Methods like MAE or Pressurized Fluid Extraction (PFE) can reduce extraction times and minimize thermal degradation.[10][11] |
| Poor Reproducibility of Results | 1. Inhomogeneous sample: The distribution of this compound within the plastic may not be uniform. 2. Inconsistent sample preparation: Variations in grinding or weighing of the plastic sample. 3. Fluctuations in extraction conditions: Inconsistent temperature, pressure, or time during the extraction process. | 1. Homogenize the sample: Ensure the plastic sample is thoroughly mixed before taking a subsample for extraction. 2. Standardize sample preparation: Implement a consistent protocol for grinding, sieving, and weighing the samples. 3. Calibrate and monitor equipment: Regularly check and calibrate extraction equipment to ensure consistent operating conditions. |
| Presence of Interfering Peaks in Chromatogram | 1. Co-extraction of other plastic additives: The solvent may be extracting other additives from the plastic that have similar retention times to this compound. 2. Polymer degradation products: The extraction conditions may be causing the polymer matrix to degrade, releasing interfering compounds. 3. Contamination: Contamination from solvents, glassware, or the extraction system itself. | 1. Optimize chromatographic separation: Adjust the GC or HPLC method (e.g., temperature program, mobile phase gradient) to better separate this compound from other compounds. 2. Use a more selective extraction method: Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity.[12][13] 3. Perform a blank extraction: Run the extraction procedure with no sample to identify any background contamination. Ensure high-purity solvents and clean glassware. |
| Plastic Sample Melting During Extraction | 1. Extraction temperature is too high: The set temperature exceeds the melting point of the plastic.[10][11] | 1. Lower the extraction temperature: Adjust the temperature to be below the melting point of the polymer. 2. Use a method with better temperature control: Techniques like PFE offer precise temperature control. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Polypropylene (PP)
| Extraction Method | Solvent | Sample Form | Extraction Time (min) | Recovery (%) | Reference(s) |
| Microwave-Assisted Extraction (MAE) | Dichloromethane | Ground PP | 25 | 96.4 | [3][7] |
| Microwave-Assisted Extraction (MAE) | Cyclohexane | Ground PP | 25 | 94.57 | [3][7] |
| Microwave-Assisted Extraction (MAE) | Limonene | Ground PP | 25 | 93.05 | [3][7] |
| Ultrasonic-Assisted Extraction (UAE) | Dichloromethane | Ground PP | 90 | 94.38 | [3][7] |
| Ultrasonic-Assisted Extraction (UAE) | Limonene | Ground PP | 90 | 92.17 | [3] |
| Soxhlet Extraction | Dichloromethane | Ground PP | 1440 | 83.29 | [3][7] |
| Soxhlet Extraction | Ethyl Acetate | Powder | 5 cycles | Comparable to DP | [4][14] |
| Dissolution-Precipitation (DP) | - | Powder | 3 min sonication | - | [4][14] |
Table 2: Pressurized Fluid Extraction (PFE) Parameters for Erucamide from Polyethylene (PE)
| Parameter | Optimized Value | Reference(s) |
| Solvent | Isopropanol | [5][15] |
| Temperature | 105 °C | [5][15] |
| Static Time | 16 min | [5][15] |
| Number of Cycles | 2 | [5][15] |
| Recovery | ~100% | [5][15] |
Experimental Protocols
Microwave-Assisted Extraction (MAE)
This protocol is based on methodologies that have demonstrated high recovery rates for this compound.[3][7]
-
Sample Preparation: Grind the plastic sample (e.g., polypropylene) into a fine powder.
-
Extraction:
-
Place a known weight of the powdered plastic sample into a microwave extraction vessel.
-
Add a specific volume of the extraction solvent (e.g., dichloromethane).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction parameters: for example, a temperature of 80°C for a 25-minute extraction time.[16]
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove any solid plastic particles.
-
The resulting solution is then ready for analysis by GC-MS or HPLC.
-
Ultrasonic-Assisted Extraction (UAE)
This protocol is a common alternative to MAE, utilizing ultrasonic waves to facilitate extraction.
-
Sample Preparation: Grind the plastic sample into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plastic into a suitable flask.
-
Add a measured volume of the chosen solvent (e.g., dichloromethane).
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified duration (e.g., 60 to 90 minutes).[2] The temperature of the bath can be controlled (e.g., up to 50°C) to enhance extraction efficiency.[3]
-
-
Post-Extraction:
-
Filter the extract to separate the liquid from the solid plastic residue.
-
The extract is then ready for subsequent analysis.
-
Soxhlet Extraction
A traditional and robust method, though generally slower than modern techniques.[14]
-
Sample Preparation: The plastic sample should be in a powdered form to maximize surface area.[4][14]
-
Extraction:
-
Place a known quantity of the powdered plastic sample in a thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add the extraction solvent (e.g., ethyl acetate) to the distillation flask.
-
Heat the solvent to boiling. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber containing the sample.
-
The chamber will fill with the warm solvent, and when it reaches a certain level, it will be siphoned back into the distillation flask.
-
This cycle is repeated multiple times (e.g., 5 cycles) to ensure complete extraction.[2]
-
-
Post-Extraction:
-
After the extraction is complete, the solvent in the distillation flask contains the extracted this compound.
-
This solution can then be concentrated and prepared for analysis.
-
Mandatory Visualization
Caption: General workflow for this compound extraction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Applying a Green Solvent with Microwave, Ultrasound, and Soxhlet Extraction Techniques to Quantify the Slip Additive cis-1,3-Docosenamide and Nine Oxidative Degradation Byproducts in Polypropylene Samples | Semantic Scholar [semanticscholar.org]
- 8. Determination of Erucamide in Polyethylene Films and Its Stability | Semantic Scholar [semanticscholar.org]
- 9. (PDF) A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene) (1999) | Nadejzda Haider | 38 Citations [scispace.com]
- 10. Extraction of Additives from Plastics [cem.com]
- 11. kohan.com.tw [kohan.com.tw]
- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 13. sid.ir [sid.ir]
- 14. researchgate.net [researchgate.net]
- 15. Determination of oleamide and erucamide in polyethylene films by pressurised fluid extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Stearyl Erucamide and Oleamide as Slip Agents for Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and manufacturing, particularly within sensitive applications such as medical devices and pharmaceutical packaging, the choice of additives is paramount. Slip agents, incorporated into polymers to reduce their inherent surface friction, are critical for efficient processing and final product performance. This guide provides a detailed comparative analysis of two commonly used primary amide slip agents: stearyl erucamide and oleamide. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on performance characteristics and regulatory considerations.
Executive Summary
Oleamide and this compound are both fatty acid amides that function as effective slip agents by migrating to the polymer surface, creating a lubricating layer that lowers the coefficient of friction (COF). The fundamental difference lies in their molecular structure, which significantly influences their performance profiles. Oleamide, a C18 amide, is known for its rapid migration to the polymer surface, providing quick slip performance. In contrast, this compound, a larger C40 secondary amide, exhibits a slower migration rate and superior thermal stability. The selection between these two agents is contingent on the specific requirements of the application, including the desired speed of slip effect, processing temperatures, and long-term performance needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and oleamide is essential for predicting their behavior in a polymer matrix.
| Property | This compound | Oleamide |
| Chemical Name | N-Octadecyl-13-docosenamide[1] | (Z)-Octadec-9-enamide |
| CAS Number | 10094-45-8[1] | 301-02-0 |
| Molecular Formula | C40H79NO[1] | C18H35NO |
| Melting Point | Not explicitly found | 70-78 °C[2][3] |
Performance Characteristics
The efficacy of a slip agent is determined by several key performance indicators, including its ability to reduce friction, its rate of migration to the surface, and its stability under processing conditions.
Coefficient of Friction (COF)
Migration Rate
The speed at which a slip agent migrates to the surface, often referred to as "bloom," is a critical factor. Oleamide is characterized as a "fast bloom" slip agent, meaning it migrates to the surface relatively quickly.[5] This rapid migration is advantageous in applications where an immediate slip effect is required.
In contrast, this compound, due to its larger molecular size, has a significantly slower migration rate.[1] This "slow bloom" characteristic is beneficial in applications where a delayed or more controlled release of the slip agent to the surface is desirable, preventing issues like excessive initial slip or interference with downstream processes such as printing or sealing.
A study on slip agent migration in high-density polyethylene (HDPE) provides quantitative data on the diffusion coefficients of oleamide and the related erucamide. The diffusion coefficient for oleamide was found to be 1.16 x 10⁻¹³ cm²/s, while for erucamide it was 1.53 x 10⁻¹³ cm²/s.[6] This indicates that oleamide migrates slightly slower than erucamide in this specific study, which contrasts some qualitative descriptions. It is important to note that diffusion coefficients can be influenced by various factors, including the polymer matrix and temperature.[6] Data for the diffusion coefficient of this compound was not found for a direct quantitative comparison.
Thermal Stability
Thermal stability is a crucial parameter, especially in polymer processing where high temperatures are employed. This compound is noted for its excellent thermal stability, making it suitable for processing at temperatures above 300°C.[1] This high-temperature resistance makes it a preferred choice for engineering plastics and other polymers that require high processing temperatures.[1]
Oleamide has a lower thermal stability compared to erucamide and, by extension, this compound.[2][5] Its use is generally recommended for applications with processing temperatures up to 230°C.[7] The higher volatility of oleamide at elevated temperatures can also lead to its loss from the polymer surface, reducing its long-term slip performance.[2][5]
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized experimental protocols are essential.
Measurement of Coefficient of Friction
The static and kinetic coefficients of friction of plastic films are determined using a standardized test method, ASTM D1894 . This method involves measuring the force required to initiate motion (static COF) and maintain motion (kinetic COF) between two surfaces under a specified normal force. The test can be configured for film-to-film or film-to-other-substrate measurements. It is crucial to control variables such as the rate of motion, the age of the film, and the conditioning of the samples, as the migration of slip additives is time-dependent.
Determination of Migration Rate
The migration of slip agents to the polymer surface can be quantified using various analytical techniques. Gas chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a common method.[8][9] This typically involves solvent extraction of the slip agent from the film surface, followed by chromatographic analysis to determine its concentration. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-destructive surface analysis technique that can also be used to monitor the increase in slip agent concentration on the polymer surface over time.
Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of materials.[10][11] In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The resulting data provides information on the onset temperature of decomposition, the rate of mass loss, and the composition of the material. This allows for a direct comparison of the thermal stability of different slip agents.
Logical Relationships and Workflows
Caption: Decision workflow for selecting a slip agent based on application requirements.
Experimental Workflow for Slip Agent Evaluation
Caption: A typical experimental workflow for evaluating the performance of slip agents in polymer films.
Conclusion
The choice between this compound and oleamide as a slip agent is a critical decision that can significantly impact the processability and final properties of a polymer product. Oleamide is the preferred choice for applications requiring rapid slip performance at lower processing temperatures. Its "fast bloom" nature ensures that a lubricating layer is quickly formed on the polymer surface. However, its lower thermal stability makes it less suitable for high-temperature applications.
References
- 1. ntdlxcl.com [ntdlxcl.com]
- 2. metaltekticaret.com.tr [metaltekticaret.com.tr]
- 3. So Luck Chemical & Machinery » Slip Agent Oleamide High Pure Quality [soluckchemical.com]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. samacni.co.kr [samacni.co.kr]
- 6. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 7. Additives - Slip [kompuestos.com]
- 8. Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rua.ua.es [rua.ua.es]
Stearyl Erucamide vs. Erucamide in Polyolefins: A Comprehensive Performance Comparison
A detailed analysis of two key slip agents, Stearyl Erucamide and Erucamide, reveals distinct performance characteristics in polyolefin applications. While erucamide generally provides a lower coefficient of friction, this compound offers superior thermal stability and anti-blocking properties, making the choice between them highly dependent on the specific requirements of the end product.
This guide provides a comprehensive comparison of the performance of this compound and Erucamide in polyolefins, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and product development professionals in the polymer industry.
Performance at a Glance: A Tabular Comparison
| Performance Metric | This compound | Erucamide | Key Observations |
| Coefficient of Friction (COF) | Can achieve < 0.15[1] | As low as 0.129[2][3] | Erucamide generally provides a lower COF, indicating better slip performance. |
| Anti-blocking Performance | Effective anti-blocking agent[1] | Primarily a slip agent | This compound is specifically recognized for its anti-blocking capabilities. |
| Thermal Stability | Stable up to 300°C[4] | Less stable at higher temperatures | This compound is the preferred choice for high-temperature processing applications. |
| Migration Rate | Slower migration[4] | Faster migration | The slower migration of this compound can be advantageous in preventing die build-up and ensuring long-term performance. |
In-Depth Performance Analysis
Slip Performance (Coefficient of Friction)
Erucamide is widely recognized for its excellent slip properties, effectively reducing the friction between polyolefin film layers and between the film and processing equipment. Experimental data on polyethylene (PE) films demonstrates that the inclusion of erucamide can result in a coefficient of friction (COF) as low as 0.129.[2][3] This is a significant reduction compared to untreated polyolefin films.
This compound also functions as an effective slip agent, with studies on multilayer flexible packaging showing its capability to reduce the COF to below 0.15.[1] While still a significant improvement, the available data suggests that erucamide may offer a slight advantage in achieving the lowest possible COF.
The effectiveness of both amides is dependent on their migration to the surface of the polymer. Erucamide, having a smaller molecular structure, tends to migrate more quickly, leading to a faster reduction in COF. Conversely, the larger molecular size of this compound results in a slower migration rate.[4] This slower bloom can be beneficial in certain applications, such as preventing premature slip during processing or ensuring a more controlled release of the slip agent over time.
Anti-blocking Performance
Blocking, the unwanted adhesion between layers of plastic film, is a common issue in polyolefin film production. This compound is particularly noted for its effectiveness as an anti-blocking agent.[1] Its larger molecular structure is thought to create a more effective barrier at the film surface, preventing the layers from sticking together. While erucamide's primary function is as a slip agent, it can offer some anti-blocking effect, though it is generally considered less effective than dedicated anti-blocking agents or this compound.
Thermal Stability
One of the most significant advantages of this compound is its superior thermal stability. It can withstand processing temperatures of up to 300°C, making it a suitable additive for high-temperature applications such as in engineering plastics and high-speed extrusion processes.[4] Erucamide, on the other hand, is less thermally stable and may degrade or volatilize at higher processing temperatures, which can lead to issues like die build-up and reduced performance.
Migration Behavior
The migration of slip agents is a critical factor influencing their performance. As mentioned, erucamide migrates more rapidly to the polymer surface due to its smaller molecular size. While this can be advantageous for achieving a quick reduction in friction, it can also lead to issues such as die build-up and plate-out on processing equipment.
Experimental Protocols
Measurement of Coefficient of Friction (ASTM D1894)
The coefficient of friction (static and kinetic) of the polyolefin films is determined according to the ASTM D1894 standard test method.
Apparatus:
-
A friction testing instrument with a horizontal plane and a sled.
-
A force-measuring device.
-
Conditioning and testing atmosphere controlled for temperature and humidity.
Procedure:
-
A specimen of the polyolefin film is secured to the horizontal plane.
-
Another film specimen is attached to a sled of a specified weight.
-
The sled is placed on the film on the horizontal plane.
-
The force required to initiate motion (static friction) and the force required to maintain motion at a constant speed (kinetic friction) are measured as the sled is pulled across the stationary film.
-
The coefficients of static and kinetic friction are calculated from these force measurements.
Measurement of Blocking Load (ASTM D3354)
The anti-blocking performance is quantified by measuring the blocking load, which is the force required to separate two layers of film under specified conditions, following the ASTM D3354 standard.
Apparatus:
-
A blocking jig with parallel plates.
-
A means of applying a specified load.
-
A controlled temperature environment.
-
A tensile testing machine.
Procedure:
-
Two layers of the polyolefin film are placed between the parallel plates of the blocking jig.
-
A specified load is applied to the films for a set period at a controlled temperature to induce blocking.
-
After the conditioning period, the force required to separate the two adhered film layers is measured using a tensile testing machine. This force is reported as the blocking load.
Visualizing the Structure-Performance Relationship
The difference in the chemical structures of erucamide and this compound is the primary driver of their distinct performance characteristics. The following diagram illustrates this relationship.
Caption: Structure-performance relationship of erucamide and this compound.
Conclusion
The selection between this compound and erucamide as a slip agent in polyolefins should be based on a careful consideration of the desired performance attributes of the final product and the processing conditions. For applications demanding the lowest possible coefficient of friction and where processing temperatures are moderate, erucamide is an excellent choice. However, for applications requiring superior thermal stability, effective anti-blocking, and a more controlled, long-term slip performance, this compound presents a compelling alternative. By understanding the distinct advantages and disadvantages of each additive, researchers and formulators can optimize their polyolefin formulations for specific performance targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.uii.ac.id [journal.uii.ac.id]
- 4. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 5. Effect of antiblock and slip additives on the properties of tubular quenched polypropylene film [ouci.dntb.gov.ua]
Validation of Stearyl Erucamide Concentration: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, the accurate quantification of additives like stearyl erucamide is critical for ensuring product quality, stability, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound concentration, supported by experimental data and detailed protocols.
The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Both methods offer robust and reliable approaches, with distinct advantages and considerations depending on the specific application and sample matrix.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample. Below is a summary of the performance characteristics of GC and HPLC for this compound analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Detector(s) | Flame Ionization Detector (FID), Thermoionic Selective Detector (TSD), Mass Spectrometry (MS)[2] | UV Detector[1] |
| Linearity Range | Up to ~60 µg/mL (FID, TSD); 20.5 to 42 µg/mL (MSD)[2] | Not explicitly stated, but good linearity (R² > 0.99) is achievable for fatty acid amides.[3] |
| Limit of Detection (LOD) | As low as 16.1 ng/mL[1][4] | 5.0 µg/mL[1] |
| Repeatability (RSD) | < 2.5% (FID, TSD); > 10% (MSD)[2] | Not explicitly stated, but generally low RSD is expected. |
| Analysis Time | ~12-30 minutes[1][2] | < 8 minutes[1] |
| Sample Preparation | Often requires extraction.[2] Derivatization may be needed for fatty acids in general, but not always for fatty acid amides.[5] | Requires extraction.[6] |
Key Insights:
-
Sensitivity: Gas Chromatography, particularly with FID or TSD detectors, generally offers significantly lower detection limits for erucamide compared to HPLC with UV detection.[1][4]
-
Speed: HPLC methods can be faster, with analysis times under 8 minutes.[1]
-
Linearity: Both techniques provide good linearity within their respective optimal concentration ranges.[2][3]
-
Detector Choice (GC): For GC analysis, FID and TSD detectors demonstrate better repeatability than MS detectors.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline typical experimental protocols for both GC and HPLC analysis of this compound.
Gas Chromatography (GC) Protocol
This protocol is based on methods developed for the determination of erucamide in polyethylene films, which can be adapted for other matrices.[2]
1. Sample Preparation: Pressurized Liquid Extraction (PLE)
-
Apparatus: Pressurized liquid extraction system.
-
Solvent: Pure isopropanol.[2]
-
Procedure:
2. GC-FID/TSD/MS Analysis
-
GC System: Gas chromatograph equipped with a flame ionization detector (FID), thermoionic selective detector (TSD), or mass spectrometer (MS).[2]
-
Column: 30 m x 0.25 mm (I.D.) 5% phenyl-95% dimethyl-polysiloxane capillary column.[2]
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Detector Temperature: 300°C.
3. Calibration
-
Prepare a series of standard solutions of this compound in isopropanol at known concentrations.
-
Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
The linearity of the GC-FID and GC-TSD methods is reported to be up to about 60 µg/ml.[2]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the analysis of erucamide as a polymer lubricant.[1]
1. Sample Preparation: Ultrasonic Bath Extraction
-
Apparatus: Ultrasonic bath.
-
Solvent: 75:25 (v/v) dichloromethane:cyclohexane.[6]
-
Procedure:
-
Weigh a known amount of the sample into a vial.
-
Add a specific volume of the extraction solvent.
-
Perform extraction in an ultrasonic bath.
-
Filter the extract before injection.
-
2. HPLC-UV Analysis
-
HPLC System: A liquid chromatograph with a UV detector.[1]
-
Column: Reverse phase octadecylsilane (ODS) column.[1]
-
Mobile Phase: Acetonitrile/methanol (60:40).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL (to avoid peak splitting that can occur with larger volumes when using certain extraction solvents).[6][7]
-
Detection: UV at 202 nm.[1]
-
Analysis Time: Less than 8 minutes.[1]
3. Calibration
-
Prepare standard solutions of this compound in a suitable solvent like isopropanol.[6]
-
Generate a calibration curve by injecting the standards and plotting the peak area versus concentration.
Workflow and Process Diagrams
Visualizing the analytical workflow can aid in understanding the entire process from sample to result.
Caption: General workflow from sample preparation to final concentration determination.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of critical methods developed for fatty acid analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
A Comparative Guide to the Analytical Cross-Validation of Stearyl Erucamide
In the realm of polymer science and manufacturing, stearyl erucamide is a vital additive, functioning primarily as a slip and anti-blocking agent in polyolefins, nylons, and polyesters.[] Its presence and concentration are critical to the final properties of the plastic, necessitating robust and reliable analytical methods for its quantification. This guide provides a comparative analysis of two primary chromatographic techniques for the determination of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on various performance parameters. Below is a summary of the quantitative data for GC and HPLC methods used in the analysis of fatty acid amides like this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV/VIS Detector |
| Limit of Detection (LOD) | Erucamide: 16.1 ng/mL (by GC-FID)[2][3] | Erucamide: 5.0 µg/mL (by HPLC-UV)[2] |
| Repeatability (RSD) | < 2.5% for FID[2][4] | - |
| Linearity Range | Up to ~60 µg/mL for GC-FID[3] | - |
| Analysis Time | ~12-30 minutes[2][4] | < 8 minutes to ~25 minutes (method dependent)[2][5] |
| Sample Preparation | Pressurized Liquid Extraction (PLE), Soxhlet Extraction, Microwave-Assisted Extraction[4][6][7][8] | Ultrasonic Bath Extraction, Dissolution[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the GC and HPLC analysis of this compound.
Gas Chromatography (GC) Protocol
-
Sample Preparation (Pressurized Liquid Extraction):
-
Instrumentation:
-
Chromatographic Conditions:
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation (Ultrasonic Bath Extraction):
-
The sample is prepared by an ultrasonic bath extraction procedure.
-
A common extraction solvent is a mixture of 75:25 (v/v) dichloromethane:cyclohexane.[9]
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[5]
-
Flow Rate: Flow rates can be optimized for speed, ranging from 0.21 mL/min to 3.5 mL/min depending on the column dimensions and desired analysis time.[5]
-
Detection: UV detection is performed at 200 nm or 202 nm.[2][5]
-
Column Temperature: Elevated temperatures, such as 60°C or 85°C, can be used to improve separation and reduce analysis time.[5]
-
Methodology Workflow
The general workflow for the analysis of this compound, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for this compound Analysis.
Logical Framework for Method Selection
The choice between GC and HPLC for the analysis of this compound depends on the specific requirements of the study. The following diagram illustrates a logical framework for method selection.
Caption: Decision tree for analytical method selection.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Comparative Study on the Thermal Stability of Commercially Significant Fatty Acid Amides
For researchers, scientists, and drug development professionals, understanding the thermal stability of fatty acid amides is crucial for their application in various processes, particularly those involving elevated temperatures such as polymer processing and drug formulation. This guide provides an objective comparison of the thermal properties of four key fatty acid amides: oleamide, stearamide, erucamide, and behenamide. The information presented is collated from experimental data to assist in the selection of the most suitable fatty acid amide for specific research, development, and manufacturing applications where thermal stability is a critical parameter.
Fatty acid amides are a class of organic compounds derived from fatty acids, valued for their properties as slip agents, anti-blocking agents, and lubricants in numerous industrial processes.[1] Their thermal stability is a key factor in their effectiveness, especially in high-temperature applications.[1] The thermal properties of these amides are largely determined by their molecular structure, specifically the length of the carbon chain and the degree of saturation.[1]
Comparative Thermal Data
The following table summarizes the melting points and qualitative thermal stability of oleamide, stearamide, erucamide, and behenamide. While specific onset decomposition temperatures from Thermogravimetric Analysis (TGA) are not consistently available across comparable studies, general observations on thermal stability provide valuable insights.
| Fatty Acid Amide | Molecular Formula | Structure | Melting Point (°C) | Thermal Stability Insights |
| Oleamide | C₁₈H₃₅NO | Unsaturated (C18:1) | 66 - 76 | Generally considered to have lower thermal stability compared to its saturated counterparts. A derivative, N-(2-aminoethyl)-oleamide, has been shown to undergo sharp decomposition at temperatures above 300°C.[1][2] |
| Stearamide | C₁₈H₃₇NO | Saturated (C18:0) | ~109 | As a saturated fatty acid amide, it exhibits higher thermal stability than the unsaturated oleamide. Fatty acid amides are generally stable at elevated processing temperatures.[1] |
| Erucamide | C₂₂H₄₃NO | Unsaturated (C22:1) | 76 - 88 | Possesses good thermal stability, making it suitable for applications at higher temperatures. Studies on fatty acid amides from vegetable oils suggest they remain stable at temperatures below 200°C.[1][3][4] |
| Behenamide | C₂₂H₄₅NO | Saturated (C22:0) | 105 - 115 | Exhibits excellent thermal stability, attributed to its long, saturated hydrocarbon chain. The evaporation temperature of fatty acid amides increases with the length of the alkyl chain.[1] Behenamide is noted for its good thermal stability and is used in applications requiring high-temperature resistance.[5][6] |
Experimental Protocols
The data presented in this guide are primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed methodologies for these experiments as they are typically applied to the analysis of fatty acid amides.[1]
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the melting point and other thermal transitions of fatty acid amides.
Objective: To measure the heat flow associated with thermal transitions (e.g., melting) as a function of temperature.[1]
Apparatus: A differential scanning calorimeter.[1]
Methodology:
-
A small, precisely weighed sample of the fatty acid amide (typically 2-5 mg) is hermetically sealed in an aluminum pan.[1]
-
An empty, sealed aluminum pan is used as a reference.[1]
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[1]
-
A controlled temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of fatty acid amides by monitoring their mass change as a function of temperature.
Objective: To determine the temperature at which a fatty acid amide begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer.[1]
Methodology:
-
A small, accurately weighed sample of the fatty acid amide (typically 5-10 mg) is placed in a ceramic or platinum pan.[1]
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[1]
-
The furnace is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).[1]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins. The data can be presented as the temperature at which 5% or 10% mass loss occurs (Td5% or Td10%).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative thermal analysis of fatty acid amides.
Caption: Experimental workflow for comparative thermal analysis.
Conclusion
The selection of a fatty acid amide for a specific application should be guided by its thermal properties. Saturated fatty acid amides, such as stearamide and behenamide, generally offer higher melting points and greater thermal stability compared to their unsaturated counterparts, oleamide and erucamide. Furthermore, an increase in the carbon chain length generally correlates with enhanced thermal stability. For applications requiring processing at high temperatures, behenamide and stearamide are likely to be more suitable choices. Conversely, for applications where a lower melting point is desirable, oleamide and erucamide may be more appropriate. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative analyses and validate the thermal performance of these materials for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Behenamide CAS No. 3061-75-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
A Comparative Guide to the Slip Coefficient of Surfaces Treated with Stearyl Erucamide
For researchers, scientists, and professionals in drug development, the frictional properties of polymer films are a critical parameter in manufacturing, packaging, and product handling. The choice of a slip agent, a substance used to reduce the coefficient of friction (COF) of a material's surface, can significantly impact processability and end-product performance. This guide provides an objective comparison of Stearyl Erucamide with other common slip agents, supported by experimental data, to aid in the selection of the most suitable additive for specific applications.
Performance Comparison of Slip Agents
The selection of a slip agent is often a trade-off between the desired reduction in friction, the speed at which this effect is required, and other factors such as thermal stability and potential impact on downstream processes like printing or sealing. The following table summarizes the performance of this compound and other common slip agents based on available experimental data.
| Slip Agent | Polymer Matrix | Test Conditions | Static COF (μs) | Kinetic COF (μk) | Source |
| This compound | Polyethylene (PE) | Aged for 14 days at 23°C | ~0.3 - 0.4 | ~0.3 - 0.4 | [1] |
| This compound | Polyethylene (PE) | Aged for 14 days at 50°C | ~0.2 - 0.3 | ~0.2 - 0.3 | [1] |
| Erucamide | Polyethylene (PE) | Aged for 3 days at 50°C | - | 0.129 | [1] |
| Erucamide / this compound Mix | Polyethylene (PE) | Aged for 14 days at 23°C | ~0.2 - 0.3 | ~0.2 - 0.3 | [1] |
| Erucamide / this compound Mix | Polyethylene (PE) | Aged for 14 days at 50°C | ~0.15 - 0.25 | ~0.15 - 0.25 | [1] |
| Erucamide | Low-Density Polyethylene (LDPE) | - | - | ~0.18 | [2] |
| Behenamide | Low-Density Polyethylene (LDPE) | - | - | ~0.48 | [2] |
| Erucamide | Polypropylene (PP) | - | 0.15 - 0.35 | - | [3] |
| Behenamide | Polypropylene (PP) | - | 0.15 - 0.35 | - | [3] |
Key Observations:
-
Erucamide consistently demonstrates the ability to achieve a very low coefficient of friction, with one study reporting a kinetic COF of 0.129 in polyethylene film after aging.[1]
-
This compound generally exhibits a higher COF compared to Erucamide under similar conditions.[1] This is attributed to its larger molecular size, which results in a slower migration to the polymer surface.
-
A mixture of Erucamide and this compound can provide a balanced performance, offering a lower COF than this compound alone.[1]
-
Behenamide , a saturated fatty acid amide, shows a significantly higher COF compared to the unsaturated Erucamide in LDPE films.[2][3]
Experimental Protocol: Measuring the Coefficient of Friction (ASTM D1894)
The standard test method for determining the static and kinetic coefficients of friction of plastic film and sheeting is ASTM D1894.[4][5][6][7][8] This method provides a reliable and reproducible means of quantifying the slip properties of surfaces.
Objective: To determine the static and kinetic coefficients of friction of a plastic film when sliding over itself or another surface.
Apparatus:
-
A universal testing machine with a constant speed drive.
-
A sled of a specified weight and a flat, horizontal plane.
-
A force-measuring device (load cell).
-
Specimen cutting tools.
Procedure:
-
Specimen Preparation: Cut the plastic film into the specified dimensions for both the stationary plane and the sled. The surfaces of the specimens must be clean and free from any contaminants.[4]
-
Test Setup: Secure the stationary film specimen to the horizontal plane. Attach the other film specimen to the sled.
-
Measurement of Static Coefficient of Friction (μs):
-
Place the sled with its attached specimen onto the stationary specimen on the plane.
-
Initiate the movement of the plane at a constant speed (typically 150 mm/min).[8]
-
Record the initial maximum force required to start the sled's motion. This is the static frictional force (Fs).
-
The static coefficient of friction is calculated as: μs = Fs / W , where W is the weight of the sled.
-
-
Measurement of Kinetic Coefficient of Friction (μk):
-
After the initial movement, continue the test for a specified distance.
-
Record the average force required to maintain the sled's motion at a constant speed. This is the kinetic frictional force (Fk).
-
The kinetic coefficient of friction is calculated as: μk = Fk / W .
-
Factors Affecting Results:
Several factors can influence the results of COF testing, including:
-
Aging Time and Temperature: The migration of slip agents to the surface is a time and temperature-dependent process.[1]
-
Surface Contamination: Any dust, grease, or other contaminants can significantly alter the frictional properties.[4]
-
Rate of Motion: The speed at which the surfaces move against each other can affect the measured COF.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the ASTM D1894 test method for determining the coefficient of friction.
Conclusion
The choice of a slip agent has a significant impact on the surface properties of polymer films. While Erucamide is a fast-acting slip agent that can achieve a very low coefficient of friction, This compound offers a slower, more controlled release of slip properties, which can be advantageous in applications where immediate high slip is not desired. A blend of these two can offer a customized slip profile. The selection of the appropriate slip agent should be based on a thorough understanding of the application's requirements and supported by empirical data obtained through standardized testing methods like ASTM D1894.
References
- 1. journal.uii.ac.id [journal.uii.ac.id]
- 2. arxiv.org [arxiv.org]
- 3. US6497965B1 - Slip agents and polypropylene films prepared therefrom - Google Patents [patents.google.com]
- 4. store.astm.org [store.astm.org]
- 5. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 6. store.astm.org [store.astm.org]
- 7. coirubber.com [coirubber.com]
- 8. testresources.net [testresources.net]
A Comparative Guide to Stearyl Erucamide and Other Commercial Slip Agents for Researchers and Drug Development Professionals
An in-depth analysis of stearyl erucamide's performance attributes against other commercially available slip agents, providing essential data for material selection in research and pharmaceutical applications.
Introduction
Slip agents are critical additives in the polymer industry, incorporated into plastics to reduce their natural tackiness and coefficient of friction (COF). This modification is essential for the efficient processing of plastic films and for ensuring the smooth handling of final products, a particularly important consideration in high-speed packaging lines and sensitive applications such as pharmaceutical packaging. Among the various slip agents, fatty acid amides are the most widely used, with this compound emerging as a key player. This guide provides a comprehensive comparison of this compound's performance against other common commercial slip agents like oleamide, erucamide, and behenamide, with a focus on data relevant to researchers, scientists, and drug development professionals.
The primary mechanism by which these fatty acid amides function is through a process called "blooming" or migration.[1] Following polymer processing, the slip agent molecules, being partially incompatible with the polymer matrix, migrate to the surface.[1] This forms a thin, lubricating layer that reduces the friction between the polymer surface and other surfaces it comes into contact with.[1] The rate of migration and the effectiveness of the slip are influenced by the molecular structure of the amide, the type of polymer, and the processing and storage conditions.[2]
For pharmaceutical applications, the selection of a slip agent extends beyond its frictional properties. The potential for these additives to become "leachables" – substances that migrate from the packaging into the drug product – is a critical safety and regulatory concern.[3][4] Therefore, understanding the migration behavior and the potential for interaction with drug formulations is paramount.
Quantitative Performance Comparison of Commercial Slip Agents
The selection of an appropriate slip agent is often a balance between achieving the desired slip performance, maintaining the optical properties of the polymer, and ensuring regulatory compliance, especially in food and drug contact applications. The following tables summarize the key performance indicators of this compound in comparison to other widely used commercial slip agents.
| Slip Agent | Polymer Matrix | Test Method | Static COF | Kinetic COF | Observations |
| This compound | Polyethylene (PE) | ASTM D1894 | ~0.25 - 0.45[5] | ~0.20 - 0.40[5] | Slower migration rate, good thermal stability.[5] |
| Erucamide | Polyethylene (PE) | ASTM D1894 | ~0.13 (after 3 days at 50°C)[6] | Not Specified | Lower COF achieved over time compared to this compound.[6] |
| Oleamide | Polyethylene (PE) | ASTM D1894 | Not Specified | Not Specified | Faster migration ("fast bloom") than erucamide.[7] |
| Mixture (Erucamide + this compound) | Polyethylene (PE) | ASTM D1894 | Lower than this compound alone[6] | Not Specified | Offers a balance of initial and long-term slip performance.[6] |
| Conventional Erucamide | mLLDPE/PET laminate | ASTM D1894 | 0.68 - 0.85 (after lamination)[8] | Not Specified | Significant increase in COF after lamination.[8] |
| Non-migratory slip | mLLDPE/PET laminate | ASTM D1894 | ~0.5 (after lamination)[8] | Not Specified | Modest increase in COF after lamination.[8] |
Table 1: Coefficient of Friction (COF) Comparison of Various Slip Agents. The data highlights the performance differences between slip agents in various polymer systems. This compound provides a moderate and stable slip, while erucamide can achieve a lower COF over time. Non-migratory slip agents show greater stability in laminated structures.
| Property | This compound | Erucamide | Oleamide | Behenamide |
| Migration Rate | Slow | Medium | Fast | Very Slow |
| Thermal Stability | High (usable >300°C)[5] | Good (up to 260°C)[9] | Lower | High |
| Volatility | Low | Low | High | Very Low |
| Effect on Printing/Sealing | Minimal[5] | Can interfere if concentration is high | Can interfere | Minimal |
| Food Contact Approval | Yes (e.g., GB9685-2008)[5] | Yes (e.g., FDA 21 CFR 178.3860)[9] | Yes | Yes |
Table 2: General Performance Characteristics of Commercial Slip Agents. This table provides a qualitative comparison of key properties that influence the selection of a slip agent for a specific application.
Experimental Protocols
Accurate and reproducible data are essential for comparing the performance of slip agents. The following are detailed methodologies for key experiments cited in this guide.
Measurement of Coefficient of Friction (ASTM D1894)
The static and kinetic coefficients of friction of plastic films are determined using the ASTM D1894 standard test method.
Apparatus:
-
A testing machine capable of maintaining a constant speed of separation.
-
A sled of a specified weight with a smooth, flat bottom.
-
A horizontal plane to support the test film.
-
A force-measuring device.
Procedure:
-
Specimen Preparation: Cut the plastic film into the required dimensions for both the stationary plane and the sled. The surfaces of the specimens must be clean and free from any contaminants.
-
Test Setup: Secure the larger film specimen to the horizontal plane, ensuring it is flat and wrinkle-free. Attach the smaller film specimen to the bottom of the sled.
-
Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, unless otherwise specified.
-
Measurement:
-
Place the sled with the film specimen on the film-covered horizontal plane.
-
Connect the sled to the force-measuring device.
-
Start the testing machine at a specified speed (typically 150 ± 30 mm/min).
-
Static COF: Record the initial maximum force required to start the sled in motion. The static COF is calculated as the initial peak force divided by the weight of the sled.
-
Kinetic COF: Record the average force required to maintain the sled in uniform motion. The kinetic COF is calculated as the average force during sliding divided by the weight of the sled.
-
-
Replicates: Perform at least five replicate tests for each sample and report the average values.
Evaluation of Extractables and Leachables
For pharmaceutical packaging, it is crucial to assess the potential for slip agents to migrate into the drug product. This involves controlled extraction studies and leachable studies.
Controlled Extraction Study:
-
Objective: To identify potential leachables by subjecting the packaging material to aggressive extraction conditions.
-
Procedure:
-
Select a range of solvents with varying polarities (e.g., hexane, ethanol, water) to simulate different drug formulations.
-
Expose the packaging material to the selected solvents under exaggerated conditions of temperature and time.
-
Analyze the resulting extracts using sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the extracted compounds.
-
Leachable Study:
-
Objective: To determine the actual compounds that migrate from the packaging into the drug product under normal storage conditions.
-
Procedure:
-
Store the final drug product in its primary packaging for the intended shelf life, often under accelerated stability conditions (e.g., higher temperature and humidity).
-
At specified time points, analyze the drug product for the presence of the potential leachables identified in the extraction study.
-
Quantify any identified leachables and perform a toxicological risk assessment to ensure patient safety.
-
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and logical processes is crucial for effective material selection and experimental design. The following diagrams, generated using the DOT language, visualize these concepts.
Caption: Mechanism of action for fatty acid amide slip agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Controlled Extraction Studies Applied to Polyvinyl Chloride and Polyethylene Materials: Conclusions from the ELSIE Controlled Extraction Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 6. journal.uii.ac.id [journal.uii.ac.id]
- 7. metaltekticaret.com.tr [metaltekticaret.com.tr]
- 8. New slip agents have wider performance properties [plastemart.com]
- 9. dravyom.com [dravyom.com]
Unveiling the Hidden Variable: Cross-Reactivity of Stearyl Erucamide and Other Fatty Acid Amides in Biological Assays
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. However, a frequently overlooked source of variability and potential misinterpretation stems from the very tools of the trade: laboratory plasticware. Additives used in the manufacturing of these plastics, such as slip agents, can leach into experimental solutions and exhibit biological activity, leading to cross-reactivity in a range of biological assays. This guide provides a comparative analysis of Stearyl erucamide and other common fatty acid amide slip agents, summarizing their potential for assay interference and outlining experimental protocols to mitigate these effects.
Fatty acid amides, including this compound, oleamide, and erucamide, are widely used as slip agents to reduce friction in the manufacturing of polymer films and labware. While crucial for production, these compounds are not inert and have been shown to leach from plastic consumables into assay solutions, where they can act as confounding variables. Their structural similarity to endogenous signaling molecules raises significant concerns about their potential to interfere with sensitive biological assays, leading to false positives or negatives.
Comparative Analysis of Common Fatty Acid Amide Slip Agents
While direct quantitative data on the cross-reactivity of this compound in biological assays is limited in publicly available research, its structural similarity to the well-studied fatty acid amides, oleamide and erucamide, allows for an informed comparison of their potential biological activities. Oleamide and erucamide have been identified as bioactive leachables from laboratory plastics, and their effects on various cellular processes have been documented.[1]
| Feature | This compound | Oleamide | Erucamide |
| Chemical Structure | C40H79NO | C18H35NO | C22H43NO |
| Common Use | Slip agent, lubricant, anti-blocking agent in plastics and coatings.[2][3] | Slip agent in polyethylene and polypropylene films.[4][5] | Slip agent in polyolefins, particularly for high-temperature applications.[5][6] |
| Known Biological Activity | Limited direct data available. Potential for biological activity due to structural similarity to other fatty acid amides. | Acts as a full agonist at the CB1 cannabinoid receptor, influences gap junction communication, and exhibits vasodilator effects.[1] | Modulates water balance, stimulates angiogenesis, and can stimulate cAMP production through effects on G protein-coupled fatty acid receptors.[7][8] |
| Potential for Assay Interference | High, due to its nature as a leachable plastic additive and structural similarity to known bioactive amides. | Demonstrated interference in various assays, including receptor binding and enzymatic assays. | Known to interfere with assays by stimulating GPCR signaling.[7] |
| Alternative Slip Agents | Silicone-based additives (e.g., Polydimethylsiloxane - PDMS), synthetic and natural waxes, inorganic particles (e.g., silica, talc).[9][10] | Silicone-based additives, waxes, inorganic particles.[9][10] | Silicone-based additives, waxes, inorganic particles.[9][10] |
Potential Impact on Key Biological Assays
The lipophilic nature of fatty acid amides allows them to interact with cellular membranes and proteins, potentially interfering with a variety of biological assays.
-
Enzymatic Assays: Leachates containing fatty acid amides can directly inhibit or activate enzymes, leading to erroneous measurements of enzyme kinetics. For example, oleamide has been shown to inhibit monoamine oxidase-B.[7]
-
Cell Viability Assays: These compounds may exhibit cytotoxic or cytostatic effects, skewing the results of assays that measure cell proliferation and health, such as MTT or ATP-based assays.
-
Fluorescence-Based Assays: The intrinsic fluorescence of leachables or their interaction with fluorescent probes can cause significant interference in fluorescence-based assays, leading to false signals.[11][12][13]
-
G-Protein Coupled Receptor (GPCR) Assays: Given that some fatty acid amides are known to interact with GPCRs, their presence as contaminants can lead to unintended activation or inhibition of these signaling pathways, confounding the study of receptor function.[1][7]
Experimental Protocols for Assessing Interference
To ensure the validity of experimental results, it is crucial to assess the potential for interference from leachable compounds.
Protocol 1: General Leachable Interference Test
-
Leachate Preparation: Incubate the plasticware (e.g., microcentrifuge tubes, pipette tips) with the same solvent and under the same conditions (temperature, time) as the actual experiment.
-
Blank Measurement: Run a blank control containing only the assay reagents and the "leachate" solution.
-
Assay Performance: Compare the signal from the leachate-containing blank to a control using high-purity, leachable-free containers (e.g., glass vials). A significant difference in the signal indicates interference.
Protocol 2: Cell Viability Assay Interference Test
-
Cell Culture: Plate cells at a desired density in a multi-well plate.
-
Leachate Exposure: Prepare a leachate solution as described in Protocol 1 using the cell culture medium. Replace the normal medium in a set of wells with the leachate-containing medium.
-
Control Groups: Include a negative control (cells in normal medium) and a positive control (cells treated with a known cytotoxic agent).
-
Viability Assessment: After the desired incubation period, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Compare the viability of cells exposed to the leachate with the negative control. A significant decrease or increase in viability suggests interference.
Protocol 3: GPCR Activation Assay Interference Test
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with the GPCR of interest.
-
Leachate Preparation: Prepare a leachate solution using the assay buffer.
-
Assay Execution: Perform a GPCR activation assay (e.g., cAMP measurement, calcium mobilization) in the presence and absence of the leachate.
-
Ligand Stimulation: Stimulate the cells with a known agonist for the GPCR.
-
Signal Detection: Measure the downstream signaling output. A change in the baseline signal or a shift in the agonist's dose-response curve in the presence of the leachate indicates interference.
Signaling Pathways and Experimental Workflows
The potential for fatty acid amides to interfere with cellular signaling is a significant concern. For example, their interaction with GPCRs can trigger downstream cascades.
Caption: Potential interference of leachable fatty acid amides with GPCR signaling pathways.
The workflow for investigating such interference should be systematic to isolate the source of the variability.
Caption: A systematic workflow to identify and mitigate interference from leachable compounds.
Conclusion and Recommendations
The potential for cross-reactivity of this compound and other fatty acid amides in biological assays represents a significant and often underestimated source of experimental error. While direct data for this compound is sparse, the known bioactive properties of oleamide and erucamide underscore the importance of vigilance. Researchers should be aware of the potential for leachables from common laboratory plastics to interfere with their assays.
To ensure data integrity, it is recommended to:
-
Use high-quality, certified leachable-free plasticware whenever possible.
-
Perform control experiments to test for leachable interference, especially when using new or different brands of plasticware.
-
Consider using glass or polypropylene alternatives that are certified to be free of slip agents for sensitive applications.
-
If interference is suspected, conduct a systematic investigation to identify the source and mitigate its effects.
By acknowledging and addressing the potential for interference from plastic additives, the scientific community can improve the reproducibility and reliability of biological research.
References
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 10094-45-8 [smolecule.com]
- 3. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 4. sunrisecolour.com [sunrisecolour.com]
- 5. schem.net [schem.net]
- 6. Slip Additives | Polymer Additives | Cargill | Cargill [cargill.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Erucamide as a modulator of water balance: new function of a fatty acid amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. News - SILIKE Non-Migrating Slip & Anti-Block Additives: Boost Plastic Film Efficiency & Quality [siliketech.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Common Slip Agents for Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common slip agents used in polymer films, with a focus on supporting experimental data and detailed methodologies. The selection of an appropriate slip agent is critical for optimizing processing efficiency and ensuring the final product's desired surface properties, which is of particular importance in applications such as pharmaceutical packaging and medical devices.
Introduction to Slip Agents
Slip agents are additives incorporated into polymers to reduce the coefficient of friction (COF) of the final product.[1] This is achieved through a process of migration, where the incompatible slip agent molecules move to the surface of the polymer, creating a lubricating layer.[1][2][3][4] The most commonly used slip agents are fatty acid amides, including oleamide, erucamide, and stearamide.[5] The choice between these agents depends on the desired slip performance, processing conditions, and the required timeline for the slip effect to manifest.[2][3]
Comparative Performance Data
The performance of slip agents is primarily evaluated based on their ability to reduce the coefficient of friction, the rate at which they migrate to the surface (blooming), their thermal stability, and their impact on the optical properties of the polymer film, such as haze and gloss.[1][5][6][7]
| Property | Oleamide | Erucamide | Stearamide | Silicone-based |
| Chemical Family | Fatty Acid Amide (C18, unsaturated) | Fatty Acid Amide (C22, unsaturated) | Fatty Acid Amide (C18, saturated) | Polydimethylsiloxane (PDMS) |
| Migration Rate | Fast[1][5][7] | Slow[1][5][7] | Slower than Oleamide/Erucamide | Non-migratory[8] |
| Coefficient of Friction (COF) | Low, achieved quickly[5] | Lower than Oleamide over time[1][5] | Higher than Oleamide/Erucamide | Low[8] |
| Thermal Stability | Lower | Higher than Oleamide[1][5][7] | High | Very High[8] |
| Melting Point (°C) | 66 - 72[5] | 79 - 85[5] | 98 - 104[5] | N/A |
| Effect on Optical Properties | Can increase haze | Can increase haze | Often used when transparency is key[5] | Good optical properties[8] |
| Typical Applications | Quick slip for blown films, plastic bags[2][3] | High-temperature processing, roll stock[1][5] | Anti-blocking in transparent films[5] | High-performance films, medical tubing |
Key Experimental Protocols
The standard method for determining the static and kinetic coefficients of friction of plastic film and sheeting is ASTM D1894.[9][10][11][12][13][14]
Objective: To measure the forces required to initiate (static COF) and sustain (kinetic COF) movement between two surfaces of a plastic film under specified conditions.[9][11]
Apparatus:
-
A coefficient of friction tester, which includes a stationary plane and a moving sled of a specified weight.[14]
-
A driving mechanism to move the sled or plane at a constant rate.[11]
-
A force-measuring device to record the frictional force.[11]
Procedure:
-
Sample Preparation: Cut specimens of the plastic film to the required dimensions, one for the stationary plane and one to wrap the sled.[11][13]
-
Test Setup: Attach the film specimen to the plane, ensuring it is flat and wrinkle-free. Secure the other film specimen to the sled.[13] Place the sled on the plane.[11]
-
Initiation of Movement: Start the driving mechanism at a specified speed.[11]
-
Data Recording: Record the initial maximum force required to start the sled moving (static frictional force).[11][13] Continue the test and record the average force required to maintain the sled's movement over a specified distance (kinetic frictional force).[11][13]
-
Calculation: The static and kinetic coefficients of friction are calculated by dividing the respective frictional forces by the weight of the sled.[12]
The migration of slip agents to the polymer surface can be monitored over time using surface analysis techniques.
Objective: To quantify the concentration of the slip agent on the film surface as a function of time and temperature.
Methodology: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Prepare polymer films with a known concentration of the slip agent.
-
Initial Measurement: Immediately after film production, record the ATR-FTIR spectrum of the film surface. The peak corresponding to the amide group of the slip agent is used for quantification.[15]
-
Aging: Store the film samples under controlled temperature and humidity conditions.
-
Time-course Measurements: At regular intervals (e.g., 1, 3, 7, 10, and 14 days), record the ATR-FTIR spectrum of the film surface.[6]
-
Data Analysis: The increase in the intensity of the characteristic amide peak over time indicates the migration of the slip agent to the surface.[15] This can be correlated with changes in the coefficient of friction measured at the same time points.
The effect of slip agents on the optical properties of the film is a critical parameter, especially for packaging applications.
Objective: To measure the haze and gloss of the polymer film.
Methodology:
-
Haze: Measured according to ASTM D1003. Haze is the percentage of light that is scattered by more than 2.5 degrees from the incident beam.
-
Gloss: Measured according to ASTM D2457. Gloss is the specular reflection of a surface.
A study on polyethylene films showed that the addition of erucamide resulted in a haze value of 4.63% and a gloss value of 56.5 GU after 3 days of aging at 50°C.[6]
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for determining the coefficient of friction according to ASTM D1894.
Caption: Mechanism of action for migrating slip agents.
Conclusion
The selection of a slip agent requires a careful consideration of the trade-offs between the speed of action, long-term performance, thermal stability, and impact on optical properties. Oleamide is ideal for applications requiring rapid development of slip, while erucamide provides a more durable and thermally stable slip effect over a longer period.[1][5] Stearamide is a suitable choice when maintaining high transparency is a primary concern.[5] For applications demanding high thermal stability and no migration, non-migratory slip agents like silicone-based additives present a viable alternative.[8] The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of slip agent performance to inform the selection process for specific research, development, and manufacturing needs.
References
- 1. Anti-Slip Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 2. schem.net [schem.net]
- 3. sunrisecolour.com [sunrisecolour.com]
- 4. svc.org [svc.org]
- 5. metaltekticaret.com.tr [metaltekticaret.com.tr]
- 6. journal.uii.ac.id [journal.uii.ac.id]
- 7. ampacet.com [ampacet.com]
- 8. News - Types of Slip Agent Used in Plastic Film Manufacturing [siliketech.com]
- 9. zwickroell.com [zwickroell.com]
- 10. store.astm.org [store.astm.org]
- 11. coirubber.com [coirubber.com]
- 12. infinitalab.com [infinitalab.com]
- 13. ASTM D1894 Coefficient of Friction Film Testing - ADMET [admet.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
A Comparative Analysis of Stearyl Erucamide and Other Polymer Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of stearyl erucamide with other common polymer additives, supported by experimental data from peer-reviewed studies. The focus is on key performance indicators relevant to material science and processing, such as slip performance, optical properties, and thermal stability.
Executive Summary
This compound is a fatty acid amide utilized as a slip agent in polymer films to reduce the coefficient of friction (COF), thereby improving handling and processing.[1][2][3] Its performance is often compared with other amides like erucamide and oleamide.[1][3][4][5] Research indicates that while erucamide may offer a lower initial COF, this compound provides excellent slip properties with the added benefit of lower volatility and better thermal stability, making it suitable for higher temperature applications.[1][6] The choice of additive ultimately depends on the specific requirements of the application, including the desired speed of migration to the polymer surface and the processing temperatures involved.[1][7]
Data Presentation: Quantitative Comparison of Slip Additives
The following table summarizes the quantitative data from a study comparing the effects of different slip additives on the characteristics of polyethylene (PE) films.[4][5] The measurements were taken over a period of 14 days at both 23 °C and 50 °C.[4][5] The data presented here highlights the performance on day 3 at 50 °C, where significant differences were observed.
| Additive | Coefficient of Friction (COF) | Haze (%) | Gloss (GU) |
| Erucamide | 0.129 | 4.63 | 56.5 |
| This compound | - | - | - |
| Mixture (Erucamide & this compound) | - | - | - |
| Note: Specific quantitative data for this compound and the mixture were not provided in the abstract. The study concluded that erucamide produced the lowest COF under these specific conditions.[4][5] |
Another study on PET preforms found that this compound exhibited the best slip performance compared to oleyl palmitamide and a control group with no additive.[6]
Performance Characteristics of Common Slip Additives
| Property | Oleamide | Erucamide | This compound | Stearamide |
| Chemical Formula | CH3(CH2)7CH=CH(CH2)7CONH2 | CH3(CH2)7CH=CH(CH2)11CONH2 | - | CH3(CH2)16CONH2 |
| Melting Point (°C) | 66 - 72 | 79 - 85 | - | 98 - 104 |
| Migration Rate | Fast ("Fast Bloom") | Slow ("Slow Bloom") | Slower | - |
| COF Reduction | Rapid, but may not be the lowest long-term | Slower to reach ultimate COF, but provides a lower COF than oleamide over time.[2] | Provides excellent slip performance.[6] | Often used with oleamide or erucamide for anti-blocking.[1] |
| Thermal Stability | Less stable at high temperatures | More thermally stable than oleamide, lower vapor pressure and volatility.[1] | Good thermal stability.[6] | - |
| Key Applications | Where a low COF is needed in a short time.[1] | Higher temperature processing applications.[1] | Applications requiring good slip and thermal stability.[6] | Anti-blocking in applications where transparency is important.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of polymer additives. The following are summaries of key experimental protocols.
Coefficient of Friction (CoF) Testing (ASTM D1894)
This method determines the static and kinetic frictional characteristics of polymer film surfaces.[8]
-
Objective: To quantify the friction of the polymer film.
-
Apparatus: A Coefficient of Friction Tester with a sled of a known weight (e.g., 200 g) and a moving plane.[8]
-
Procedure:
-
Sample Preparation: Condition film specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[8]
-
Test Execution: Secure one film specimen to the moving plane and another to the sled. The plane moves at a constant speed (e.g., 150 mm/min).[8]
-
Data Acquisition: The force required to initiate motion (static friction) and the average force to maintain motion (kinetic friction) are recorded.[8]
-
-
Calculation:
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the thermal properties of the polymer, such as melting temperature and crystallinity, which can influence additive migration.[8]
-
Objective: To analyze the thermal properties of the polymer.
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
Data Analysis:
Atomic Force Microscopy (AFM) for Surface Characterization
AFM is employed to visualize the surface morphology and the distribution of the slip agent on the polymer surface.[8]
-
Objective: To analyze the surface topography and phase imaging of the polymer film.
-
Apparatus: An Atomic Force Microscope.
-
Procedure:
-
Data Analysis:
-
Topography images are used to determine surface roughness.[8]
-
Phase images reveal the distribution and morphology of the slip agent, which may appear as crystalline domains.[8]
-
Visualizations
Experimental Workflow for Evaluating Polymer Additives
The following diagram illustrates a typical experimental workflow for the evaluation of polymer slip additives.
Caption: Experimental workflow for polymer additive evaluation.
Mechanism of Action for Slip Additives
This diagram illustrates the logical relationship of how slip additives function in a polymer matrix.
Caption: Functional mechanism of slip additives in polymers.
References
- 1. metaltekticaret.com.tr [metaltekticaret.com.tr]
- 2. samacni.co.kr [samacni.co.kr]
- 3. schem.net [schem.net]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. WO2001072886A2 - Reduction of friction effect between poly(ethylene terephthalate) preforms and bottles - Google Patents [patents.google.com]
- 7. ampacet.com [ampacet.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Stearyl Erucamide in a Laboratory Setting
Essential guidelines for the safe and compliant disposal of stearyl erucamide, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedures for the proper disposal of this compound, a common fatty acid amide used in research and development. While generally considered non-hazardous, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. These guidelines are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Although not classified as a hazardous substance by GHS in many cases, it can be a skin, eye, and respiratory irritant.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or fumes.
-
Avoid Dust Formation: Handle this compound carefully to minimize the generation of dust.[2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on its form (unused pure substance, contaminated material, or empty container) and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Scenario 1: Disposal of Unused or Waste this compound (Solid)
As a waxy solid, this compound should be disposed of as solid chemical waste.
Experimental Protocol for Disposal of Solid this compound Waste:
-
Waste Identification and Collection:
-
Collect unused or waste this compound in a designated, compatible, and properly labeled waste container. The container should be made of a material that does not react with the chemical and should have a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other information required by your institution, such as the date and the name of the generating lab.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal Request:
-
Arrange for the disposal of the waste container through your institution's EHS department. They will provide instructions for pickup or direct you to the appropriate disposal facility. In some cases, for non-hazardous solids, laboratory personnel may be instructed to take the sealed container directly to a designated dumpster.[2]
-
Scenario 2: Disposal of this compound Contaminated Materials
This category includes items such as contaminated gloves, weighing paper, and absorbent pads.
Experimental Protocol for Disposal of Contaminated Materials:
-
Segregation:
-
At the point of generation, segregate solid waste contaminated with this compound from other laboratory trash.
-
-
Collection:
-
Place contaminated items in a designated, labeled waste bag or container. For items with residual powder, it is best to use a sealable plastic bag to prevent dust dispersal.
-
-
Disposal:
-
Dispose of the sealed bag or container as solid chemical waste, following the same procedure as for unused this compound. Consult your EHS guidelines, as some institutions may permit the disposal of lightly contaminated materials in the regular trash if the chemical is deemed non-hazardous.
-
Scenario 3: Disposal of Empty this compound Containers
Properly emptied containers can often be disposed of as regular laboratory waste, but specific procedures must be followed to ensure they are "RCRA empty." A container is considered RCRA empty if all possible material has been removed by normal means.
Experimental Protocol for Disposal of Empty Containers:
-
Emptying the Container:
-
Remove all of the this compound from the container. As it is a waxy solid, this may involve scraping the sides of the container.
-
-
Defacing the Label:
-
Completely remove or deface the original product label to avoid confusion.
-
-
Disposal:
-
Dispose of the empty container in the appropriate recycling or trash receptacle as per your institution's guidelines. For plastic containers, check the recycling code.
-
Data Presentation
The following table summarizes the key properties of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C40H79NO | [3] |
| Physical State | Waxy solid | [3] |
| GHS Hazard Classification | Not always classified as hazardous, but can be a skin, eye, and respiratory irritant. | [1] |
| Water Solubility | Low | [3] |
| Thermal Stability | Good | [3] |
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision tree for this compound waste disposal.
Caption: Workflow for this compound waste management.
References
Essential Safety and Logistical Information for Handling Stearyl Erucamide
This guide provides immediate and essential procedures for the safe handling and disposal of Stearyl erucamide in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to minimize risk and ensure operational efficiency. While this compound is utilized for its lubricant and anti-blocking properties, particularly in plastics and coatings, proper safety precautions are necessary to mitigate potential hazards.[1][2][3][]
Hazard Summary: this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] It is crucial to handle this chemical in a well-ventilated area and avoid the formation of dust.[7]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields (conforming to EN 166(EU) or NIOSH (US)) | To protect eyes from dust particles and potential splashes.[7] |
| Skin Protection | Gloves | Chemically impermeable gloves | To prevent skin contact and irritation.[7] |
| Protective Clothing | Fire/flame resistant and impervious clothing | To protect skin and clothing from spills and dust.[7] | |
| Respiratory Protection | Full-face Respirator | Use if exposure limits are exceeded or irritation is experienced | To prevent respiratory tract irritation from dust or aerosols.[6][7] |
Operational Plan: Safe Handling from Receipt to Use
Proper handling procedures are critical to maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is properly labeled with the chemical name and hazard information.
-
Verify that the Safety Data Sheet (SDS) is readily available.
2. Storage:
-
Store the container in a tightly closed state.[7]
-
The storage area should be dry, cool, and well-ventilated.[][7]
-
Store away from incompatible materials and foodstuffs.[7]
3. Handling and Experimental Use:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[7]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[7]
-
Prevent the formation of dust and aerosols during handling and weighing.[7]
-
Use non-sparking tools and take measures to prevent electrostatic discharge, which could ignite fine dust particles.[7]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air.[7] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of water.[7] |
| Eye Contact | Rinse the eyes cautiously with pure water for at least 15 minutes.[7] |
| Ingestion | Rinse the mouth thoroughly with water.[7] |
Note: In all cases of exposure, seek medical attention if symptoms persist.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and tightly closed container for disposal.[7]
2. Spill Management:
-
In case of a spill, prevent further leakage or spillage if it is safe to do so.[7]
-
Evacuate personnel to a safe area and ensure adequate ventilation.[7]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[7]
-
Collect the spilled material and place it in a suitable container for disposal.[7]
-
Avoid allowing the chemical to enter drains, as discharge into the environment must be avoided.[7]
3. Final Disposal:
-
Dispose of the waste container and its contents in accordance with all applicable local, state, and federal regulations.[7]
-
Do not dispose of this compound in the regular trash or down the drain.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Workflow for Handling and Disposal of this compound
References
- 1. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]
- 2. CAS 10094-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 10094-45-8 | Sancai Industry [sancaiindustry.com]
- 5. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
